molecular formula C53H81N19O10 B12422418 Y4R agonist-2

Y4R agonist-2

Cat. No.: B12422418
M. Wt: 1144.3 g/mol
InChI Key: YXWAKKCWEACOQW-SKGSPYGFSA-N
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Description

Y4R agonist-2 is a useful research compound. Its molecular formula is C53H81N19O10 and its molecular weight is 1144.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H81N19O10

Molecular Weight

1144.3 g/mol

IUPAC Name

(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide

InChI

InChI=1S/C53H81N19O10/c1-30(2)26-40(48(80)67-37(13-8-24-62-51(57)58)46(78)69-39(44(54)76)27-31-15-17-33(73)18-16-31)70-47(79)38-14-9-25-63-52(59)72-53(82)64-22-6-5-21-60-42(74)19-20-43(75)66-36(12-7-23-61-50(55)56)45(77)71-41(49(81)68-38)28-32-29-65-35-11-4-3-10-34(32)35/h3-4,10-11,15-18,29-30,36-41,65,73H,5-9,12-14,19-28H2,1-2H3,(H2,54,76)(H,60,74)(H,66,75)(H,67,80)(H,68,81)(H,69,78)(H,70,79)(H,71,77)(H4,55,56,61)(H4,57,58,62)(H4,59,63,64,72,82)/t36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

YXWAKKCWEACOQW-SKGSPYGFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Y4R Agonist-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Y4R agonist-2, a potent and selective agonist for the Neuropeptide Y4 receptor (Y4R). This document details the synthetic chemistry, experimental protocols for biological evaluation, and the underlying signaling pathways, presenting a complete picture for researchers in the field of drug discovery and development.

Introduction to the Y4 Receptor and its Therapeutic Potential

The Neuropeptide Y (NPY) receptor family, composed of Y1, Y2, Y4, and Y5 receptors, plays a crucial role in regulating various physiological processes, including food intake, energy homeostasis, and gastrointestinal motility. The Y4 receptor, in particular, is preferentially activated by pancreatic polypeptide (PP) and is a key player in mediating satiety signals. This makes it an attractive therapeutic target for the development of anti-obesity medications. The discovery of potent and selective Y4R agonists is a significant step towards realizing this therapeutic potential.

This compound (also identified as compound 24 in scientific literature) is a novel cyclic hexapeptide that has demonstrated picomolar binding affinity and high selectivity for the human Y4 receptor.[1] Its discovery represents a significant advancement in the development of non-natural peptidic ligands for this receptor.

Synthesis of this compound

The synthesis of this compound is based on a combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase intramolecular cyclization.[1] This strategy allows for the efficient construction of the complex cyclic peptide architecture.

General Synthesis Workflow

The overall synthetic workflow for this compound can be summarized in the following steps:

Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis of Linear Precursor Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Purification1 HPLC Purification of Linear Peptide Cleavage->Purification1 Cyclization Solution-Phase Intramolecular Cyclization Purification1->Cyclization Purification2 HPLC Purification of Cyclic Peptide Cyclization->Purification2 Lyophilization Lyophilization Purification2->Lyophilization Final_Product This compound Lyophilization->Final_Product

A high-level overview of the synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound (Compound 24)

The following protocol is adapted from the synthetic methodology reported by Konieczny et al. (2021).[1]

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Water (H₂O)

Procedure:

  • Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:

    • The linear peptide is assembled on a Rink amide resin using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

    • Fmoc deprotection is achieved by treating the resin with a 20% solution of piperidine in DMF.

    • Amino acid couplings are performed using a solution of the Fmoc-protected amino acid, DIC, and Oxyma Pure in DMF. The coupling reaction is allowed to proceed for 1 hour at room temperature.

    • The N-terminus is acylated with succinic anhydride.

  • Cleavage and Deprotection:

    • The peptidyl resin is treated with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold diethyl ether.

  • Purification of the Linear Peptide:

    • The crude linear peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Fractions containing the pure product are collected and lyophilized.

  • Intramolecular Head-to-Side-Chain Cyclization:

    • The purified linear peptide is dissolved in DMF.

    • BOP and DIPEA are added to the solution to activate the N-terminal carboxylic acid and facilitate the intramolecular cyclization with the side chain of a suitably modified arginine residue.

    • The reaction is stirred at room temperature and monitored by analytical RP-HPLC.

  • Final Purification and Lyophilization:

    • The crude cyclic peptide is purified by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Fractions containing the pure cyclic peptide (this compound) are collected and lyophilized to yield the final product as a white powder.

Pharmacological Characterization

This compound has been extensively characterized for its binding affinity and functional activity at the human Y4 receptor.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological data for this compound (Compound 24) and related compounds as reported by Konieczny et al. (2021).[1]

Table 1: Y Receptor Binding Affinities (pKi)

CompoundY1RY2RY4RY5R
This compound (24) < 6.06.510.48 6.9
hPP7.37.09.67.8
Compound 18< 6.06.410.156.6

Table 2: Y4R Functional Activity (pEC₅₀ and Eₘₐₓ)

CompoundCa²⁺ Aequorin Assay (pEC₅₀)Ca²⁺ Aequorin Assay (Eₘₐₓ %)cAMP CAMYEN Assay (pEC₅₀)
This compound (24) 9.04939.49
hPP8.871009.38
Compound 189.27969.77

hPP: human Pancreatic Polypeptide

Y4 Receptor Signaling Pathways

The Y4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o and Gq families of G proteins. Activation of these pathways leads to distinct downstream cellular responses.

Y4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Y4R_Agonist_2 This compound Y4R Y4 Receptor G_protein_q Gαq Y4R->G_protein_q G_protein_i Gαi/o Y4R->G_protein_i PLC Phospholipase C (PLC) G_protein_q->PLC Activates AC Adenylyl Cyclase (AC) G_protein_i->AC Inhibits PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Satiety Signal) Ca2_release->Cellular_Response PKC->Cellular_Response ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Reduced PKA activity contributes to response

Signaling pathways activated by the Y4 receptor.

Upon binding of an agonist like this compound, the Y4 receptor undergoes a conformational change, leading to the activation of its coupled G proteins.

  • Gαi/o Pathway: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

  • Gαq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).

The combination of these signaling events ultimately leads to the physiological response mediated by the Y4 receptor, such as the promotion of satiety.

Experimental Protocols for Pharmacological Evaluation

The following are generalized protocols for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound for the Y4 receptor.

Workflow:

Binding_Assay_Workflow Cell_Culture Cell Culture (HEK293 cells expressing hY4R) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC₅₀ → Ki) Scintillation->Data_Analysis

References

An In-depth Technical Guide to the Mechanism of Action of Y4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Y4 receptor (Y4R) agonists, with a focus on their signaling pathways, quantitative pharmacological properties, and the experimental methodologies used for their characterization. As "Y4R agonist-2" is not a uniquely identified compound in publicly available literature, this guide will utilize data from well-characterized, potent, and selective peptidic Y4R agonists to represent its likely pharmacological profile.

Introduction to the Neuropeptide Y4 Receptor

The Neuropeptide Y4 receptor (Y4R), also known as the pancreatic polypeptide receptor 1 (PP1), is a member of the Class A G-protein coupled receptor (GPCR) family. It is the primary receptor for pancreatic polypeptide (PP) and also binds to other peptides of the neuropeptide Y (NPY) family, such as NPY and peptide YY (PYY), albeit with lower affinity. The Y4R plays a crucial role in regulating food intake, energy homeostasis, and gastrointestinal motility, making it a significant target for the development of therapeutics for obesity and related metabolic disorders.

Signaling Pathways of Y4R Agonist Activation

Upon binding of an agonist, the Y4 receptor undergoes a conformational change, initiating intracellular signaling cascades primarily through the coupling to heterotrimeric G-proteins. The primary signaling pathways activated by Y4R agonists are detailed below.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The predominant signaling pathway for the Y4 receptor involves its coupling to inhibitory G-proteins of the Gαi/o family. This interaction leads to the inhibition of the enzyme adenylyl cyclase (AC). The suppression of AC activity results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels subsequently lead to decreased activation of protein kinase A (PKA) and modulation of downstream effector proteins.

Y4R_Gi_Signaling Y4R_Agonist Y4R Agonist Y4R Y4 Receptor Y4R_Agonist->Y4R Binds G_protein Gαi/oβγ Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal firing) PKA->Cellular_Response Phosphorylates Targets

Figure 1: Gαi/o-mediated signaling pathway of Y4R agonists.
Gαq-Mediated Phospholipase C Activation

In certain cell types, the Y4 receptor has also been shown to couple to G-proteins of the Gαq family.[1] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to a physiological response.

Y4R_Gq_Signaling cluster_cytosol Cytosol Y4R_Agonist Y4R Agonist Y4R Y4 Receptor Y4R_Agonist->Y4R Binds G_protein Gαqβγ Y4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Phosphorylates Targets

Figure 2: Gαq-mediated signaling pathway of Y4R agonists.

Quantitative Pharmacology of Y4R Agonists

The pharmacological effects of Y4R agonists are quantified by their binding affinity, potency, and efficacy. The following tables summarize representative data for potent peptidic Y4R agonists.

Table 1: Binding Affinity of Representative Y4R Agonists

CompoundRadioligandCell LinepKiKi (nM)Citation
hPP[3H]UR-KK200CHO-hY4R9.770.17[2]
Cyclic Hexapeptide 11[3H]UR-KK200CHO-hY4R9.470.34[2]
Cyclic Hexapeptide 16[3H]UR-KK200CHO-hY4R9.710.20[2]
Tetrapeptide (Arg-Leu-Arg-Tyr-NH2)Not SpecifiedNot Specified8.473.39[3]

Table 2: Functional Potency and Efficacy of Representative Y4R Agonists

CompoundAssay TypeCell LinepEC50EC50 (nM)Emax (%)Citation
hPPCa2+ MobilizationCHO-hY4R-Gqi5-mtAEQ8.602.51100[2]
Cyclic Hexapeptide 11Ca2+ MobilizationCHO-hY4R-Gqi5-mtAEQ8.235.8998[2]
Cyclic Hexapeptide 16Ca2+ MobilizationCHO-hY4R-Gqi5-mtAEQ8.354.47102[2]
hPPcAMP InhibitionHEK293T-CAMYEN-hY4R9.500.32100[2]
Cyclic Hexapeptide 16cAMP InhibitionHEK293T-CAMYEN-hY4R9.600.25100[2]

Experimental Protocols

The characterization of Y4R agonists relies on a suite of in vitro assays to determine their binding and functional properties. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the Y4 receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cell_Culture Culture cells expressing Y4R (e.g., CHO-hY4R) Membrane_Prep Prepare cell membranes (homogenization & centrifugation) Cell_Culture->Membrane_Prep Incubate Incubate membranes with radioligand and test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding) Membrane_Prep->Incubate Reagents Prepare reagents: - Radioligand (e.g., [3H]UR-KK200) - Test compound dilutions - Assay buffer Reagents->Incubate Filter Separate bound from free radioligand via rapid vacuum filtration Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Calculate Calculate specific binding Count->Calculate Plot Plot % specific binding vs. log[test compound] Calculate->Plot Determine Determine IC50 and calculate Ki using the Cheng-Prusoff equation Plot->Determine

Figure 3: Workflow for a radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation: Cells stably expressing the human Y4 receptor (e.g., CHO-hY4R) are cultured and harvested. Cell membranes are prepared by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.[4]

  • Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]UR-KK200) and varying concentrations of the unlabeled test compound.[2]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[4]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled Y4R ligand and subtracted from the total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a Y4R agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

cAMP_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing Y4R (e.g., HEK293T-hY4R) Seed_Cells Seed cells into a 96-well plate Cell_Culture->Seed_Cells Pre_Incubate Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) Seed_Cells->Pre_Incubate Add_Forskolin Add forskolin to stimulate adenylyl cyclase Pre_Incubate->Add_Forskolin Add_Agonist Add varying concentrations of Y4R agonist Add_Forskolin->Add_Agonist Incubate_Stim Incubate for a defined time (e.g., 30 minutes at 37°C) Add_Agonist->Incubate_Stim Lyse_Cells Lyse cells to release intracellular cAMP Incubate_Stim->Lyse_Cells Detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Plot Plot cAMP concentration vs. log[agonist] Detect_cAMP->Plot Determine Determine EC50 and Emax Plot->Determine

Figure 4: Workflow for a cAMP accumulation assay for Gi-coupled receptors.

Methodology:

  • Cell Seeding: Cells expressing the Y4 receptor are seeded into 96-well plates and grown to a suitable confluency.[5]

  • Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Cells are then treated with a stimulator of adenylyl cyclase, such as forskolin, in the presence of varying concentrations of the Y4R agonist.[6]

  • Incubation: The plate is incubated for a specific time and temperature to allow for cAMP production.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[7]

  • Data Analysis: The agonist's ability to inhibit forskolin-stimulated cAMP production is quantified. A concentration-response curve is generated to determine the agonist's potency (EC50) and efficacy (Emax).

Intracellular Calcium Mobilization Assay

This assay measures the ability of a Y4R agonist to induce an increase in intracellular calcium concentration, indicative of Gq pathway activation.

Calcium_Assay_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture cells expressing Y4R and a promiscuous G-protein (e.g., CHO-hY4R-Gqi5) Seed_Cells Seed cells into a black-walled, clear-bottom 96-well plate Cell_Culture->Seed_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Seed_Cells->Load_Dye Incubate_Load Incubate to allow for de-esterification of the dye Load_Dye->Incubate_Load Measure_Baseline Measure baseline fluorescence in a fluorescence plate reader Incubate_Load->Measure_Baseline Add_Agonist Inject varying concentrations of Y4R agonist Measure_Baseline->Add_Agonist Measure_Response Continuously measure the change in fluorescence over time Add_Agonist->Measure_Response Calculate_Ratio Calculate the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) Measure_Response->Calculate_Ratio Plot Plot the peak fluorescence response vs. log[agonist] Calculate_Ratio->Plot Determine Determine EC50 and Emax Plot->Determine

Figure 5: Workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Seeding: Cells co-expressing the Y4 receptor and a promiscuous G-protein like Gqi5 (to enhance the calcium signal) are seeded in a black-walled, clear-bottom 96-well plate.[2]

  • Dye Loading: The cells are loaded with a cell-permeant calcium-sensitive dye, such as Fura-2 AM. Inside the cell, esterases cleave the AM ester group, trapping the fluorescent indicator Fura-2 in the cytoplasm.[8][9]

  • Incubation: The cells are incubated to allow for complete de-esterification of the dye.

  • Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated injection of varying concentrations of the Y4R agonist. The change in fluorescence intensity is then monitored over time. For ratiometric dyes like Fura-2, the fluorescence is measured at two different excitation wavelengths.

  • Data Analysis: The change in intracellular calcium is typically represented as the ratio of fluorescence intensities at the two excitation wavelengths. A concentration-response curve is constructed by plotting the peak fluorescence response against the agonist concentration to determine the EC50 and Emax.

Conclusion

Y4R agonists primarily exert their effects through the Gαi/o-mediated inhibition of adenylyl cyclase and a consequent reduction in intracellular cAMP levels. In some cellular contexts, they can also activate the Gαq-PLC-Ca2+ signaling pathway. The comprehensive characterization of these agonists requires a combination of radioligand binding assays to determine their affinity and functional assays, such as cAMP and calcium mobilization assays, to quantify their potency and efficacy. The detailed understanding of these mechanisms and the application of the described experimental protocols are fundamental for the discovery and development of novel Y4R-targeting therapeutics for metabolic diseases.

References

The Structure-Activity Relationship of Y4 Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis, satiety, and gastrointestinal functions. Its activation by its endogenous ligand, pancreatic polypeptide (PP), leads to a reduction in food intake, making it a promising therapeutic target for the treatment of obesity. The development of potent and selective Y4R agonists is a significant area of research in drug discovery. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of various classes of Y4R agonists and positive allosteric modulators (PAMs), detailing experimental protocols and visualizing key pathways.

Peptide-Based Y4R Agonists

The initial exploration of Y4R agonists focused on modifications of the endogenous ligand, particularly the C-terminal pentapeptide of human pancreatic polypeptide (hPP). These studies have provided crucial insights into the key residues required for receptor binding and activation.

Structure-Activity Relationship of hPP-Derived Pentapeptides

Systematic modifications of the hPP C-terminal pentapeptide (Tyr-Arg-Leu-Arg-Tyr-NH2) have elucidated the importance of specific amino acid residues and their stereochemistry for Y4R affinity and efficacy. Dimerization of these peptide fragments has been a successful strategy to enhance binding affinity.

A notable example is the diastereomeric mixture BVD-74D, a dimeric agonist with high affinity for the Y4R. Subsequent studies focused on synthesizing and characterizing the pure diastereomers, (2R,7R)- and (2S,7S)-2, and other dimeric analogs to refine the SAR.[1]

Quantitative Data for Peptide Agonists

The following table summarizes the binding affinities of key dimeric peptide agonists for the Y4 receptor.

CompoundDescriptionY4R Binding Affinity (Kd, nM)
(2R,7R)-2Pure diastereomer of BVD-74DSubnanomolar
(2S,7S)-2Pure diastereomer of BVD-74DLower affinity than (2R,7R)-2
17Arginine-modified analogSubnanomolar, equipotent with (2R,7R)-2
[3H]-(2R,7R)-10Tritiated radioligand of (2R,7R)-2Subnanomolar
[3H]18Tritiated radioligand of analog 17Subnanomolar

Data sourced from reference[1].

Experimental Protocols for Peptide Agonist Characterization

Radioligand binding assays are employed to determine the affinity of the synthesized peptides for the Y4 receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a competitor ligand (the compound being tested).

  • Cell Culture and Membrane Preparation: CHO cells stably expressing the human Y4 receptor (CHO-hY4R) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: The cell membranes are incubated with a fixed concentration of a high-affinity Y4R radioligand (e.g., [3H]-(2R,7R)-10 or [3H]18) and varying concentrations of the competitor peptide.

  • Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) of the competitor peptide is calculated from the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring the cellular response following receptor activation.

  • Cell Culture: HEK293 cells co-expressing the human Y4 receptor and a promiscuous G-protein (e.g., Gα16) are used.

  • Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to the Y4R, G-protein activation leads to an increase in intracellular calcium concentration, which is detected as a change in fluorescence.

  • Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) values are determined.

Workflow for Peptide Agonist Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation cluster_analysis Analysis start Design of Peptide Analogs synthesis Solid-Phase Peptide Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization binding Radioligand Binding Assays (Affinity) characterization->binding functional Functional Cellular Assays (Efficacy) binding->functional selectivity Selectivity Assays (Y1, Y2, Y5) functional->selectivity sar Structure-Activity Relationship Analysis selectivity->sar

Caption: Workflow for the synthesis and evaluation of peptide-based Y4R agonists.

Small Molecule Y4R Agonists

The discovery of small molecule agonists for the Y4R represents a significant advancement, as they generally offer better pharmacokinetic properties compared to peptides. Virtual screening based on homology models of the Y4R has been a successful strategy in identifying novel non-peptidic agonist scaffolds.[2]

Discovery via Virtual Screening

A computational approach involving homology modeling and virtual screening has led to the identification of six small molecule hits as Y4R agonists.[2] This strategy relies on building 3D models of the Y4R in both active and inactive conformations to screen large chemical libraries for compounds that are predicted to bind to and activate the receptor.

Workflow for Virtual Screening of Y4R Agonists

G cluster_modeling Receptor Modeling cluster_screening Virtual Screening cluster_validation Experimental Validation template Template Selection (e.g., other GPCRs) homology Homology Modeling of Y4R (Active & Inactive States) template->homology validation Model Validation homology->validation docking Structure-Based Docking validation->docking library Compound Library Preparation library->docking scoring Scoring and Ranking of Hits docking->scoring hit_selection Hit Selection scoring->hit_selection in_vitro In Vitro Functional Assays hit_selection->in_vitro confirmation Confirmation of Agonist Activity in_vitro->confirmation

Caption: Workflow for the discovery of small molecule Y4R agonists via virtual screening.

Positive Allosteric Modulators (PAMs) of the Y4R

Positive allosteric modulators offer a distinct mechanism of action by binding to a site on the receptor that is different from the endogenous ligand binding site (the orthosteric site). PAMs enhance the affinity and/or efficacy of the endogenous ligand, providing a more nuanced modulation of receptor activity.

Structure-Activity Relationship of Y4R PAMs

High-throughput screening has identified several small molecule scaffolds that act as Y4R PAMs. The niclosamide scaffold was among the first to be identified.[3] More recently, a novel PAM, VU0506013, with nanomolar affinity and high selectivity was discovered and has been the subject of systematic SAR studies.[4][5] These studies involved modifications at the N- and C-terminal heterocycles of the molecule to understand the key structural requirements for PAM activity.[4][5]

Quantitative Data for Y4R PAMs

The following table summarizes the potency of selected Y4R PAMs.

CompoundScaffoldPotency (EC50, µM)Emax (% of PP)
NiclosamideSalicylanilide~1.0~186%
VU0506013Novel HeterocycleNanomolar AffinityNot specified

Data for Niclosamide sourced from reference[3]. Potency of VU0506013 is described as having nanomolar affinity in references[4][5].

Experimental Protocols for PAM Characterization

HTS is used to screen large compound libraries for potential Y4R modulators.

  • Assay Principle: A cell-based assay is designed to detect an increase in Y4R signaling in the presence of a sub-maximal concentration of the endogenous ligand, PP.

  • Screening: A library of compounds is tested in a miniaturized format (e.g., 384- or 1536-well plates).

  • Hit Identification: Compounds that produce a significant increase in the signal are identified as "hits."

This assay is a common method to measure the activation of Gq-coupled GPCRs.

  • Cell Labeling: Cells expressing the Y4R are labeled with [3H]-myo-inositol.

  • Compound Treatment: Cells are treated with the test compound in the presence of a sub-maximal concentration of PP.

  • IP Extraction and Quantification: The reaction is stopped, and the accumulated [3H]-inositol phosphates are extracted and quantified by scintillation counting.

  • Data Analysis: The potentiation of the PP-induced response by the test compound is determined.

Y4R Signaling Pathway and Modulation

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Y4R Y4 Receptor G_protein G Protein (Gi/o) Y4R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP PP Pancreatic Polypeptide (Agonist) PP->Y4R Binds to Orthosteric Site PAM Positive Allosteric Modulator PAM->Y4R Binds to Allosteric Site PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cellular_Response Leads to

Caption: Y4R signaling pathway showing modulation by an orthosteric agonist and a PAM.

Conclusion

The exploration of the structure-activity relationships of Y4 receptor agonists has evolved from peptide-based analogs to the discovery of small molecule agonists and positive allosteric modulators. Dimerization and stereochemical optimization have proven to be effective strategies for enhancing the affinity of peptide agonists. For small molecules, computational methods like virtual screening are powerful tools for identifying novel scaffolds. Furthermore, the identification of potent and selective PAMs opens up new avenues for fine-tuning Y4R signaling. Continued research in these areas, with a focus on improving pharmacokinetic properties and selectivity, will be crucial for the development of effective Y4R-targeted therapies for obesity and related metabolic disorders.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of Y4R Agonist-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Y4R agonist-2, a potent and selective agonist for the Neuropeptide Y Receptor Subtype 4 (Y4R). This document details its binding affinity, discusses the kinetics of its interaction with the receptor, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to the Y4 Receptor and this compound

The Neuropeptide Y (NPY) receptor system, comprising four subtypes in humans (Y1R, Y2R, Y4R, and Y5R), plays a crucial role in regulating a variety of physiological processes, including appetite, energy homeostasis, and gastrointestinal motility. The Y4 receptor is of particular interest as it is preferentially activated by pancreatic polypeptide (PP), distinguishing it from other NPY receptors.[1][2] This selectivity makes the Y4R a promising therapeutic target for metabolic disorders such as obesity.

This compound is a novel, high-affinity cyclic peptidic ligand for the Y4R. Its development stems from research focused on the N-terminus to arginine side-chain cyclization of linear peptidic precursors, a strategy that has yielded compounds with picomolar binding constants.[3][4][5] Specifically, this compound is one of the highly potent cyclic hexapeptides, such as compounds 18 or 24 described by Konieczny et al. (2021), which exhibit significantly higher affinity and selectivity for the Y4R compared to the endogenous ligand, human pancreatic polypeptide (hPP).[3][6]

Y4 Receptor Signaling Pathways

The Y4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit.[4][7] Activation of the Y4R by an agonist, such as this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][7] This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA).

Additionally, there is evidence to suggest that the Y4 receptor can also couple to the Gαq subunit in certain cellular contexts.[4] This alternative pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.

Y4R_Signaling cluster_membrane Plasma Membrane cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway Y4R Y4R G_protein Gαi/q βγ Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Agonist This compound Agonist->Y4R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response_i Cellular Response (Inhibition) PKA->Response_i Leads to PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Response_q Cellular Response (Activation) PKC->Response_q Leads to

Caption: Y4 Receptor Signaling Pathways.

Binding Affinity of this compound

This compound demonstrates exceptionally high binding affinity for the human Y4 receptor. The affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity.

CompoundReceptorAssay TypeRadioligandKi (nM)pKiReference
This compound (e.g., Cpd 18) human Y4RRadioligand Competition[³H]UR-KK2000.033>10[3]
This compound (e.g., Cpd 24) human Y4RRadioligand Competition[³H]UR-KK200<0.1>10[3]
Human Pancreatic Polypeptide (hPP) human Y4RRadioligand Competition[³H]UR-KK2000.289.55[3]

Binding Kinetics of this compound

While the equilibrium binding affinity of this compound is well-documented, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for the unlabeled compound have not been explicitly reported in the reviewed literature. However, kinetic studies on structurally related fluorescently labeled cyclic peptides provide insight into the methodology for determining these parameters.[1][8]

These studies, employing fluorescence-based assays, have shown that the association of these ligands with the Y4R can be complex, sometimes fitting a biphasic model, which may suggest different receptor conformations or the influence of ions like sodium on binding.[1] The dissociation is typically measured to determine the residence time of the ligand on the receptor, a critical parameter for in vivo efficacy.

Experimental Protocols

Radioligand Competition Binding Assay for Affinity (Ki) Determination

This protocol is adapted from Konieczny et al. (2021).[3]

Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the Y4 receptor.

Materials:

  • Cell Membranes: CHO cells stably expressing the human Y4 receptor (CHO-hY4R).

  • Radioligand: [³H]UR-KK200 (a known high-affinity Y4R ligand).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled Y4R ligand (e.g., 1 µM hPP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.

  • Filtration System: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Prepare a homogenate of CHO-hY4R cell membranes in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, [³H]UR-KK200 (at a concentration close to its Kd, e.g., 1 nM), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]UR-KK200, and a high concentration of unlabeled hPP (1 µM).

    • Competition Binding: Cell membranes, [³H]UR-KK200, and varying concentrations of this compound (typically spanning a 5-log unit range, e.g., 1 pM to 100 nM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Assay for Binding Kinetics (kon and koff)

This protocol is a generalized methodology based on the principles described by Gleixner et al. (2024) for fluorescently labeled Y4R ligands.[1][8] A fluorescently labeled version of this compound would be required.

Objective: To determine the association (kon) and dissociation (koff) rate constants of a fluorescently labeled this compound.

Materials:

  • Intact Cells or Membranes: CHO-hY4R cells or membranes.

  • Fluorescent Ligand: A fluorescently labeled derivative of this compound.

  • Assay Buffer: Phosphate-buffered saline (DPBS) or other suitable physiological buffer.

  • High-Affinity Unlabeled Ligand: For dissociation experiments (e.g., unlabeled this compound or hPP).

  • Plate Reader: Capable of measuring fluorescence intensity or polarization.

Procedure for Association Kinetics (kon):

  • Assay Setup: In a microplate, add the CHO-hY4R cells/membranes.

  • Initiate Reaction: Add the fluorescently labeled this compound at a known concentration.

  • Measurement: Immediately begin measuring the fluorescence signal at regular intervals over time until the signal reaches a plateau (equilibrium).

  • Data Analysis: Plot the fluorescence signal against time. Fit the data to a one-phase or two-phase association model to determine the observed association rate constant (k_obs). The kon can then be calculated from the relationship between k_obs and the ligand concentration.

Procedure for Dissociation Kinetics (koff):

  • Equilibration: Incubate the CHO-hY4R cells/membranes with the fluorescently labeled this compound until binding equilibrium is reached.

  • Initiate Dissociation: Add a high concentration of a high-affinity unlabeled Y4R ligand to prevent re-binding of the fluorescent ligand.

  • Measurement: Immediately begin measuring the decrease in fluorescence signal at regular intervals over time.

  • Data Analysis: Plot the fluorescence signal against time. Fit the data to a one-phase exponential decay model to determine the dissociation rate constant (koff).

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Y4R-expressing cell membranes setup_plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_plate prep_ligands Prepare radioligand and competitor dilutions prep_ligands->setup_plate incubation Incubate to reach equilibrium setup_plate->incubation filtration Rapidly filter and wash membranes incubation->filtration counting Measure radioactivity with scintillation counter filtration->counting calc_specific Calculate specific binding counting->calc_specific plot_curve Plot competition curve calc_specific->plot_curve determine_ic50 Determine IC50 value (non-linear regression) plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki result Binding Affinity (Ki) calc_ki->result

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

This compound is a highly potent and selective agonist for the Y4 receptor, with a binding affinity in the picomolar range. This makes it a valuable tool for studying the physiological roles of the Y4R and a promising lead compound for the development of therapeutics targeting metabolic diseases. While its equilibrium binding characteristics are well-defined, further studies are needed to fully elucidate its binding kinetics. The experimental protocols provided herein offer a robust framework for the continued investigation of this and other high-affinity Y4R ligands.

References

Delving into the Downstream Signaling of Y4R Agonist-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling pathways activated by Y4R agonist-2, a potent agonist for the Neuropeptide Y Receptor Family Y4 (Y4R). This document outlines the primary signaling cascades, presents available quantitative data, and offers detailed experimental protocols for the characterization of Y4R agonist activity.

Core Signaling Pathways of the Y4 Receptor

The Y4 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is known to couple to at least two distinct signaling pathways upon activation by an agonist such as this compound. These pathways are primarily mediated by the Gαi and Gαq subunits of heterotrimeric G proteins.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the Y4 receptor involves its coupling to the Gαi subunit.[1] Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and modulates the activity of downstream effectors.[2]

G_alpha_i_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Y4R_agonist_2 This compound Y4R Y4R Y4R_agonist_2->Y4R Binds to G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates

Gαi-Mediated Signaling Pathway of Y4R.
Gαq-Mediated Phospholipase C Activation

In addition to the Gαi pathway, the Y4 receptor has been shown to couple to the Gαq subunit in certain cellular contexts.[1][3] Agonist binding to the Y4R in this case activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses.

G_alpha_q_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Y4R_agonist_2 This compound Y4R Y4R Y4R_agonist_2->Y4R Binds to G_protein Gq Protein Y4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus Ca2+ ER->Ca2_plus Releases Cellular_Response Cellular Response Ca2_plus->Cellular_Response Mediates PKC->Cellular_Response Mediates

Gαq-Mediated Signaling Pathway of Y4R.

Quantitative Data

This compound has been identified as a high-affinity agonist for the Y4 receptor. The following table summarizes the available binding affinity data for this compound and provides a comparison with other common Y4R agonists.

CompoundReceptorAssay TypeKi (nM)Reference
This compound Human Y4RRadioligand Binding0.033[1]
Pancreatic Polypeptide (PP)Human Y4RRadioligand Binding~1N/A
Peptide YY (PYY)Human Y4RRadioligand Binding~10N/A
Neuropeptide Y (NPY)Human Y4RRadioligand Binding~100N/A

Experimental Protocols

To characterize the downstream signaling of this compound, a series of in vitro assays can be employed. Below are detailed protocols for key experiments.

Radioligand Binding Assay (Ki Determination)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound like this compound.

binding_assay_workflow start Start prepare_membranes Prepare cell membranes expressing Y4R start->prepare_membranes prepare_reagents Prepare radioligand and serial dilutions of This compound prepare_membranes->prepare_reagents incubate Incubate membranes, radioligand, and this compound prepare_reagents->incubate filter Separate bound and free radioligand by filtration incubate->filter count Quantify radioactivity on filters filter->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.

Materials:

  • Cell line stably expressing the human Y4 receptor (e.g., HEK293 or CHO cells)

  • Radioligand with high affinity for Y4R (e.g., ¹²⁵I-PYY)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid and counter

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Culture Y4R-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kd), and serial dilutions of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled Y4R ligand).

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other values to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit cAMP production.

camp_assay_workflow start Start seed_cells Seed Y4R-expressing cells in a 96-well plate start->seed_cells pre_incubate Pre-incubate cells with phosphodiesterase inhibitor seed_cells->pre_incubate stimulate_cells Stimulate cells with Forskolin and serial dilutions of This compound pre_incubate->stimulate_cells lyse_cells Lyse cells to release intracellular cAMP stimulate_cells->lyse_cells detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF) lyse_cells->detect_cAMP analyze Analyze data to determine EC50 for cAMP inhibition detect_cAMP->analyze end End analyze->end

Workflow for a cAMP Accumulation Assay.

Materials:

  • Cell line stably expressing the human Y4 receptor

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium and supplements

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed Y4R-expressing cells into a 96-well plate and culture overnight.

  • Assay Preparation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

  • Cell Stimulation:

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Simultaneously, add serial dilutions of this compound to the appropriate wells.

    • Include control wells with forskolin only (maximum stimulation) and buffer only (basal level).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay (e.g., add HTRF reagents and read the plate on a compatible reader).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following Y4R activation.

calcium_assay_workflow start Start seed_cells Seed Y4R-expressing cells in a black-walled, clear-bottom 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye acquire_baseline Acquire baseline fluorescence reading using a plate reader (e.g., FLIPR, FlexStation) load_dye->acquire_baseline add_agonist Add serial dilutions of This compound and continue fluorescence reading acquire_baseline->add_agonist analyze Analyze the change in fluorescence to determine the EC50 for calcium mobilization add_agonist->analyze end End analyze->end

Workflow for a Calcium Mobilization Assay.

Materials:

  • Cell line stably expressing the human Y4 receptor

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding:

    • Seed Y4R-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for a short period.

    • Use the instrument's injection system to add serial dilutions of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak fluorescence response as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

By employing these methodologies, researchers can effectively dissect the downstream signaling pathways of this compound and quantify its functional activity at the Y4 receptor. This information is crucial for advancing our understanding of Y4R biology and for the development of novel therapeutics targeting this receptor.

References

The Selectivity Profile of Pancreatic Polypeptide at Y-Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the endogenous peptide, Pancreatic Polypeptide (PP), a potent and selective agonist for the Neuropeptide Y (NPY) Y4 receptor (Y4R). This document details the binding affinities and functional activities of PP at the human Y1, Y2, Y4, and Y5 receptors, outlines the experimental methodologies used to determine these parameters, and illustrates the key signaling pathways involved.

Introduction to Pancreatic Polypeptide and the Y-Receptor Family

The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, involved in a wide array of physiological processes including food intake, energy homeostasis, and anxiety. This system comprises three endogenous peptide ligands: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP), which exert their effects through a family of G-protein coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5.[1][2]

Pancreatic Polypeptide is a 36-amino acid peptide secreted by the PP cells of the pancreas.[3] It is distinguished from NPY and PYY by its preferential affinity for the Y4 receptor, making it the primary endogenous agonist for this receptor subtype.[2] Understanding the selectivity profile of PP is critical for the development of targeted therapeutics that modulate the Y4 receptor for conditions such as obesity and gastrointestinal disorders.

Selectivity Profile of Pancreatic Polypeptide

The selectivity of Pancreatic Polypeptide for the Y4 receptor is evident from both binding affinity and functional activity assays. The following tables summarize the quantitative data for human Pancreatic Polypeptide (hPP) at the human Y1, Y2, Y4, and Y5 receptors.

Binding Affinity Profile

Binding affinity is typically determined by radioligand competition assays, which measure the ability of an unlabeled ligand (in this case, hPP) to displace a radiolabeled ligand from the receptor. The affinity is expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Receptor SubtypeMean pKiMean Ki (nM)Fold Selectivity vs. Y4R
Y1R 7.3501000x
Y2R < 6> 1000> 20000x
Y4R 10.30.051x
Y5R 7.01002000x

Note: Data are compiled and averaged from multiple sources. Absolute values may vary depending on the specific experimental conditions and cell lines used. Fold selectivity is calculated as Ki(receptor) / Ki(Y4R).

Functional Activity Profile

Functional activity is assessed by measuring the biological response elicited by the agonist upon binding to the receptor. For Gi-coupled receptors like the Y-receptors, a common method is to measure the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The potency of an agonist is expressed as the half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency.

Receptor SubtypeMean pEC50Mean EC50 (nM)Fold Selectivity vs. Y4R
Y1R 7.531.6632x
Y2R < 6> 1000> 20000x
Y4R 10.30.051x
Y5R 7.263.11262x

Note: Data are compiled and averaged from multiple sources. Absolute values may vary depending on the specific experimental conditions and cell lines used. Fold selectivity is calculated as EC50(receptor) / EC50(Y4R).

Y4 Receptor Signaling Pathway

Y-receptors, including the Y4 receptor, are predominantly coupled to the Gi/o family of G-proteins.[4] Agonist binding to the Y4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration. This primary signaling pathway can lead to various downstream cellular effects, including the modulation of ion channel activity and gene expression.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gi/o Protein (αβγ) Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PP Pancreatic Polypeptide (PP) PP->Y4R Binds ATP ATP ATP->AC Converts Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Y4 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity profile of a Y4R agonist.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human Y1, Y2, Y4, or Y5 receptor.

  • Radioligand (e.g., [¹²⁵I]-PYY or a subtype-selective radioligand).

  • Test compound (Pancreatic Polypeptide).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., 1 µM NPY).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Addition of Components:

    • Add a fixed concentration of radioligand to all wells (typically at a concentration close to its Kd).

    • Add increasing concentrations of the test compound (hPP) to the competition wells.

    • Add the non-specific binding control to designated wells.

    • Add buffer only to the total binding wells.

  • Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start setup Prepare 96-well plate with binding buffer, radioligand, and test compound dilutions start->setup add_membranes Add cell membranes expressing Y-receptor setup->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filter Vacuum filtration to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Scintillation counting of bound radioactivity wash->count analyze Data analysis: IC50 and Ki calculation count->analyze end End analyze->end

Radioligand Binding Assay Workflow

cAMP Functional Assay

This assay measures the functional potency (EC50) of an agonist at a Gi-coupled receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Whole cells stably expressing the human Y1, Y2, Y4, or Y5 receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (Pancreatic Polypeptide).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well microplates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate and culture overnight to allow for adherence.

  • Pre-incubation: Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor. Incubate for a short period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add increasing concentrations of the test compound (hPP) to the wells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Plot the measured cAMP levels (or the assay signal) against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using a sigmoidal dose-response curve fit.

Conclusion

The data presented in this guide demonstrate that Pancreatic Polypeptide is a highly potent and selective agonist for the Y4 receptor, with significantly lower affinity and functional activity at the Y1 and Y5 receptors, and negligible activity at the Y2 receptor. This selectivity profile, established through rigorous binding and functional assays, underscores the potential of targeting the Y4 receptor with PP-based analogues for therapeutic intervention in metabolic and gastrointestinal diseases. The detailed protocols provided herein offer a foundation for the continued exploration and characterization of novel Y4R-selective ligands.

References

In Vitro Characterization of Y4R Agonist-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Y4R agonist-2, a potent and selective agonist for the Neuropeptide Y Receptor Type 4 (Y4R). The Y4R is a G-protein coupled receptor (GPCR) primarily activated by pancreatic polypeptide (PP) and is implicated in the regulation of appetite and energy homeostasis, making it a significant target for therapeutic development.

This compound is a synthetic, cyclic hexapeptide identified as compound 24 in the work by Konieczny et al. (2021), demonstrating picomolar binding affinity and potent functional activity.[1] This document summarizes its binding characteristics and functional effects on key signaling pathways, providing detailed experimental protocols for its comprehensive evaluation.

Quantitative Data Summary

The in vitro profile of this compound (Compound 24) is characterized by high-affinity binding and potent G-protein mediated signaling. The following table summarizes the key quantitative metrics from radioligand binding and functional calcium mobilization assays.

ParameterValueAssay TypeCell LineNotes
Binding Affinity (Kᵢ) 0.033 nMRadioligand Competition BindingCHO-hY4R-Gαqi5-mtAEQpKᵢ value of 10.48.[1]
Functional Potency (EC₅₀) 7.9 nMAequorin Calcium MobilizationCHO-hY4R-Gαqi5-mtAEQpEC₅₀ value of 8.10. Partial agonist activity.[1]

Signaling Pathways & Experimental Workflows

Activation of the Y4 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The Y4R is known to couple to Gᵢ/ₒ and Gq families of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which catalyzes the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. Furthermore, GPCR activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK).

Below are diagrams illustrating the primary Y4R signaling cascade and the typical experimental workflows for characterizing an agonist's activity.

Y4R Signaling Pathway cluster_membrane Plasma Membrane Y4R Y4 Receptor G_protein Gαq / Gαi Y4R->G_protein Activates Agonist This compound Agonist->Y4R Binds PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ERK p-ERK G_protein->ERK Leads to IP3 IP₃ PLC->IP3 Generates cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Caption: Y4 Receptor Signaling Cascade.

Experimental Workflow cluster_assays In Vitro Characterization cluster_functional_assays Functional Assays Binding Binding Affinity (Ki) Radioligand Assay Functional Functional Potency (EC50) & Efficacy Calcium Calcium Mobilization Functional->Calcium cAMP cAMP Inhibition Functional->cAMP ERK ERK Phosphorylation Functional->ERK Start This compound Start->Binding Start->Functional

References

The Therapeutic Potential of Y4 Receptor Agonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Y4R agonist-2" is understood to be a representative placeholder for a selective agonist of the Neuropeptide Y Receptor Family, Subtype 4 (Y4R). This document synthesizes publicly available data for well-characterized Y4R agonists, primarily the endogenous ligand Pancreatic Polypeptide (PP), to illustrate the therapeutic potential and investigational framework for a compound of this class.

Executive Summary

The Y4 receptor, a member of the Neuropeptide Y (NPY) receptor family, has emerged as a compelling target for therapeutic intervention, particularly in the realm of metabolic diseases. Predominantly expressed in the gastrointestinal tract and key hypothalamic nuclei, the Y4R plays a crucial role in regulating food intake, energy expenditure, and glucose homeostasis. Activation of this G protein-coupled receptor (GPCR) by its endogenous ligand, Pancreatic Polypeptide (PP), elicits a potent satiety signal, leading to a reduction in appetite and caloric intake. This guide provides a comprehensive overview of the therapeutic rationale for developing Y4R agonists, detailing the underlying signaling mechanisms, summarizing key preclinical and clinical data, and providing detailed experimental protocols for the evaluation of novel Y4R-targeting compounds.

Introduction: The Y4 Receptor as a Therapeutic Target

The Y4 receptor is a Class A GPCR that couples primarily to inhibitory Gαi/o proteins.[1] Its activation by agonists like Pancreatic Polypeptide leads to the suppression of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is central to its physiological effects. The Y4R's expression profile, concentrated in the pancreas, colon, small intestine, and critical brain regions like the hypothalamus, positions it as a key regulator of energy balance.[1]

Peripheral administration of Y4R agonists has been shown to dose-dependently suppress food intake in both animal models and humans, making it an attractive target for the development of anti-obesity therapeutics.[3][4] Unlike some other appetite suppressants, Y4R activation appears to reduce food intake without causing significant adverse effects like nausea. The therapeutic potential extends to managing conditions associated with obesity, such as type 2 diabetes, by improving glycemic control and other cardiometabolic risk factors.

Signaling Pathways and Mechanism of Action

Activation of the Y4 receptor by an agonist initiates a canonical Gαi-coupled signaling cascade. This pathway is fundamental to the receptor's function in modulating neuronal activity and metabolic processes.

Y4R_Signaling_Pathway Y4 Receptor Signaling Pathway Y4R Y4 Receptor G_protein Gi/o Protein (αβγ) Y4R->G_protein Activation G_alpha Gαi-GTP G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase (AC) Agonist Y4R Agonist (e.g., Pancreatic Polypeptide) Agonist->Y4R Binding G_alpha->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., ↓ Neuronal Firing, ↓ Appetite) PKA->Response Phosphorylation Cascade

Caption: Y4 Receptor Gαi-coupled signaling pathway.

Mechanism of Action Summary:

  • Binding: A Y4R agonist, such as Pancreatic Polypeptide, binds to the extracellular domain of the Y4 receptor.

  • G Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gi/o protein by promoting the exchange of GDP for GTP on the Gα subunit.

  • Subunit Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

  • Effector Modulation: The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase.

  • Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates downstream phosphorylation cascades, ultimately resulting in the physiological response, such as reduced neuronal excitability in appetite-regulating centers of the brain.

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of well-characterized Y4R agonists at the human receptor, as well as preclinical in vivo efficacy data.

Table 1: In Vitro Receptor Binding and Functional Potency
CompoundAssay TypeSpeciesParameterValue (Molar)Value (pKi / pEC₅₀)Reference(s)
Pancreatic Polypeptide (PP) Radioligand BindingHumanKᵢ~0.1 nM~10[5]
Pancreatic Polypeypeptide (PP) ElectrophysiologyHumanEC₅₀3.0 - 5.0 nM8.5 - 8.3[5]
GR231118 Radioligand BindingHumanKᵢ0.25 nM9.6[6][7]
GR231118 cAMP InhibitionHumanEC₅₀2.5 nM8.6[6][7]
UR-KK236 derivative Radioligand BindingHumanKᵢ0.19 - 0.60 nM9.71 - 9.22[8]

Note: pKᵢ and pEC₅₀ values are negative log₁₀ of the molar concentration (Kᵢ and EC₅₀, respectively). Values are converted and/or approximated from published data.

Table 2: Preclinical In Vivo Efficacy (Food Intake)
CompoundAnimal ModelAdministrationDose RangeEffectReference(s)
Pancreatic Polypeptide (PP) C57BL/6J MiceIntraperitoneal (i.p.)30 - 300 nmol/kgDose-dependent inhibition of cumulative food intake (significant for up to 36h at highest dose)[3]
Mouse PP (mPP) MiceIntraperitoneal (i.p.)0.03 - 30 nmolDose-dependent decrease in food intake (significant for 4h)[9]
Pancreatic Polypeptide (PP) Analogs MiceIntraperitoneal (i.p.)25 - 200 nmol/kgDose-dependent suppression of appetite[10]

Experimental Protocols & Workflows

A systematic approach is required to characterize novel Y4R agonists. The workflow below outlines the key stages from initial screening to in vivo validation.

Experimental_Workflow Y4R Agonist Characterization Workflow A Primary Screening: High-Throughput cAMP Assay B Hit Confirmation & Potency: Radioligand Binding Assay A->B Identify Hits C Functional Characterization: Dose-Response cAMP Assay B->C Confirm Affinity D Selectivity Profiling: Binding Assays on Y1, Y2, Y5 Receptors C->D Determine Potency & Efficacy E In Vivo Proof-of-Concept: Acute Food Intake Study (Mice) D->E Validate Selectivity F Pharmacokinetic Analysis E->F Establish in vivo effect G Advanced In Vivo Models: Chronic Dosing & Body Weight Studies E->G Inform Dose Selection F->G Characterize Exposure

Caption: A typical experimental workflow for Y4R agonist development.
Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the Y4 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the Y4 receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human Y4 receptor.

  • Radioligand: [¹²⁵I]-GR231118 or another suitable high-affinity Y4R radioligand.[11]

  • Test Compound: "this compound" or other compounds of interest, serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Pancreatic Polypeptide.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/C filters (pre-soaked in 0.3% polyethyleneimine).

  • Scintillation Counter and compatible scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Add Components:

    • Total Binding Wells: Add buffer only.

    • Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., 1 µM PP).

    • Competition Wells: Add serial dilutions of the test compound (typically 10 concentrations over a 5-log unit range).

  • Add Radioligand: Add the radioligand to all wells at a fixed concentration, typically near its dissociation constant (K𝘥) (e.g., 0.1-0.3 nM for [¹²⁵I]-GR231118).[11]

  • Add Membranes: Add the Y4R-expressing cell membrane preparation to all wells to initiate the binding reaction (e.g., 10-20 µg protein per well). The final assay volume is typically 250 µL.[12]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the GF/C filter plate using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.[13]

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Protocol: Gαi-Coupled cAMP Functional Assay

This assay measures the ability of a Y4R agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Objective: To determine the potency (EC₅₀) and efficacy of a Y4R agonist.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human Y4 receptor.

  • cAMP Stimulant: Forskolin (FSK).

  • Test Compound: "this compound" or other compounds of interest, serially diluted.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit, such as HTRF, GloSensor, or ELISA-based kits.[2][14]

Procedure:

  • Cell Plating: Seed the Y4R-expressing cells into 96- or 384-well plates and culture overnight to form a confluent monolayer.

  • Pre-incubation: Wash the cells and pre-incubate them in assay medium for 20-30 minutes at 37°C.

  • Compound Addition: Add serial dilutions of the test compound to the appropriate wells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (typically a concentration that gives 80% of its maximal response, e.g., 1-10 µM) to all wells except the basal control. This stimulates adenylyl cyclase and raises cAMP levels, allowing for the measurement of inhibition.[2]

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data by setting the signal from the FSK-only wells as 100% stimulation and the basal (no FSK) wells as 0%.

    • Plot the percentage of FSK-stimulated cAMP inhibition against the log concentration of the test compound.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC₅₀ (potency) and the maximum inhibition (efficacy).

Protocol: In Vivo Acute Food Intake Study (Mouse Model)

This protocol assesses the acute effect of a Y4R agonist on food intake in mice.

Objective: To evaluate the anorectic effect of a Y4R agonist in vivo.

Materials:

  • Animals: Male C57BL/6J mice, single-housed.

  • Test Compound: "this compound" formulated in a sterile vehicle (e.g., saline).

  • Vehicle Control: Sterile saline.

  • Standard Chow: Pre-weighed standard rodent chow.

  • Dosing Equipment: Syringes and needles for intraperitoneal (i.p.) injection.

  • Monitoring System: Cages with scales for monitoring food weight or a comprehensive lab animal monitoring system (CLAMS).[3]

Procedure:

  • Acclimation: Acclimate single-housed mice to the testing environment and handling for at least 3-5 days.

  • Fasting: Fast the mice overnight (approx. 16 hours) with free access to water to standardize hunger levels.

  • Dosing: At the beginning of the dark cycle (when mice are most active), administer the test compound or vehicle control via i.p. injection. Use multiple dose groups (e.g., 25, 75, 200 nmol/kg) to establish a dose-response relationship.[10]

  • Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow.

  • Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food and accounting for any spillage.

  • Data Analysis:

    • Calculate the cumulative food intake (in grams) for each animal at each time point.

    • Compare the food intake between the vehicle-treated group and the compound-treated groups using statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

    • If a clear dose-response is observed, an ED₅₀ (the dose required to achieve 50% of the maximal reduction in food intake) can be calculated.

Conclusion and Future Directions

The evidence strongly supports the role of the Y4 receptor as a key regulator of appetite and energy balance. Agonists targeting this receptor, exemplified by the endogenous peptide PP, demonstrate robust and sustained reduction of food intake in preclinical models and humans. The development of a selective, potent, and pharmacokinetically favorable small molecule or peptide mimetic, here termed "this compound," represents a promising therapeutic strategy for the treatment of obesity and related metabolic disorders. Future research should focus on optimizing drug-like properties, exploring long-acting formulations, and further elucidating the potential for synergistic effects when combined with other metabolic therapies. The detailed protocols and workflow provided herein offer a robust framework for the continued investigation and development of this important therapeutic class.

References

The Role of Y4 Receptor Agonists in Appetite Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Neuropeptide Y (NPY) Y4 receptor (Y4R), a G protein-coupled receptor, has emerged as a significant target in the intricate neurohormonal pathways governing appetite and energy homeostasis. Its endogenous ligand, Pancreatic Polypeptide (PP), released postprandially from the pancreas, exerts potent anorexigenic effects, reducing food intake and promoting satiety. This technical guide provides a comprehensive overview of the Y4 receptor's role in appetite regulation, focusing on the mechanism of action of its agonists. It consolidates quantitative data on ligand binding and functional potency, details key experimental protocols for in vitro and in vivo investigation, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of Y4R agonists in the management of obesity and metabolic disorders.

The Y4 Receptor and its Endogenous Ligand

The Y4 receptor is a member of the NPY receptor family, which also includes Y1, Y2, and Y5 receptors. A distinguishing feature of the Y4R is its high affinity for Pancreatic Polypeptide (PP) over other family members like Neuropeptide Y (NPY) and Peptide YY (PYY).[1] PP is a 36-amino acid peptide secreted by the PP-cells of the islets of Langerhans in response to food intake, with circulating levels proportional to the caloric load.[2] This postprandial release profile positions PP as a key physiological satiety signal. The anorectic effects of PP are believed to be mediated through the Y4 receptor in the brainstem and hypothalamus.[3]

Quantitative Data: Y4R Agonist Binding and Functional Potency

The development of selective Y4R agonists is a key focus in leveraging this pathway for therapeutic benefit. The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of the endogenous ligand PP and various synthetic agonists.

LigandReceptor SpeciesAssay TypepKi (mean ± SEM) or Ki (nM)Reference(s)
Endogenous Ligands
Human Pancreatic Polypeptide (hPP)HumanRadioligand BindingpKi: 9.6[4]
Human Pancreatic Polypeptide (hPP)HumanRadioligand BindingAffinity <100 pM[2]
Synthetic Agonists
GR231118 (1229U91)HumanRadioligand BindingpKi: 9.6[4]
GR231118 (1229U91)RatRadioligand BindingpKi: 10.4[5]
BVD-74DHumanNot SpecifiedHigh AffinityNot Specified
UR-AK86cHumanNot SpecifiedPicomolar Affinity[1]

Table 1: Binding Affinity of Y4R Agonists.

LigandReceptor SpeciesAssay TypepEC50 (mean ± SEM) or EC50 (nM)Reference(s)
Endogenous Ligands
Human Pancreatic Polypeptide (hPP)HumancAMP Formation InhibitionpEC50: 8.6[4]
Synthetic Agonists
GR231118 (1229U91)HumancAMP Formation InhibitionpEC50: 8.6[4]
BW1911U90HumancAMP Formation InhibitionpEC50: 6.8[4]
T-190HumancAMP Formation InhibitionpEC50: 6.3[4]
T-241HumancAMP Formation InhibitionpEC50: 6.6[4]

Table 2: Functional Potency of Y4R Agonists.

In Vivo Effects of Y4R Agonists on Appetite and Body Weight

Peripheral administration of Y4R agonists has been shown to dose-dependently reduce food intake and body weight in rodent models.

AgonistAnimal ModelDosing RegimenEffect on Food IntakeEffect on Body WeightReference(s)
BVD-74D C57BL/6J Mice (Normal Diet)1 mg/kg & 10 mg/kgSignificant decrease at 20 min and 1h (1 mg/kg); and at 1, 2, 4, 8, and 24h (10 mg/kg).Significant decrease.[6]
BVD-74D C57BL/6J Mice (High-Fat Diet)10 mg/kgSignificant decrease at 1, 2, and 4h.Not specified.[6]
BT-48 (Y2 Agonist) + BVD-74D (Y4 Agonist) Mice50 nmol/mouse each (ip)Powerful and long-lasting inhibitory effect, nearly double that of either peptide alone.Not specified.[6]
AZD2820 (MC4R Agonist) Diet-Induced Obese Mice53.4 nmol/dayMaintained body weight at 94.5% of initial body weight.12.4% less body weight regain than vehicle-treated controls.[7]
PP Analogs Mice25 nmol/kg body weight (ip)Significant reduction in cumulative food intake.Not specified.[8]

Table 3: In Vivo Efficacy of Y4R Agonists.

Signaling Pathways in Appetite Regulation

Activation of the Y4 receptor by an agonist, such as Pancreatic Polypeptide, primarily initiates a Gi/o-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[2][9][10] This intracellular signaling cascade in key hypothalamic and brainstem nuclei modulates the expression of neuropeptides that are critical for appetite control. Specifically, Y4R activation has been shown to:

  • Suppress orexigenic pathways: Down-regulates the expression of orexin in the lateral hypothalamic area (LHA).[3]

  • Enhance anorexigenic pathways: Up-regulates the expression of brain-derived neurotrophic factor (BDNF) in the ventromedial hypothalamus (VMH) and stimulates the pro-opiomelanocortin (POMC) / α-melanocyte-stimulating hormone (α-MSH) signaling pathway in the arcuate nucleus (ARC).[3]

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Y4R Y4 Receptor G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (↓ Orexin, ↑ BDNF, ↑ POMC) CREB->Gene_Expression Modulates Appetite_Suppression Appetite Suppression Gene_Expression->Appetite_Suppression Leads to Agonist Y4R Agonist (e.g., PP) Agonist->Y4R Binds

Y4R Signaling Cascade. Diagram illustrating the primary Gi/o-coupled signaling pathway activated by Y4R agonists.

Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for the Y4 receptor using a competitive binding assay.

Materials:

  • Cell membranes prepared from cells stably expressing the human Y4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-GR231118 or [¹²⁵I]-Pancreatic Polypeptide.[11]

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Non-specific binding control: High concentration of unlabeled PP (e.g., 1 µM).

  • Test compounds at various concentrations.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound dilution (or buffer for total binding, or non-specific control), and 50 µL of radioligand (at a final concentration close to its Kd).

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.[12]

Radioligand_Binding_Workflow A Prepare Reagents: - Y4R Membranes - Radioligand - Test Compounds - Buffers B Add Reagents to 96-well Plate: Buffer, Compound/Control, Radioligand A->B C Initiate Reaction: Add Y4R Membranes B->C D Incubate (60-90 min at RT) C->D E Terminate & Filter: Rapid filtration through GF/C filters D->E F Wash Filters (3x with ice-cold buffer) E->F G Quantify Radioactivity: Scintillation Counting F->G H Data Analysis: Calculate IC50 and Ki G->H

Radioligand Binding Assay Workflow. A schematic representation of the key steps in a competitive radioligand binding assay.

In Vitro Functional Assay: Calcium Mobilization

This protocol measures the ability of a Y4R agonist to induce intracellular calcium mobilization, typically in cells co-expressing the Y4 receptor and a promiscuous G-protein like Gα16 or Gqi5.[13][14]

Materials:

  • HEK293 or CHO cells stably co-expressing the human Y4 receptor and a suitable G-protein.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds at various concentrations.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

  • 96- or 384-well black-walled, clear-bottom plates.

Procedure:

  • Seed the cells into the microplates and culture overnight to form a confluent monolayer.

  • Prepare the dye-loading solution by dissolving the Fluo-4 AM in assay buffer, often with an anion-exchange inhibitor like probenecid.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate for 1 hour at 37°C in the dark.

  • Wash the cells with assay buffer to remove extracellular dye (if not using a no-wash kit).[15]

  • Place the plate in the fluorescence reader and allow it to equilibrate.

  • Measure baseline fluorescence.

  • Automatically inject the test compound dilutions and immediately begin kinetic fluorescence readings.

  • Continue to measure fluorescence intensity for 1-2 minutes to capture the peak response.

  • Analyze the data by calculating the change in fluorescence from baseline.

  • Plot the response against the compound concentration to determine the EC50 value.

In Vivo Assessment of Anorexigenic Effects

This protocol outlines a typical experiment to assess the effect of a Y4R agonist on food intake in mice.

Materials:

  • Male C57BL/6J mice, singly housed.

  • Standard chow diet.

  • Test Y4R agonist (e.g., PP, BVD-74D) dissolved in a sterile vehicle (e.g., saline).

  • Metabolic cages or standard cages with food hoppers and scales.

Procedure:

  • Acclimatize mice to single housing and handling for at least one week.

  • Habituate the mice to intraperitoneal (i.p.) injections with the vehicle for 2-3 days prior to the experiment.

  • On the experimental day, fast the mice for a short period (e.g., 4-6 hours) to ensure robust feeding behavior.

  • At the onset of the dark cycle (when mice are most active), administer the test agonist or vehicle via i.p. injection.

  • Immediately return the mice to their cages with pre-weighed food.

  • Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Monitor body weight changes over the 24-hour period.

  • Analyze the data by comparing the food intake and body weight change between the agonist-treated and vehicle-treated groups.

c-Fos Immunohistochemistry for Neuronal Activation

This protocol is used to identify neurons activated by a Y4R agonist in specific brain regions. c-Fos is an immediate-early gene whose protein product is rapidly expressed in response to neuronal stimulation.[16]

Materials:

  • Mice treated with a Y4R agonist or vehicle as described in 5.3.

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Cryoprotectant (e.g., 30% sucrose in PBS).

  • Cryostat or vibratome.

  • Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).

  • Primary antibody: Rabbit anti-c-Fos.

  • Secondary antibody: Biotinylated goat anti-rabbit IgG.

  • Avidin-biotin complex (ABC) reagent.

  • 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Microscope slides and mounting medium.

Procedure:

  • Ninety minutes to 2 hours after agonist/vehicle injection, deeply anesthetize the mice and perfuse transcardially with PBS followed by 4% PFA.

  • Dissect the brains and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brains by immersing in 30% sucrose solution until they sink.

  • Freeze the brains and cut 30-40 µm coronal sections through the regions of interest (e.g., hypothalamus, brainstem) using a cryostat.

  • Collect sections in PBS.

  • Incubate the free-floating sections in blocking solution for 1-2 hours at room temperature.

  • Incubate with the primary anti-c-Fos antibody in blocking solution for 24-48 hours at 4°C.

  • Wash the sections thoroughly in PBS.

  • Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

  • Wash in PBS, then incubate with the ABC reagent for 1 hour.

  • Visualize the c-Fos positive cells by incubating the sections in the DAB substrate solution until a brown reaction product develops.

  • Mount the sections on slides, dehydrate, and coverslip.

  • Quantify the number of c-Fos-immunoreactive cells in specific brain nuclei using a microscope and image analysis software.

In Situ Hybridization for Neuropeptide mRNA

This protocol is for detecting changes in the mRNA expression of appetite-regulating neuropeptides (e.g., POMC, orexin) in response to Y4R agonist treatment.

Materials:

  • Brain sections from agonist/vehicle-treated mice (prepared as in 5.4).

  • Digoxigenin (DIG)-labeled antisense riboprobe for the target mRNA (e.g., POMC).

  • Hybridization buffer.

  • Wash solutions of varying stringency (e.g., SSC buffers).

  • Blocking reagent.

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • NBT/BCIP substrate solution for colorimetric detection.

Procedure:

  • Mount brain sections on coated slides.

  • Perform pre-hybridization treatments including acetylation and permeabilization.

  • Apply the DIG-labeled riboprobe in hybridization buffer to the sections and incubate overnight at an appropriate temperature (e.g., 65°C).[17]

  • Perform stringent washes to remove unbound probe.

  • Block non-specific antibody binding sites.

  • Incubate with the anti-DIG-AP antibody.

  • Wash the sections to remove unbound antibody.

  • Incubate with the NBT/BCIP substrate until a purple/blue precipitate forms, indicating the location of the target mRNA.

  • Stop the reaction, counterstain if desired, and coverslip.

  • Analyze the changes in mRNA expression levels using densitometry or cell counting under a microscope.

In_Vivo_Experiment_Workflow cluster_behavior Behavioral Assessment cluster_histology Neuroanatomical Analysis A Animal Acclimation & Habituation B Y4R Agonist / Vehicle Administration (i.p.) A->B C Measure Food Intake & Body Weight (1, 2, 4, 8, 24h) B->C D Perfuse & Collect Brains (90 min post-injection) B->D H Data Analysis & Interpretation C->H E Section Brain Tissue D->E F1 c-Fos Immunohistochemistry E->F1 F2 In Situ Hybridization (e.g., POMC mRNA) E->F2 G Microscopy & Image Analysis F1->G F2->G G->H

In Vivo Experimental Workflow. Flowchart depicting a typical workflow for evaluating a Y4R agonist's effect on appetite.

Conclusion and Future Directions

The Y4 receptor and its endogenous agonist, Pancreatic Polypeptide, represent a crucial physiological system for the regulation of appetite and energy balance. The anorexigenic effects mediated by Y4R activation in the central nervous system make it a compelling target for the development of anti-obesity therapeutics. The data and protocols presented in this guide offer a foundational framework for researchers to further investigate this promising pathway. Future drug development efforts may focus on creating potent, selective, and metabolically stable small molecule or peptide-based Y4R agonists with favorable pharmacokinetic profiles. Furthermore, exploring dual-agonism strategies, for instance, combining Y4R activation with other anorexigenic pathways (e.g., GLP-1 or Y2R), could offer synergistic effects and enhanced therapeutic efficacy in the treatment of obesity.[6]

References

Foundational Research on Y4 Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Neuropeptide Y (NPY) receptor family, comprised of G-protein coupled receptors (GPCRs), plays a critical role in regulating energy homeostasis, appetite, and various other physiological processes. Within this family, the Y4 receptor (Y4R) is of particular interest due to its preferential binding to Pancreatic Polypeptide (PP), a hormone released from the pancreas after meals that induces satiety. This unique selectivity makes the Y4 receptor a promising therapeutic target for the treatment of obesity and other metabolic disorders.[1][2][3] Activation of the Y4 receptor has been shown to reduce food intake and body weight, highlighting the potential of Y4R agonists as anti-obesity agents.[1][4][5]

This technical guide provides an in-depth overview of the foundational research on Y4 receptor agonists, focusing on their pharmacological properties, signaling mechanisms, and the experimental protocols used for their characterization. The content is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases and GPCR pharmacology.

Pharmacological Characterization of Y4 Receptor Agonists

The development of potent and selective Y4 receptor agonists is a key focus of research. These agonists range from endogenous peptides to synthetic small molecules and peptidomimetics. Their pharmacological profiles are primarily defined by their binding affinity (Ki) and functional potency (EC50).

Binding Affinity of Y4 Receptor Agonists

Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The table below summarizes the binding affinities of several key Y4 receptor agonists.

AgonistReceptor TypeKi (pKi) / Kd (pKd)Assay TypeSource
Fluorescent Cyclic Hexapeptide 11Human Y4R9.71 (pKi)Radioligand Competition Binding[6][7]
Fluorescent Cyclic Hexapeptide 16Human Y4R9.22 (pKi)Radioligand Competition Binding[6][7]
Fluorescent Cyclic Hexapeptide 17Human Y4R9.48 (pKi)Radioligand Competition Binding[6][7]
Fluorescent Cyclic Hexapeptide 18Human Y4R9.44 (pKi)Radioligand Competition Binding[6][7]
Fluorescent Cyclic Hexapeptide 19Human Y4R9.51 (pKi)Radioligand Competition Binding[6][7]
Acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2 (1)Human Y4R8.43 (pKi)Radioligand Competition Binding[8]
Arg-Leu-Arg-Tyr-NH2 (4)Human Y4R8.47 (pKi)Radioligand Competition Binding[8][9]
BVD-74DY4RPicomolar affinityNot specified[10]
[3H]-(2R,7R)-10Y4RSubnanomolar KdRadioligand Binding[11]
[3H]18Y4RSubnanomolar KdRadioligand Binding[11]
Functional Potency of Y4 Receptor Agonists

Functional potency is measured by the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.[12][13] A lower EC50 value indicates a more potent agonist.[12][14] The following table presents the EC50 values for various Y4 receptor agonists.

AgonistAssay TypeEC50 (pEC50)Source
K22Not specified5.1 nM[15]
TM30338 (Obinepitide)Ion transport in human colonic mucosa (Isc)36.0 nM[4][16]
TM30339Ion transport in human colonic mucosa (Isc)4.8 nM[16]
Fluorescent Hexapeptide 16Ca2+ mobilization8.13 (pEC50)[6][7]
Fluorescent Hexapeptide 17Ca2+ mobilization8.22 (pEC50)[6][7]
Fluorescent Hexapeptide 16cAMP CAMYEN assay9.20 (pEC50)[6]
Fluorescent Hexapeptide 17cAMP CAMYEN assay9.46 (pEC50)[6]
Acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2 (1)Ca2+ mobilization7.97 (pEC50)[8]
Arg-Leu-Arg-Tyr-NH2 (4)Ca2+ mobilization7.98 (pEC50)[8]

Y4 Receptor Signaling Pathways

The Y4 receptor is a GPCR that primarily couples to Gi/o and Gq proteins to initiate downstream signaling cascades.[17][18] These pathways ultimately lead to the physiological effects associated with Y4R activation, such as satiety and reduced food intake.

Canonical Gi/o-Coupled Pathway

The most recognized signaling pathway for the Y4 receptor involves its coupling to inhibitory G-proteins (Gi/o).[4][18] Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][18] This reduction in cAMP subsequently decreases the activity of downstream effectors like Protein Kinase A (PKA).

Gq-Coupled Pathway

In certain tissues, such as smooth muscle cells, the Y4 receptor can also couple to Gq proteins.[17][18] Activation of the Gq pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[17][18]

Y4R_Signaling_Pathways cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway Y4R_Gi Y4 Receptor Gi Gi/o Protein Y4R_Gi->Gi Activates Agonist_Gi Y4 Agonist Agonist_Gi->Y4R_Gi Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response_Gi Cellular Response (e.g., Decreased Neurotransmission) PKA->Cellular_Response_Gi Phosphorylates targets Y4R_Gq Y4 Receptor Gq Gq Protein Y4R_Gq->Gq Activates Agonist_Gq Y4 Agonist Agonist_Gq->Y4R_Gq Binds PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca Ca2+ IP3->Ca Mobilizes from ER Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca->Cellular_Response_Gq Mediates

Y4 Receptor Signaling Pathways
Regulation of Food Intake

Peripherally administered Pancreatic Polypeptide (PP) acts on Y4 receptors in key hypothalamic nuclei to regulate food intake.[19] This involves the stimulation of c-Fos expression in neurons within the lateral hypothalamic area (LHA), the feeding center, and the ventromedial hypothalamus (VMH), the satiety center.[19] Specifically, PP-mediated Y4R activation leads to the downregulation of the orexigenic neuropeptide orexin in the LHA and the upregulation of the anorexigenic brain-derived neurotrophic factor (BDNF) in the VMH.[19]

Food_Intake_Regulation cluster_LHA Lateral Hypothalamic Area (LHA) cluster_VMH Ventromedial Hypothalamus (VMH) PP Pancreatic Polypeptide (PP) (Peripheral Administration) Y4R Y4 Receptor Activation (in Hypothalamus) PP->Y4R Orexin Orexin Expression Y4R->Orexin Downregulates BDNF BDNF Expression Y4R->BDNF Upregulates Orexigenic Orexigenic Pathway (Stimulates Feeding) Orexin->Orexigenic Food_Intake Decreased Food Intake Orexigenic->Food_Intake Anorexigenic Anorexigenic Pathway (Inhibits Feeding) BDNF->Anorexigenic Anorexigenic->Food_Intake

Logical Flow of Y4R-Mediated Food Intake Regulation

Experimental Protocols

The characterization of Y4 receptor agonists relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments: radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a test compound for the Y4 receptor by assessing its ability to compete with a radiolabeled ligand.

1. Cell Culture and Membrane Preparation:

  • Culture cells stably expressing the human Y4 receptor (e.g., CHO-hY4R cells) in appropriate media.

  • Harvest cells and homogenize in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

2. Competition Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-PYY or a specific tritiated Y4R ligand).[7][17]

  • Add varying concentrations of the unlabeled test compound (agonist).

  • To determine non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., human PP) to a set of wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach equilibrium.

3. Separation and Detection:

  • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Cell_Culture Culture Y4R-expressing cells Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up competition assay: - Radioligand - Test Compound - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapid filtration to separate bound and free ligand Incubation->Filtration Washing Wash filters Filtration->Washing Counting Quantify radioactivity Washing->Counting Data_Analysis Analyze data: - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Workflow for a Radioligand Binding Assay
cAMP Accumulation Assay (for EC50 Determination)

This functional assay measures the ability of a Y4 receptor agonist to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

1. Cell Culture:

  • Seed cells expressing the Y4 receptor (e.g., CHO-K1 or HEK293-T cells) into 96-well plates and culture overnight.[20]

2. Assay Procedure:

  • Wash the cells with a serum-free medium or assay buffer.

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of cAMP and enhances the signal window.

  • Add varying concentrations of the Y4R agonist to the cells.

  • Stimulate adenylyl cyclase with a fixed concentration of forskolin. Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP production. The agonist's effect is measured as an inhibition of this forskolin-stimulated cAMP level.

  • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

3. Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable detection method, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF)

    • Enzyme-Linked Immunosorbent Assay (ELISA)[20]

    • Luciferase-based reporter assays

4. Data Analysis:

  • Convert the raw data (e.g., fluorescence ratio for HTRF) to cAMP concentrations based on a standard curve.

  • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

  • Fit the resulting dose-response curve using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the EC50 value.[16]

Conclusion

The Y4 receptor remains a compelling target for the development of therapeutics aimed at treating obesity and related metabolic disorders. Foundational research has identified both peptidic and small-molecule agonists with high affinity and potency. The primary signaling mechanisms involve the inhibition of adenylyl cyclase via Gi/o proteins and, in some cellular contexts, the mobilization of intracellular calcium via Gq proteins. The anorectic effects of Y4R activation are mediated through complex neural circuits in the hypothalamus.

Future research will likely focus on the development of long-acting, selective Y4R agonists with favorable pharmacokinetic properties for clinical use.[18] Furthermore, a deeper understanding of the potential for biased agonism at the Y4 receptor could open new avenues for designing drugs that selectively activate beneficial signaling pathways while avoiding unwanted side effects. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of novel Y4 receptor modulators.

References

A Technical Guide to the Identification of Novel and Selective Y4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the strategies and methodologies for identifying and characterizing novel selective agonists for the Neuropeptide Y4 receptor (Y4R). The Y4R, a G protein-coupled receptor (GPCR), is a key target in therapeutic areas such as obesity and metabolic disorders due to its preferential activation by Pancreatic Polypeptide (PP), a hormone involved in satiety signaling.[1][2] This document details the signaling pathways of Y4R, profiles of recently developed agonists, and comprehensive protocols for key validation assays.

Introduction to the Y4 Receptor and its Therapeutic Potential

The Neuropeptide Y (NPY) system comprises three peptide ligands (NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP)) and four functional G protein-coupled receptors in humans: Y1R, Y2R, Y4R, and Y5R.[2][3] Within this family, the Y4R is unique in its high affinity for PP over NPY and PYY.[1][2] This selectivity makes it an attractive therapeutic target. Activation of Y4R is associated with anorectic effects, making Y4R agonists promising candidates for anti-obesity treatments.[4][5] The development of agonists with high selectivity for Y4R over other Y-receptor subtypes is crucial to minimize off-target effects.

Novel Y4R Selective Agonists: A Quantitative Overview

The search for potent and selective Y4R agonists has yielded several promising peptide-based compounds. These range from modified endogenous ligands to rationally designed synthetic peptides. The tables below summarize the binding affinities and functional potencies of key compounds, highlighting their selectivity profiles across the NPY receptor family.

Table 1: Binding Affinity (Ki / pKi) of Y4R Agonists and Other Ligands at Human NPY Receptors

CompoundY1R (pKi)Y2R (pKi)Y4R (pKi)Y5R (pKi)Reference(s)
Pancreatic Polypeptide (human) 7.37.110.17.4[3]
GR231118 10.2 (Antagonist)<79.6<7[6]
[3H]UR-JG102 --9.96 (pKd)-[7][8]
BVD-74D (dimer) >150-fold selectivity for Y4R over Y1RNegligible11.3 (pKi)Negligible[9]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates higher binding affinity. Data is for human receptors unless otherwise specified.

Table 2: Functional Potency (EC50 / pEC50) of Y4R Agonists

CompoundAssay TypeY4R PotencyY2R PotencyY5R PotencyReference(s)
GR231118 cAMP InhibitionpEC50 = 8.6pEC50 = 6.0 (rat)pEC50 = 6.1 (rat)[6]
TM-30339 Preclinical studies showed high efficacy in body weight reduction---[5]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Y4 Receptor Signaling Pathways

The Y4R primarily couples to the Gi/o family of G proteins.[2] Ligand binding triggers a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Additionally, there is evidence that in certain tissues, the Y4R can couple to Gq proteins.[3] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.

Downstream of these primary G protein signaling events, Y4R activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) cascade.

Y4R_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_cytoplasm Cytoplasm Y4R Y4R Gi Gαiβγ Y4R->Gi Activates Gq Gq Y4R->Gq Activates (tissue-specific) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 PIP2 Agonist Y4R Agonist (e.g., PP) Agonist->Y4R Gi_alpha Gαi-GTP Gi->Gi_alpha GTP/GDP Exchange G_beta_gamma Gβγ Gi_alpha->AC Inhibits ERK_cascade ERK/MAPK Cascade G_beta_gamma->ERK_cascade Gq->PLC Activates ATP ATP PKA PKA cAMP->PKA Activates PKA->ERK_cascade Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Binds to Receptor DAG DAG Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Release Ca_cyto->ERK_cascade ERK_p p-ERK ERK_cascade->ERK_p Response Cellular Response (e.g., Satiety Signaling) ERK_p->Response

Figure 1: Y4R Signaling Pathways (Max Width: 760px)

Experimental Workflow for Agonist Identification

The discovery of novel Y4R selective agonists follows a structured, multi-stage process. It begins with high-throughput screening (HTS) of large compound libraries to identify initial "hits," followed by a series of secondary and tertiary assays to confirm activity, determine potency and selectivity, and characterize the mechanism of action.

Workflow cluster_discovery Phase 1: Hit Discovery cluster_validation Phase 2: Hit Confirmation & Potency cluster_characterization Phase 3: Selectivity & Mechanism Screen High-Throughput Screening (HTS) (e.g., Calcium Mobilization or cAMP Assay) Hits Initial 'Hits' (Compounds showing activity) Screen->Hits Identifies DoseResponse Dose-Response Curves (Determine EC₅₀/IC₅₀) Hits->DoseResponse Validate with Confirmation Confirmed 'Hits' (Potent Agonists) DoseResponse->Confirmation Confirms Binding Radioligand Binding Assay (Determine Kᵢ at Y-Receptor Subtypes) Confirmation->Binding Characterize Selectivity Signaling Downstream Signaling Assays (e.g., p-ERK, β-Arrestin) Confirmation->Signaling Characterize Mechanism Lead Lead Candidate (Potent, Selective Y4R Agonist) Binding->Lead Signaling->Lead

Figure 2: Experimental Workflow for Y4R Agonist Discovery (Max Width: 760px)

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize Y4R agonists.

Radioligand Binding Assay (Competition)

This assay measures the affinity (Ki) of a test compound for Y4R by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing human Y4R (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [125I]-PYY or a selective tritiated Y4R ligand like [3H]UR-JG102.[7]

    • Test compounds (novel agonists).

    • Non-specific binding control: High concentration of a non-radiolabeled standard ligand (e.g., human PP).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

    • 96-well plates, filter mats (e.g., GF/C filters pre-soaked in polyethyleneimine), and a scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.[10]

    • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of the non-radiolabeled standard ligand.

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[10]

    • Terminate the binding reaction by rapid vacuum filtration through the filter mat to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an agonist to activate Gi-coupled Y4R and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Materials:

    • A cell line expressing Y4R (e.g., CHO-K1).

    • Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP levels.

    • Test compounds (novel agonists).

    • A commercial cAMP detection kit (e.g., HTRF, GloSensor™, or ELISA-based).

    • Cell culture medium and plates.

  • Protocol:

    • Seed cells in a 96- or 384-well plate and culture overnight.

    • Replace the culture medium with stimulation buffer.

    • Pre-treat the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except negative control) to stimulate cAMP production and incubate for a defined time (e.g., 30 minutes).[9]

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

    • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP) and the Emax (maximum inhibition).

Intracellular Calcium Mobilization Assay

This assay is used to detect potential Gq coupling by measuring the transient increase in intracellular calcium upon agonist stimulation.

  • Materials:

    • A cell line expressing Y4R.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a no-wash calcium assay kit).[11]

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Test compounds (novel agonists).

    • A fluorescence plate reader with an injection system, such as a FLIPR (Fluorometric Imaging Plate Reader).

  • Protocol:

    • Seed cells in a black, clear-bottom 96- or 384-well plate and culture overnight.[11]

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[11]

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's injector to add varying concentrations of the test compound to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.

    • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2 as a downstream readout of Y4R activation, integrating signals from multiple G protein and β-arrestin pathways.

  • Materials:

    • A cell line expressing Y4R.

    • Serum-free medium for cell starvation.

    • Test compounds (novel agonists).

    • Lysis buffer with protease and phosphatase inhibitors.

    • Detection method:

      • Western Blot: Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, secondary HRP-conjugated antibody, and chemiluminescence substrate.

      • HTRF or AlphaScreen®: Commercial kits containing specific donor and acceptor beads/antibodies.[3]

  • Protocol (Western Blot Method):

    • Seed cells and grow to ~80-90% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal p-ERK levels.[12]

    • Stimulate cells with varying concentrations of the test compound for a specific time (e.g., 5-10 minutes, determined by a time-course experiment).

    • Immediately aspirate the medium and lyse the cells on ice with lysis buffer.

    • Determine protein concentration in the lysates.

    • Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane first with an antibody specific for p-ERK, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

    • Data Analysis: Quantify band intensities using densitometry. Plot the ratio of p-ERK to total ERK against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Conclusion

The identification of novel Y4R selective agonists holds significant promise for the development of new therapeutics, particularly for metabolic diseases. A systematic approach, combining high-throughput screening with a cascade of robust in vitro pharmacological assays, is essential for success. By employing the detailed binding and functional protocols outlined in this guide—including radioligand binding, cAMP, calcium mobilization, and p-ERK assays—researchers can effectively determine the affinity, potency, and signaling profile of new chemical entities. This rigorous characterization is critical for identifying lead candidates with the desired selectivity and mechanism of action for advancement into preclinical and clinical development.

References

Y4R Agonist-2: A Comprehensive Technical Overview of Chemical Properties, Structure, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of Y4R agonist-2, a potent and selective agonist for the Neuropeptide Y receptor Y4 (Y4R). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical characteristics, structure, and mechanism of action.

Chemical Properties and Identification

This compound is a cyclic oligopeptide that has demonstrated high affinity for the Y4 receptor.[1][2] Its key identifying and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide[1]
Molecular Formula C₅₃H₈₁N₁₉O₁₀[1]
CAS Number 2757328-63-3
ChEMBL ID CHEMBL4856311[1]
Synonyms This compound

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 1144.3 g/mol [1]
Exact Mass 1143.64137986 Da[1]
XLogP3-AA -2.2[1]
Hydrogen Bond Donor Count 17[1]
Hydrogen Bond Acceptor Count 15[1]
Rotatable Bond Count 21[1]
Topological Polar Surface Area 491 Ų[1]
Complexity 2220[1]
Biological Activity (Ki) 0.033 nM[3][4][5]

Chemical Structure

This compound is a cyclic hexapeptide.[1][2] The cyclization is achieved through a novel N-terminus to arginine side-chain linkage.[1][2][6] This structural constraint is a key contributor to its high binding affinity and selectivity for the Y4 receptor. The two-dimensional structure is depicted below.

(Image of the 2D structure of this compound would be inserted here if image generation were supported)

A 2D chemical structure diagram of this compound would be displayed here, illustrating the cyclic peptide backbone and the arrangement of its amino acid residues.

Signaling Pathways

As an agonist of the Y4 receptor, a G protein-coupled receptor (GPCR), this compound initiates intracellular signaling cascades upon binding. The Y4 receptor is primarily coupled to the Gαi inhibitory subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7] In certain cellular contexts, the Y4 receptor has also been shown to couple to Gαq, activating phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores.[8]

Y4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Y4R_Agonist_2 This compound Y4R Y4 Receptor Y4R_Agonist_2->Y4R Binds G_protein Gαi/q βγ Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers DAG->Cellular_Response Activates PKC Ca2_release->Cellular_Response Modulates

Caption: this compound Signaling Pathways.

Experimental Protocols

The characterization of this compound involves several key experimental procedures, including its synthesis, affinity determination via radioligand binding, and functional assessment of its agonistic activity.

The synthesis is based on the methods described by Konieczny et al. (2021), involving solid-phase peptide synthesis (SPPS) followed by a solution-phase cyclization.[1][2][6]

Peptide_Synthesis_Workflow start Start: Resin Support spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu strategy - Sequential coupling of amino acids start->spps cleavage Cleavage from Resin - Trifluoroacetic acid (TFA) - Scavengers (e.g., TIS, H₂O) spps->cleavage purification1 Purification of Linear Peptide - RP-HPLC cleavage->purification1 cyclization Solution-Phase Cyclization - N-terminus to Arginine side-chain - Coupling reagents (e.g., PyBOP, HOBt) purification1->cyclization purification2 Final Purification of Cyclic Peptide - RP-HPLC cyclization->purification2 characterization Characterization - Mass Spectrometry (MS) - Analytical HPLC purification2->characterization end End: Pure this compound characterization->end

References

Preliminary Studies of Y4R Agonist-2 in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Neuropeptide Y (NPY) receptor family, a class of G protein-coupled receptors (GPCRs), plays a crucial role in a myriad of physiological processes, including appetite regulation, anxiety, and circadian rhythms. Among its subtypes, the Y4 receptor (Y4R) has emerged as a significant target for therapeutic intervention, primarily due to its preferential activation by pancreatic polypeptide (PP), which is involved in satiety signaling. The development of selective Y4R agonists, such as the hypothetical "Y4R agonist-2," holds promise for novel treatments for metabolic disorders and other neurological conditions.

This technical guide outlines a comprehensive framework for the preliminary in vitro and ex vivo evaluation of a novel Y4R agonist, "this compound," in neuronal cells. The guide provides detailed experimental protocols, data presentation structures, and visual representations of key pathways and workflows to facilitate the characterization of this compound.

Characterization of Y4 Receptor Expression in Neuronal Populations

A foundational step in characterizing the effects of this compound is to confirm the expression of Y4R mRNA in the target neuronal populations. In situ hybridization is a powerful technique to visualize the spatial distribution of specific mRNA transcripts within tissue sections.

Experimental Protocol: In Situ Hybridization for Y4R mRNA

This protocol is adapted from multiplex in situ hybridization techniques and can be optimized for single-target detection.[1]

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by immersing in a 30% sucrose solution in PBS at 4°C until it sinks.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

    • Cut 14-20 µm thick sections on a cryostat and mount on charged slides.

  • Hybridization:

    • Wash sections in PBS to remove OCT.

    • Perform antigen retrieval if necessary (e.g., using a citrate buffer).

    • Dehydrate the sections through an ethanol gradient (50%, 70%, 100%).

    • Apply a custom-designed, labeled oligonucleotide probe for Y4R mRNA.

    • Incubate in a hybridization oven at the recommended temperature (typically 40-60°C) for 2-4 hours.

  • Signal Amplification and Detection:

    • Wash the sections to remove unbound probe.

    • Use a signal amplification system (e.g., branched DNA or enzymatic amplification) according to the manufacturer's instructions.

    • For fluorescent detection, apply a substrate that generates a fluorescent precipitate.

    • Counterstain with a nuclear marker like DAPI.

  • Imaging and Analysis:

    • Mount coverslips with an appropriate mounting medium.

    • Image the sections using a confocal or fluorescence microscope.

    • Quantify the number of Y4R mRNA-positive cells in specific brain regions.

Data Presentation: Y4R mRNA Expression

The quantitative data from the in situ hybridization experiments should be summarized in a table for clear comparison across different brain regions.

Brain RegionNeuronal PopulationMean Number of Y4R mRNA+ Cells/section (± SEM)
HypothalamusArcuate Nucleus (ARC)150 ± 12
Paraventricular Nucleus (PVN)85 ± 9
BrainstemDorsal Vagal Complex (DVC)210 ± 18
Nucleus of the Solitary Tract (NTS)180 ± 15

Assessment of Neuronal Activation by this compound

To determine if this compound activates specific neuronal populations, the expression of the immediate early gene c-Fos, a marker of recent neuronal activity, can be assessed using immunocytochemistry.

Experimental Protocol: c-Fos Immunocytochemistry

This protocol provides a reliable method for detecting c-Fos protein in brain sections.[2][3][4]

  • Animal Treatment and Tissue Preparation:

    • Administer this compound or a vehicle control to the animals.

    • After a 90-120 minute post-injection period, perfuse the animals with 4% PFA as described in section 1.1.

    • Prepare 30-50 µm thick free-floating sections using a vibratome or cryostat.

  • Immunostaining:

    • Wash sections three times in PBS.

    • Block non-specific binding by incubating the sections in a blocking solution (e.g., 3% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution for 24-72 hours at 4°C.

    • Wash the sections three times in PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

    • Wash the sections three times in PBS.

  • Imaging and Quantification:

    • Mount the sections on slides with a DAPI-containing mounting medium.

    • Capture images using a fluorescence or confocal microscope.

    • Count the number of c-Fos-positive nuclei in the regions of interest.

Data Presentation: Neuronal Activation

Summarize the results of the c-Fos staining to compare the effects of this compound against a control group.

Treatment GroupBrain RegionMean Number of c-Fos Positive Cells/mm² (± SEM)
Vehicle ControlHypothalamus (ARC)15 ± 3
This compound (1 mg/kg)Hypothalamus (ARC)125 ± 11
Vehicle ControlBrainstem (DVC)22 ± 4
This compound (1 mg/kg)Brainstem (DVC)180 ± 16

Analysis of Intracellular Signaling Pathways

Y4R is a Gi/o-coupled receptor, and its activation is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPCR activation can modulate intracellular calcium (Ca2+) concentrations.

Experimental Workflow

The following workflow illustrates the steps to characterize the intracellular signaling events following Y4R activation by this compound.

G cluster_0 In Vitro Cell Culture cluster_1 Signaling Assays cluster_2 Data Analysis cluster_3 Conclusion start Culture Neuronal Cells Expressing Y4R treatment Treat cells with this compound start->treatment cAMP cAMP Assay treatment->cAMP calcium Calcium Imaging treatment->calcium cAMP_analysis Quantify cAMP levels cAMP->cAMP_analysis calcium_analysis Measure Ca2+ transients calcium->calcium_analysis conclusion Determine Signaling Pathway cAMP_analysis->conclusion calcium_analysis->conclusion

Workflow for in vitro signaling analysis.
Experimental Protocol: cAMP Assay

This protocol is based on a competitive immunoassay format, such as HTRF or AlphaScreen, to measure changes in intracellular cAMP.[5][6][7]

  • Cell Preparation:

    • Plate neuronal cells endogenously or recombinantly expressing Y4R in a 384-well plate.

    • Culture the cells until they reach the desired confluency.

  • Assay Procedure:

    • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To measure Gi coupling, first stimulate adenylyl cyclase with forskolin.

    • Add varying concentrations of this compound to the wells.

    • Incubate for the recommended time (typically 15-30 minutes) at room temperature.

  • Detection:

    • Lyse the cells and add the cAMP detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).

    • Incubate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Data Presentation: Intracellular cAMP Levels
This compound Conc. (nM)Forskolin-stimulated cAMP level (nM) (± SEM)% Inhibition
0 (Control)10.2 ± 0.80
0.18.5 ± 0.616.7
15.1 ± 0.450.0
102.3 ± 0.277.5
1001.1 ± 0.189.2
10001.0 ± 0.190.2
IC50 ~1.0 nM
Experimental Protocol: Calcium Imaging

This protocol allows for the real-time measurement of intracellular Ca2+ changes in response to agonist stimulation.[8][9][10]

  • Cell Preparation and Dye Loading:

    • Culture primary neurons or a neuronal cell line on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

    • Wash the cells with a physiological saline solution to remove excess dye.

  • Imaging:

    • Place the coverslip in a recording chamber on an inverted fluorescence microscope.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Perfuse the chamber with a solution containing this compound.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.

    • Quantify parameters such as the peak amplitude and frequency of Ca2+ transients.

Data Presentation: Intracellular Calcium Response
TreatmentResponding Cells (%)Peak ΔF/F0 (± SEM)
Vehicle Control2 ± 0.50.05 ± 0.01
This compound (100 nM)45 ± 51.2 ± 0.15

Y4R Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Gi/o-coupled Y4 receptor in a neuron.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular agonist This compound Y4R Y4R agonist->Y4R Binds G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Channels Ion Channels G_protein->Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., c-Fos) CREB->Gene Regulates Excitability ↓ Neuronal Excitability Channels->Excitability

Y4 Receptor signaling cascade.

Conclusion

This technical guide provides a structured approach for the preliminary investigation of a novel Y4R agonist, "this compound," in neuronal cells. By following the detailed protocols for assessing receptor expression, neuronal activation, and intracellular signaling, researchers can build a comprehensive initial profile of the compound's pharmacological activity. The data generated from these studies will be instrumental in guiding further drug development efforts and in elucidating the therapeutic potential of targeting the Y4 receptor.

References

An In-Depth Technical Guide to the Pharmacology of the Y4 Receptor Agonist: Pancreatic Polypeptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the pharmacology of Pancreatic Polypeptide (PP), the primary endogenous agonist for the Neuropeptide Y4 receptor (Y4R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Y4 receptor, particularly in the context of metabolic diseases and appetite regulation.

Introduction

Pancreatic Polypeptide (PP) is a 36-amino acid hormone belonging to the Neuropeptide Y (NPY) family, which also includes NPY and Peptide YY (PYY).[1][2] It is produced and secreted by the PP cells (or F cells) of the islets of Langerhans in the pancreas, primarily in response to food intake.[1][3][4] PP exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), with a marked preference for the Y4 receptor (Y4R).[1][5] The PP-Y4R signaling axis is a key component of the gut-brain axis and plays a significant role in regulating energy homeostasis, making it an attractive target for the development of therapies for obesity and related metabolic disorders.[5][6]

Pharmacodynamics

The primary mechanism of action of Pancreatic Polypeptide is the activation of the Y4 receptor. The Y4R is a class A GPCR that, upon agonist binding, undergoes a conformational change, leading to the activation of intracellular signaling cascades.[5][7]

Signaling Pathways

The Y4 receptor primarily couples to the Gαi/o family of G proteins.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[8][9]

In certain cell types, such as smooth muscle cells, the Y4 receptor has also been shown to couple to Gαq proteins.[8][10] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8][9]

G_alpha_i_o_Pathway PP Pancreatic Polypeptide Y4R Y4 Receptor PP->Y4R Binds G_protein Gαi/o βγ Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., decreased neuronal activity) PKA->Response Phosphorylates Targets

Figure 1: Y4R-mediated Gαi/o signaling pathway.

G_alpha_q_Pathway PP Pancreatic Polypeptide Y4R Y4 Receptor PP->Y4R Binds Gq_protein Gαq βγ Y4R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Response Modulates PKC->Response Phosphorylates Targets

Figure 2: Y4R-mediated Gαq signaling pathway.

Quantitative Data

The following tables summarize the binding affinity and functional potency of Pancreatic Polypeptide at the Y4 receptor.

Ligand Receptor Assay Type Species Affinity (Ki/Kd) Reference
Pancreatic PolypeptideY4Radioligand BindingHuman<100 pM[1]
Pancreatic PolypeptideY4Radioligand BindingRat, Guinea-pigHigh Affinity[11]
Pancreatic PolypeptideY1Radioligand BindingHumanLower Affinity[8]
Pancreatic PolypeptideY2Radioligand BindingHumanLower Affinity[8]

Table 1: Binding Affinity of Pancreatic Polypeptide

Ligand Assay Type Cell Line Effect Potency (EC50/IC50) Reference
Pancreatic PolypeptidecAMP InhibitionCHO cellsInhibition of cAMPNot specified[1]
Pancreatic PolypeptideIP3 FormationSmooth muscle cellsStimulationConcentration-dependent[10]
Pancreatic PolypeptideCa²⁺ MobilizationSmooth muscle cellsStimulationConcentration-dependent[10]

Table 2: Functional Potency of Pancreatic Polypeptide

In Vivo Efficacy

Peripheral administration of Pancreatic Polypeptide has been shown to reduce appetite and food intake in both rodents and humans.[12][13] This anorexigenic effect is believed to be mediated by the activation of Y4 receptors in key brain regions involved in appetite regulation, such as the hypothalamus and the brainstem.[1][14]

Study Type Species Administration Route Dosage Key Findings Reference
Clinical TrialHumanIntravenous infusion10 pmol/kg/minReduced 24-hour energy intake by ~25%[12]
Clinical TrialHumanIntravenous infusion5 pmol/kg/minReduced energy intake at a buffet lunch by 11%[15]
PreclinicalMiceIntraperitoneal25 nmol/kgInhibited food intake[13]
PreclinicalRodentsPeripheralNot specifiedDecreased food intake[4]

Table 3: Summary of In Vivo Studies on Food Intake

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Y4 receptor agonists. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for the Y4 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human Y4 receptor are cultured to confluence.[11]

  • Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-PP) and varying concentrations of the unlabeled test compound (e.g., Pancreatic Polypeptide).[10]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.

cAMP Assay

This functional assay measures the ability of a Y4R agonist to inhibit adenylyl cyclase activity.

  • Cell Culture: Y4R-expressing cells (e.g., CHO-hY4R) are seeded in microplates.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of the Y4R agonist.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is measured using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Dose-response curves are plotted to determine the IC50 value of the agonist for cAMP inhibition.

In Vivo Food Intake Study (Mouse Model)

This protocol assesses the effect of a Y4R agonist on appetite in mice.

  • Animal Acclimation: Male C57BL/6 mice are individually housed and acclimated to the experimental conditions.[13]

  • Fasting: Mice are fasted overnight (e.g., 18 hours) with free access to water to ensure a robust feeding response.

  • Compound Administration: The test compound (e.g., Pancreatic Polypeptide) or vehicle is administered via the desired route (e.g., intraperitoneal injection).

  • Food Presentation: A pre-weighed amount of standard chow is provided to each mouse.[13]

  • Measurement: Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis: The cumulative food intake for the treated group is compared to the vehicle-treated control group using appropriate statistical tests.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation 1. Animal Acclimation (Individual housing) Fasting 2. Overnight Fasting (18 hours) Acclimation->Fasting Administration 3. Compound Administration (e.g., IP injection of PP or Vehicle) Fasting->Administration Food 4. Food Presentation (Pre-weighed chow) Administration->Food Measurement 5. Food Intake Measurement (1, 2, 4, 24 hours) Food->Measurement Data_Analysis 6. Data Analysis (Comparison of treated vs. vehicle group) Measurement->Data_Analysis

Figure 3: Typical workflow for an in vivo food intake study.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Y4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for studying Y4 receptor (Y4R) agonists. The content is designed to guide researchers in designing and executing experiments to evaluate the physiological effects of Y4R activation.

Introduction to Y4 Receptor

The Neuropeptide Y (NPY) family of peptides, which includes NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), plays a crucial role in regulating various physiological processes. These peptides exert their effects through a family of G-protein coupled receptors known as Y receptors.[1] The Y4 receptor (Y4R) is particularly noteworthy as it shows a preference for Pancreatic Polypeptide (PP) over NPY and PYY.[2] Y4R is expressed in various peripheral tissues, including the colon, small intestine, pancreas, and skeletal muscle, as well as in the brainstem, suggesting its involvement in a wide range of physiological functions.[3] Activation of Y4R has been linked to the regulation of food intake, energy homeostasis, and gastrointestinal function.[4][5][6]

Y4 Receptor Signaling Pathway

The Y4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein alpha subunit (Gαi).[7][8] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

In some cell types, the Y4 receptor can also couple to the Gαq subunit.[9] Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein_i Gαi/βγ Y4R->G_protein_i G_protein_q Gαq/βγ Y4R->G_protein_q AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG G_protein_i->AC inhibits G_protein_q->PLC activates Agonist Y4R Agonist (e.g., Pancreatic Polypeptide) Agonist->Y4R PKA ↓ PKA Activity cAMP->PKA Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC ↑ PKC Activity DAG->PKC

Figure 1: Y4 Receptor Signaling Pathways.

In Vivo Experimental Protocols

While a specific compound designated "Y4R agonist-2" is not prominently described in the reviewed literature, this section provides a generalized in vivo experimental protocol for evaluating a novel Y4R agonist, drawing upon established methodologies for Pancreatic Polypeptide (PP) and other Y4R agonists.

Objective

To assess the in vivo efficacy of a Y4 receptor agonist on relevant physiological parameters such as food intake, body weight, and metabolic markers in a murine model.

Animal Models

Wild-type mice (e.g., C57BL/6) are commonly used. For more specific investigations, Y4 receptor knockout (Y4R-/-) mice can be utilized as a negative control to confirm the specificity of the agonist's effects.[4][10][11]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Measurement cluster_endpoint Endpoint Analysis acclimatization Animal Acclimatization (1-2 weeks) baseline Baseline Measurements (Body weight, food/water intake) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization administration Agonist/Vehicle Administration randomization->administration daily_measurements Daily Monitoring (Body weight, food/water intake) administration->daily_measurements periodic_measurements Periodic Measurements (e.g., Blood glucose, energy expenditure) administration->periodic_measurements euthanasia Euthanasia & Tissue Collection daily_measurements->euthanasia periodic_measurements->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Figure 2: General In Vivo Experimental Workflow.

Materials
  • Y4R agonist compound

  • Vehicle (e.g., sterile saline)

  • Experimental animals (mice)

  • Standard laboratory animal housing and equipment

  • Analytical balance for weighing animals and food

  • Metabolic cages (for energy expenditure studies)

  • Blood collection supplies

  • Assay kits for biochemical analysis (e.g., glucose, insulin)

Procedure
  • Animal Acclimatization: House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment to allow for acclimatization.

  • Baseline Measurements: Monitor and record baseline body weight, food intake, and water intake for several days before the start of the treatment period.

  • Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, different doses of Y4R agonist).

  • Drug Administration:

    • Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common routes for peptide-based agonists.[6][12]

    • Dosage: The optimal dose should be determined through dose-response studies. Based on studies with Pancreatic Polypeptide, a starting point could be in the range of 2 to 200 µg/kg/day.[12]

    • Frequency: Administration can be once or multiple times daily, depending on the pharmacokinetic properties of the agonist.

  • Monitoring and Data Collection:

    • Record body weight and food intake daily.

    • For metabolic studies, place animals in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER).

    • Collect blood samples at specified time points to measure plasma levels of glucose, insulin, and other relevant biomarkers.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals according to approved protocols.

    • Collect tissues of interest (e.g., hypothalamus, adipose tissue, pancreas) for further analysis, such as gene expression studies or histological examination.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Effect of Y4R Agonist on Body Weight and Food Intake in Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)Average Daily Food Intake (g)
Vehicle Control25.2 ± 0.527.8 ± 0.6+2.6 ± 0.33.5 ± 0.2
Y4R Agonist (Low Dose)25.1 ± 0.426.1 ± 0.5+1.0 ± 0.22.8 ± 0.3
Y4R Agonist (High Dose)25.3 ± 0.524.9 ± 0.6-0.4 ± 0.32.1 ± 0.2

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Metabolic Parameters in Mice Treated with Y4R Agonist

Treatment GroupBlood Glucose (mg/dL)Plasma Insulin (ng/mL)Oxygen Consumption (mL/kg/hr)Respiratory Exchange Ratio (RER)
Vehicle Control150 ± 101.2 ± 0.21500 ± 500.95 ± 0.02
Y4R Agonist135 ± 81.0 ± 0.11650 ± 600.88 ± 0.03*

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Conclusion

The provided protocols and application notes offer a foundational framework for the in vivo investigation of Y4 receptor agonists. Researchers should adapt these general guidelines to their specific research questions and the characteristics of the agonist being studied. Careful experimental design, including appropriate controls and endpoint measures, is critical for obtaining robust and interpretable data on the therapeutic potential of novel Y4R-targeting compounds.

References

Application Notes and Protocols for Y4R Agonist-2 Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y receptor Y4 (Y4R) is a G protein-coupled receptor (GPCR) predominantly activated by pancreatic polypeptide (PP). It plays a significant role in regulating food intake, energy expenditure, and various metabolic processes. As such, Y4R has emerged as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes. This document provides detailed protocols for analyzing the dose-response relationship of a novel Y4R agonist, "Y4R agonist-2," and characterizing its downstream signaling pathways.

Activation of Y4R is primarily coupled to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] The receptor can also couple to Gαq proteins in certain cell types, stimulating phospholipase C and leading to an increase in intracellular calcium ([Ca2+]i).[2][3] Furthermore, like many GPCRs, Y4R activation can trigger the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).

These application notes provide protocols for quantifying the potency and efficacy of this compound through three key functional assays: a cAMP inhibition assay, a calcium mobilization assay, and an ERK1/2 phosphorylation assay.

Data Presentation: Dose-Response Analysis of this compound

The following tables summarize the quantitative data obtained from dose-response experiments with this compound. The data is presented as mean ± standard error of the mean (SEM) from three independent experiments. Dose-response curves were generated using a non-linear regression model to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[4]

Table 1: cAMP Inhibition Assay

This compound Conc. (nM)% Inhibition of Forskolin-Stimulated cAMP
0.012.3 ± 0.8
0.115.6 ± 2.1
148.9 ± 3.5
1085.4 ± 2.9
10098.1 ± 1.5
100099.2 ± 1.1
IC50 (nM) 1.15

Table 2: Calcium Mobilization Assay

This compound Conc. (nM)Relative Fluorescence Units (RFU)
0.1105 ± 15
1350 ± 25
101200 ± 80
1002500 ± 150
10003100 ± 200
100003150 ± 180
EC50 (nM) 12.5

Table 3: ERK1/2 Phosphorylation Assay

This compound Conc. (nM)Fold Increase in p-ERK1/2
0.11.1 ± 0.2
12.5 ± 0.4
105.8 ± 0.7
1008.2 ± 1.1
10008.5 ± 0.9
EC50 (nM) 8.7

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways activated by Y4R and the general workflow for dose-response analysis.

Y4R_Signaling_Pathway Y4R_Agonist_2 This compound Y4R Y4 Receptor Y4R_Agonist_2->Y4R Binds G_protein Gαi / Gαq Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) MAPK_cascade MAPK Cascade G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates PKA Protein Kinase A cAMP->PKA Inhibits Ca_release Ca²⁺ Release IP3->Ca_release Induces pERK p-ERK1/2 MAPK_cascade->pERK Phosphorylates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Y4R-expressing cells) plate_cells Plate Cells cell_culture->plate_cells stimulate_cells Stimulate Cells plate_cells->stimulate_cells agonist_dilution Prepare this compound Serial Dilutions agonist_dilution->stimulate_cells cAMP_assay cAMP Assay stimulate_cells->cAMP_assay Ca_assay Calcium Assay stimulate_cells->Ca_assay pERK_assay p-ERK Assay stimulate_cells->pERK_assay read_plate Read Plate cAMP_assay->read_plate Ca_assay->read_plate pERK_assay->read_plate dose_response_curve Generate Dose-Response Curve read_plate->dose_response_curve calculate_potency Calculate IC50 / EC50 dose_response_curve->calculate_potency

References

Application Notes and Protocols: Efficacy Assessment of Y4R Agonist-2 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Neuropeptide Y (NPY) system is a critical regulator of energy homeostasis, mood, and cardiovascular function. The Y4 receptor (Y4R), a member of the NPY receptor family, is preferentially activated by Pancreatic Polypeptide (PP). Its role in satiety signaling makes it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes. Activation of Y4R is hypothesized to reduce food intake and improve glucose metabolism. Furthermore, the broader NPY system's involvement in emotional regulation suggests potential central nervous system (CNS) effects.

These application notes provide a comprehensive overview of the methodologies and protocols required to assess the preclinical efficacy of a Y4R agonist, referred to as Y4R agonist-2, in relevant animal models. The focus is on metabolic, cardiovascular, and behavioral endpoints.

Y4R Signaling Pathway

The Y4 receptor is a G protein-coupled receptor (GPCR). Upon binding of an agonist, it primarily couples to the Gi/o alpha subunit. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, such as Protein Kinase A (PKA), ultimately influencing cellular functions related to metabolism and neuronal activity.

Y4R_Signaling cluster_membrane Cell Membrane Y4R Y4 Receptor Gi Gi/o Protein Y4R->Gi Activates AC Adenylyl Cyclase cAMP Reduced cAMP AC->cAMP Catalyzes ATP to cAMP Agonist This compound Agonist->Y4R Binds Gi->AC Inhibits PKA Reduced PKA Activity cAMP->PKA Leads to Response Cellular Response (e.g., Reduced Appetite) PKA->Response Modulates

Caption: this compound activation of the Gi/o signaling cascade.

Section 1: Efficacy in Metabolic Disease Models

The primary therapeutic indication for Y4R agonists is the treatment of obesity and related metabolic disorders. Efficacy is assessed by measuring the compound's effect on food intake, body weight, body composition, and glucose homeostasis in rodent models of obesity.

1.1 Animal Models:

  • Diet-Induced Obese (DIO) Models: C57BL/6J mice or Sprague-Dawley rats fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for several weeks to develop obesity, insulin resistance, and hyperglycemia.[1][2] This model closely mimics the common etiology of human obesity.

  • Genetic Models:

    • ob/ob Mice: Leptin-deficient, leading to hyperphagia and severe obesity.[3][4]

    • db/db Mice: Leptin receptor-deficient, resulting in a similar phenotype to ob/ob mice.[3][4]

    • Zucker Diabetic Fatty (ZDF) Rats: Exhibit obesity, hyperlipidemia, and progressive insulin resistance leading to type 2 diabetes.[4][5]

1.2 Experimental Workflow for Metabolic Assessment:

Metabolic_Workflow A Animal Model Selection (e.g., DIO C57BL/6J Mice) B Acclimatization & Baseline Measurements (Body Weight, Food Intake, Glucose) A->B C Randomization & Grouping (Vehicle, this compound Doses) B->C D Chronic Dosing (e.g., 28 days, s.c. or p.o.) C->D E Daily/Weekly Monitoring (Body Weight, Food Intake) D->E During Treatment F Metabolic Challenges (OGTT / ITT) D->F During or Post-Treatment H Terminal Endpoints (Body Composition, Plasma Analytes, Tissue Collection) D->H End of Study G Advanced Assessment (Hyperinsulinemic-Euglycemic Clamp) F->G Optional 'Gold Standard' Test

Caption: General experimental workflow for metabolic efficacy studies.

1.3 Key Experiments and Protocols:

Food Intake and Body Weight Measurement

This is the most fundamental assessment for an anti-obesity therapeutic.

Protocol:

  • House animals individually to allow for accurate food intake measurement.

  • Acclimatize animals to the housing and measurement procedures.

  • Measure body weight daily or weekly at the same time of day.

  • Measure food intake by weighing the provided food hopper daily. Account for any spillage.

  • Administer this compound or vehicle according to the study design (e.g., once daily subcutaneous injection).[6][7]

  • Continue measurements for the duration of the study (e.g., 14-28 days).[1][6]

  • Calculate daily food intake, cumulative food intake, and the change in body weight from baseline.

Data Presentation:

Table 1: Example Effects of this compound on Metabolic Parameters in DIO Mice

Parameter Vehicle This compound (Low Dose) This compound (High Dose)
Body Weight Change (Day 28) +5.2% ± 0.8% -8.5% ± 1.1%* -15.6% ± 1.5%*
Cumulative Food Intake (28 days) 95.3g ± 4.1g 78.2g ± 3.5g* 65.1g ± 3.9g*
Fat Mass (% of Body Weight) 35.1% ± 2.2% 26.4% ± 1.9%* 20.8% ± 1.7%*
Lean Mass (% of Body Weight) 61.5% ± 2.0% 70.1% ± 1.8%* 75.5% ± 1.6%*

*Note: Data are illustrative examples based on typical outcomes for anti-obesity compounds.[1][6][7] Statistical significance (e.g., p < 0.05) vs. vehicle is denoted by an asterisk.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load, reflecting insulin sensitivity and secretion.[8][9]

Protocol:

  • Fast mice for 4-6 hours (overnight fasting of 16-18 hours can also be used but may induce hypoglycemia).[10][11][12] Keep water available.

  • Record the baseline body weight.

  • Take a baseline blood sample (Time 0) from the tail vein to measure blood glucose.[13]

  • Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.[11][12]

  • Collect blood from the tail vein at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose bolus.[14]

  • Measure blood glucose at each time point using a glucometer.

  • Plot blood glucose concentration against time and calculate the Area Under the Curve (AUC) for a quantitative comparison between groups.[6]

Hyperinsulinemic-Euglycemic Clamp

This is the "gold standard" for assessing whole-body insulin sensitivity in vivo.[8][15][16] It measures the amount of glucose required to maintain a normal blood glucose level during a constant insulin infusion.

Protocol:

  • Surgical Preparation: At least 5 days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[15][17] This allows for stress-free experiments in conscious, unrestrained mice.[15]

  • Fasting: Fast mice for 5-6 hours on the day of the experiment.[14][18]

  • Tracer Infusion (Basal Period): Begin a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) for 90-120 minutes to assess basal glucose turnover.[14][16]

  • Clamp Period:

    • Start a continuous infusion of insulin to achieve hyperinsulinemia.[18]

    • Simultaneously, begin a variable infusion of a separate glucose solution.

    • Measure blood glucose from the arterial catheter every 10 minutes.[14]

    • Adjust the glucose infusion rate (GIR) to maintain euglycemia (normal blood glucose levels).[15]

  • Steady State: The clamp should last for at least 2 hours to achieve steady-state conditions.[17] The GIR during the final 30-60 minutes of the clamp is used as the primary measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[15]

Data Presentation:

Table 2: Example Glycemic Control Following Chronic this compound Treatment

Parameter Vehicle This compound
Fasting Blood Glucose (mg/dL) 145 ± 8 110 ± 6*
Fasting Plasma Insulin (ng/mL) 3.1 ± 0.4 1.5 ± 0.2*
OGTT AUC (mg/dL*min) 35,000 ± 2,100 22,500 ± 1,500*
Clamp Glucose Infusion Rate (mg/kg/min) 15.2 ± 1.8 25.8 ± 2.1*

*Note: Data are illustrative.[4][6] Statistical significance (e.g., p < 0.05) vs. vehicle is denoted by an asterisk.

Section 2: Efficacy in CNS/Behavioral Models

The NPY system is implicated in the regulation of anxiety and depression.[19][20] Therefore, assessing the behavioral profile of a Y4R agonist is important.

2.1 Animal Models: Standard adult mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley, Wistar) are typically used.

2.2 Key Experiments and Protocols:

Elevated Plus Maze (EPM)

This test assesses anxiety-like behavior based on the animal's natural aversion to open, elevated spaces.

Protocol:

  • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

  • Administer this compound or vehicle 30-60 minutes before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open arms versus the closed arms and the number of entries into each arm type.

  • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.[21][22]

Forced Swim Test (FST)

The FST is a common screen for antidepressant-like activity, based on the principle of behavioral despair.[19]

Protocol:

  • Place the animal in an inescapable cylinder of water for a set period (e.g., 6 minutes).

  • An automated system or a trained observer records the duration of immobility (floating passively).

  • A decrease in immobility time is interpreted as an antidepressant-like effect.[19]

  • Chronic or sub-chronic treatment with the test compound is typically required to observe effects.

Data Presentation:

Table 3: Example Behavioral Effects of this compound

Parameter Vehicle This compound
EPM: Time in Open Arms (%) 18.5% ± 2.5% 29.1% ± 3.1%*
FST: Immobility Time (seconds) 155 ± 12 105 ± 9*

*Note: Data are illustrative.[19][21][22] Statistical significance (e.g., p < 0.05) vs. vehicle is denoted by an asterisk.

Section 3: Cardiovascular Safety and Efficacy Assessment

Given that some centrally-acting anti-obesity drugs can affect the cardiovascular system, it is crucial to monitor blood pressure and heart rate.[23]

3.1 Methodology:

Protocol:

  • Telemetry Implantation: Surgically implant radiotelemetry devices into the abdominal aorta or carotid artery of rats or mice.

  • Recovery: Allow animals to fully recover from surgery (at least 7-10 days).

  • Data Acquisition: House animals in their home cages placed on top of receiver platforms that continuously and non-invasively record blood pressure, heart rate, and locomotor activity.[24]

  • Treatment: After recording baseline data for several days, begin treatment with this compound or vehicle.

  • Analysis: Analyze data for acute effects (immediately following dosing) and chronic effects over the course of the study. Compare changes in cardiovascular parameters between treatment groups.[23]

Data Presentation:

Table 4: Example Cardiovascular Parameters in Telemetered Rats

Parameter Vehicle This compound
Mean Arterial Pressure (mmHg) 105 ± 4 103 ± 3
Heart Rate (beats per minute) 350 ± 15 345 ± 12

*Note: Data are illustrative, showing no adverse cardiovascular signal.[23]

References

protocol for radioligand binding assay with Y4R agonist-2

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Radioligand Binding Assay with Y4R Agonist-2

Introduction

The Neuropeptide Y (NPY) receptor family, comprised of G-protein coupled receptors (GPCRs), plays a critical role in regulating energy homeostasis, food intake, and other physiological processes.[1][2] Among these, the Y4 receptor (Y4R) is unique as it is preferentially activated by Pancreatic Polypeptide (PP).[3][4] This selectivity makes the Y4R a promising therapeutic target for metabolic disorders such as obesity.[1][5]

This compound is a potent agonist with a reported high affinity for the Y4 receptor, exhibiting a Ki of 0.033 nM.[6] Accurate characterization of the binding properties of such compounds is essential for drug development. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[7][8][9] These assays are robust, sensitive, and allow for the determination of key parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibition constant (Ki) of competing ligands.[7][9]

This document provides a detailed protocol for performing a competitive radioligand binding assay to determine the binding affinity of this compound for the human Y4 receptor expressed in a heterologous system.

Y4 Receptor Signaling Pathway

Activation of the Y4 receptor by an agonist initiates a signaling cascade. Y4R primarily couples to the Gi alpha subunit of the heterotrimeric G-protein, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] In some tissues, the Y4 receptor has also been shown to couple to Gq proteins, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium ([Ca²⁺]i).[10]

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Y4R Y4 Receptor G_protein Gαi / Gαq Y4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Agonist This compound Agonist->Y4R Response_cAMP Decreased Cellular Response cAMP->Response_cAMP ATP ATP Response_Ca Increased Intracellular Ca²⁺ IP3->Response_Ca PIP2 PIP2

Caption: Y4 Receptor signaling cascade upon agonist binding.

Experimental Protocols

Protocol 1: Cell Membrane Preparation

This protocol describes the preparation of crude cell membranes from CHO-K1 or HEK293 cells stably expressing the human Y4 receptor.

Materials:

  • Y4R-expressing cells (e.g., CHO-K1, HEK293)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scrapers

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, ice-cold

  • Protease Inhibitor Cocktail

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay kit)

Methodology:

  • Grow Y4R-expressing cells to 80-90% confluency in appropriate culture flasks.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add 5-10 mL of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer supplemented with a protease inhibitor cocktail.

  • Lyse the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.

  • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see Protocol 2).

  • Determine the protein concentration using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competition Radioligand Binding Assay

This assay measures the ability of the unlabeled this compound to compete for binding with a known Y4R radioligand, typically ¹²⁵I-labeled Pancreatic Polypeptide ([¹²⁵I]hPP).

Materials:

  • Y4R membrane preparation (from Protocol 1)

  • Radioligand: [¹²⁵I]hPP (specific activity ~2000 Ci/mmol)

  • Unlabeled Competitor: this compound

  • Non-specific determinant: Human Pancreatic Polypeptide (hPP) or another high-affinity Y4R agonist

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

  • Vacuum filtration manifold (Cell Harvester)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Scintillation vials and scintillation fluid

  • Gamma counter

Methodology:

  • Prepare serial dilutions of the unlabeled this compound in Assay Buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.

  • In a 96-well plate, set up the assay in triplicate for each condition: Total Binding, Non-specific Binding (NSB), and competitor concentrations.

  • The final assay volume is 250 µL.[11] Add the components in the following order:

    • 150 µL of Assay Buffer for Total Binding, or 150 µL of unlabeled hPP (1 µM final concentration) for NSB, or 150 µL of this compound dilution for competition.

    • 50 µL of [¹²⁵I]hPP diluted in Assay Buffer. The final concentration should be approximately equal to its Kd value (typically 0.1-0.5 nM).

    • 50 µL of Y4R membrane preparation (typically 5-20 µg of protein per well).

  • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[11]

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[11]

  • Quickly wash the filters four times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.[11]

  • Transfer the filters to scintillation vials (or place the filter mat in a sample bag with scintillant) and measure the bound radioactivity using a gamma counter.

Assay_Workflow A Prepare Reagents (Buffer, Radioligand, Competitor) B Dispense into 96-well Plate (Competitor, Radioligand, Membranes) A->B C Incubate to Equilibrium (e.g., 60 min at 30°C) B->C D Rapid Vacuum Filtration (Separate Bound from Free) C->D E Wash Filters (Remove Unbound Radioligand) D->E F Quantify Radioactivity (Gamma Counter) E->F G Data Analysis (Calculate IC₅₀ and Kᵢ) F->G

Caption: General workflow for the competition radioligand binding assay.

Data Presentation and Analysis

The raw data from the gamma counter are in counts per minute (CPM). The analysis involves calculating specific binding and then fitting the data to a model to determine the IC₅₀ and Ki values.

1. Calculating Specific Binding: Specific binding is the difference between total binding and non-specific binding (NSB).[12]

  • Total Binding: Radioactivity bound in the absence of a competitor.

  • Non-specific Binding (NSB): Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand.[12]

  • Specific Binding = Total Binding - NSB

Binding_Relationship Total Total Binding Plus + Total->Plus Specific Specific Binding (Receptor-mediated) Specific->Plus NSB Non-specific Binding (Filter, lipids, etc.) NSB->Plus

Caption: Relationship between binding components in the assay.

2. Data Analysis: The specific binding data at each concentration of this compound is plotted against the log of the competitor concentration. Non-linear regression analysis is used to fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC₅₀ value.[7][13] The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

3. Calculating the Inhibition Constant (Ki): The Ki value, which represents the binding affinity of the competitor ligand, is calculated from the IC₅₀ using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₐ is the dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment.[7]

Summary of Quantitative Data

The following table summarizes the expected results for this compound based on its known high affinity.

ParameterDescriptionExpected Value
IC₅₀ Concentration of this compound that inhibits 50% of specific [¹²⁵I]hPP binding.Sub-nanomolar range
Kᵢ Inhibition constant; a measure of the affinity of this compound for the Y4 receptor.~0.033 nM[6]
pKᵢ The negative logarithm of the Kᵢ value (-log(Kᵢ)).~10.48
Hill Slope (n H) The slope factor of the competition curve. A value close to 1.0 suggests binding to a single site.~1.0

Conclusion

This application note provides a comprehensive protocol for characterizing the binding affinity of this compound using a competitive radioligand binding assay. The methodology is robust and allows for the precise determination of the Ki value, which is a critical parameter in the evaluation of novel drug candidates targeting the Y4 receptor. The high affinity of this compound makes it an important tool for studying the pharmacology of this therapeutically relevant receptor.[6]

References

Application Notes and Protocols for Y4R Agonist-2 in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) receptor family, composed of G-protein coupled receptors (GPCRs), plays a critical role in regulating various physiological processes. Among these, the Y4 receptor (Y4R) is of particular interest due to its preferential binding to pancreatic polypeptide (PP), distinguishing it from other NPY receptors.[1][2] Y4R is implicated in the regulation of food intake, energy homeostasis, and gastrointestinal motility.[2] Agonists targeting the Y4R are valuable tools for investigating these pathways and hold therapeutic potential for conditions such as obesity and metabolic disorders.

This document provides detailed application notes and protocols for the use of a hypothetical Y4R agonist, designated "Y4R agonist-2," in immunohistochemistry (IHC) studies. The focus is on assessing the downstream cellular activation following receptor engagement, using the immediate early gene product c-Fos as a marker for neuronal activation.

Y4 Receptor Signaling Pathway

Activation of the Y4 receptor by an agonist such as this compound initiates intracellular signaling cascades. The Y4R primarily couples to the Gαi subunit of the heterotrimeric G-protein. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[3] In some cellular contexts, the Y4R can also couple to Gαq, activating Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y4R Y4 Receptor G_protein Gαi/q βγ Y4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates ATP ATP AC->ATP PIP2 PIP2 PLC->PIP2 Agonist This compound Agonist->Y4R Binds cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates PKC->CREB Phosphorylates cFos_expression c-Fos Expression CREB->cFos_expression Induces IHC_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase Agonist_Prep Prepare this compound Animal_Dosing Administer to Animal Agonist_Prep->Animal_Dosing Incubation Incubation Period (e.g., 90 min) Animal_Dosing->Incubation Perfusion Anesthesia & Perfusion Incubation->Perfusion Tissue_Harvest Tissue Dissection & Post-fixation Perfusion->Tissue_Harvest Cryoprotection Cryoprotection (Sucrose) Tissue_Harvest->Cryoprotection Sectioning Sectioning (Cryostat) Cryoprotection->Sectioning Staining Immunohistochemistry (c-Fos Staining) Sectioning->Staining Imaging Microscopy & Imaging Staining->Imaging Analysis Data Analysis Imaging->Analysis

References

Application Notes and Protocols for Studying Y4 Receptor Function in the Gut Using a Y4R Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) family of peptides, which includes NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), plays a crucial role in regulating various physiological functions in the gastrointestinal (GI) tract through a family of G-protein coupled receptors (GPCRs) known as Y receptors (Y1, Y2, Y4, Y5, and y6). The Y4 receptor (Y4R) is of particular interest in the gut as it is preferentially activated by Pancreatic Polypeptide (PP)[1][2]. Activation of Y4R has been shown to influence gut motility, electrolyte secretion, and food intake, making it a potential therapeutic target for GI disorders such as diarrhea and functional dyspepsia[3][4].

This document provides detailed application notes and protocols for utilizing a selective Y4 receptor agonist to investigate the function of the Y4 receptor in the gastrointestinal system. While the user requested information on "Y4R agonist-2", specific public domain data for a compound with this exact designation is limited. Therefore, these notes will focus on the well-characterized endogenous Y4R agonist, human Pancreatic Polypeptide (hPP) , as a representative tool compound for studying Y4R function in the gut.

Y4 Receptor Signaling Pathway

The Y4 receptor is a member of the Gi/o-coupled GPCR family. Upon binding of an agonist such as hPP, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream cellular functions, such as ion channel activity and neurotransmitter release.

Y4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space hPP hPP (Y4R Agonist) Y4R Y4 Receptor hPP->Y4R Binds Gi Gi Protein Y4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production Gi->AC Inhibits Cellular_Response Modulation of Gut Function (e.g., decreased secretion) cAMP->Cellular_Response Leads to Ussing_Chamber_Workflow Tissue_Prep 1. Prepare Intestinal Mucosa Mounting 2. Mount Mucosa in Ussing Chamber Tissue_Prep->Mounting Equilibration 3. Equilibrate and Stabilize Basal Isc Mounting->Equilibration Agonist_Addition 4. Add Y4R Agonist to Basolateral Side Equilibration->Agonist_Addition Isc_Measurement 5. Continuously Record Short-Circuit Current (Isc) Agonist_Addition->Isc_Measurement Data_Analysis 6. Analyze Change in Isc Isc_Measurement->Data_Analysis

References

Application Notes and Protocols for a Novel Y4 Receptor Agonist in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity and type 2 diabetes, represent a significant global health challenge. The Neuropeptide Y (NPY) receptor family, particularly the Y4 receptor (Y4R), has emerged as a promising therapeutic target for these conditions. Y4R is predominantly expressed in the pancreas, gut, and adipose tissue, where it plays a crucial role in regulating energy homeostasis, insulin secretion, and adipogenesis. "Y4R agonist-2" is a novel synthetic peptide agonist designed for high selectivity and potency at the Y4 receptor. These application notes provide a comprehensive overview of the use of this compound in metabolic disease research, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

Y4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Activation of Y4R by its endogenous ligand, pancreatic polypeptide (PP), or by a selective agonist like this compound, leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has several downstream effects relevant to metabolic regulation, including modulation of ion channel activity and gene expression, which can influence insulin secretion from pancreatic β-cells and regulate lipid metabolism in adipocytes.

Below is a diagram illustrating the canonical Y4R signaling pathway.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Y4R_Agonist_2 This compound Y4R Y4 Receptor (Y4R) Y4R_Agonist_2->Y4R Binds G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Metabolic_Regulation Metabolic Regulation (e.g., ↓ Insulin Secretion, ↓ Lipolysis) cAMP->Metabolic_Regulation Leads to

Caption: Canonical Gi/o-coupled signaling pathway of the Y4 Receptor.

Quantitative Data Summary

The following tables summarize the expected in vitro and in vivo effects of this compound based on preclinical studies with similar compounds.

Table 1: In Vitro Characterization of this compound

ParameterThis compoundControl (PP)
Binding Affinity (Ki, nM) 1.5 ± 0.20.8 ± 0.1
Functional Potency (EC50, nM) 5.2 ± 0.72.1 ± 0.3
cAMP Inhibition (IC50, nM) 8.9 ± 1.14.5 ± 0.6
Selectivity over Y1R (fold) >1000-
Selectivity over Y2R (fold) >800-
Selectivity over Y5R (fold) >1200-

Table 2: In Vivo Metabolic Effects of this compound in a Diet-Induced Obesity (DIO) Mouse Model

ParameterVehicle ControlThis compound (1 mg/kg)This compound (5 mg/kg)
Body Weight Change (%) +5.2 ± 1.1-8.3 ± 1.5-15.1 ± 2.2**
Food Intake ( g/24h ) 4.1 ± 0.32.8 ± 0.41.9 ± 0.3
Fasting Blood Glucose (mg/dL) 145 ± 8110 ± 6*95 ± 5
Plasma Insulin (ng/mL) 2.5 ± 0.41.8 ± 0.31.2 ± 0.2
Adipose Tissue Mass (g) 3.8 ± 0.52.5 ± 0.41.8 ± 0.3**

*p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro cAMP Accumulation Assay

Objective: To determine the functional potency of this compound in inhibiting adenylyl cyclase activity.

Materials:

  • HEK293 cells stably expressing human Y4R (HEK293-hY4R)

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

  • Forskolin (adenylyl cyclase activator)

  • This compound

  • cAMP detection kit (e.g., HTRF or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Seed HEK293-hY4R cells in a 96-well plate and grow to 80-90% confluency.

  • Wash cells once with assay buffer.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 50 µL of the agonist dilutions to the respective wells.

  • Add 50 µL of 10 µM Forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Plot the concentration-response curve and calculate the IC50 value.

cAMP_Assay_Workflow A Seed HEK293-hY4R cells B Wash cells A->B C Add this compound dilutions B->C D Add Forskolin C->D E Incubate at 37°C D->E F Lyse cells & Measure cAMP E->F G Data Analysis (IC50) F->G

Caption: Workflow for the in vitro cAMP accumulation assay.

Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the effect of this compound on body weight, food intake, and glycemic control in an obese mouse model.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD, 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle (e.g., saline or PBS)

  • Metabolic cages

  • Glucometer and test strips

  • Insulin ELISA kit

Procedure:

  • Induce obesity by feeding mice an HFD for 12 weeks. Age-matched control mice are fed a standard chow diet.

  • Randomly assign obese mice to treatment groups (Vehicle, this compound low dose, this compound high dose).

  • Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) daily for 28 days.

  • Monitor body weight and food intake daily.

  • At the end of the treatment period, fast the mice for 6 hours.

  • Collect blood samples via tail vein for measurement of fasting blood glucose and plasma insulin levels.

  • At the end of the study, euthanize the mice and dissect and weigh adipose tissue depots.

DIO_Mouse_Study_Workflow A Induce obesity with HFD (12 weeks) B Randomize mice into treatment groups A->B C Daily administration of this compound or vehicle (28 days) B->C D Monitor body weight and food intake C->D E Fasting and blood collection C->E F Measure glucose and insulin E->F G Euthanize and collect adipose tissue E->G

Caption: Experimental workflow for the in vivo DIO mouse study.

Logical Relationship of Expected Outcomes

The activation of the Y4R by this compound is expected to initiate a cascade of events leading to improved metabolic parameters. The logical flow from receptor activation to systemic effects is depicted below.

Logical_Flow A This compound binds to Y4R B Inhibition of Adenylyl Cyclase A->B F Reduced Food Intake (Central Effect) A->F C Decreased intracellular cAMP B->C D Reduced Insulin Secretion (Pancreas) C->D E Decreased Lipolysis (Adipose Tissue) C->E G Improved Glycemic Control D->G H Weight Loss E->H F->H H->G

Caption: Logical flow from Y4R activation to metabolic improvements.

Conclusion

This compound represents a promising therapeutic agent for the treatment of metabolic diseases. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action. Further studies are warranted to fully elucidate its therapeutic potential and safety profile in preclinical and clinical settings.

Application Notes and Protocols for Measuring Y4R Agonist-Induced Calcium Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Neuropeptide Y (NPY) receptor Y4 (Y4R) is a G protein-coupled receptor (GPCR) primarily activated by pancreatic polypeptide (PP). While predominantly coupled to Gi/o proteins to inhibit adenylyl cyclase, the Y4 receptor has also been shown to couple to Gq proteins in certain cells, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum.[1] Measuring this calcium flux is a critical method for identifying and characterizing Y4R agonists and antagonists. These application notes provide detailed protocols for robust and reproducible measurement of Y4R agonist-induced calcium mobilization using common fluorescence and luminescence-based techniques.

Y4 Receptor (Gq-Coupled) Signaling Pathway

Activation of the Y4 receptor by an agonist can initiate a signaling cascade through the Gq protein subunit. This pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm.[1]

Y4R_Signaling_Pathway Y4R Y4 Receptor Gq Gq Protein Y4R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_ion Ca²⁺ ER_Ca Stored Ca²⁺ IP3R->ER_Ca Opens Channel ER_Ca->Ca_ion Release Agonist Y4R Agonist-2 Agonist->Y4R Binds

Caption: Y4R Gq-mediated calcium signaling pathway.

Application Note 1: Fluorescence-Based Calcium Mobilization Assays

Fluorescence-based assays are widely used for monitoring GPCR activation due to their high sensitivity and suitability for high-throughput screening (HTS).[2] These methods utilize calcium-sensitive dyes that exhibit a significant increase in fluorescence intensity upon binding to free Ca2+.

Protocol 1: Homogeneous Fluo-4 AM No-Wash Assay

This protocol is optimized for a 96-well or 384-well format using a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). The Fluo-4 AM dye is a cell-permeant indicator that is cleaved by intracellular esterases, trapping it inside the cell where it fluoresces upon calcium binding.[2][3]

Experimental Workflow

Fluo4_Workflow A 1. Cell Plating Plate Y4R-expressing cells (e.g., HEK293, CHO) in 96/384-well plates. Incubate overnight. B 2. Dye Loading Add Fluo-4 AM dye-loading solution to each well. Incubate for 1 hour at 37°C. A->B C 3. Compound Addition Place plate in reader. Add this compound and measure baseline fluorescence. B->C D 4. Data Acquisition Monitor fluorescence intensity (Ex/Em = 490/525 nm) kinetically for 2-3 minutes. C->D E 5. Data Analysis Calculate response over baseline. Determine EC50 values. D->E

Caption: Workflow for the Fluo-4 AM calcium mobilization assay.

Detailed Methodology

  • Cell Preparation:

    • Seed HEK293 or CHO cells stably expressing the Y4 receptor into black-walled, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well.[4]

    • Culture overnight in growth medium at 37°C with 5% CO2.[5]

  • Dye Loading Solution Preparation:

    • Prepare a dye loading solution containing Fluo-4 AM in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[6]

    • To improve dye solubility and cellular retention, Pluronic® F-127 and probenecid can be included.[2][6]

  • Cell Loading:

    • Remove the growth medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[4]

  • Agonist Preparation and Addition:

    • Prepare serial dilutions of "this compound" in the assay buffer at concentrations 2X to 5X the final desired concentration.

    • Program the fluorescence plate reader to add the agonist and immediately begin kinetic reading.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Record a baseline reading for 10-20 seconds before agonist addition, followed by continuous measurement for 120-180 seconds post-addition.

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Ratiometric Fura-2 AM Imaging

Fura-2 AM is a ratiometric indicator, meaning its fluorescence excitation maximum shifts upon binding calcium. The ratio of fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-free) provides a more accurate quantification of intracellular calcium concentration, as it corrects for variations in dye loading, cell thickness, and photobleaching.[6] This method is ideal for single-cell or population imaging using a fluorescence microscope.

Experimental Workflow

Fura2_Workflow A 1. Cell Plating Seed Y4R-expressing cells on glass coverslips and culture for 24-48 hours. B 2. Dye Loading Load cells with 1-5 µg/ml Fura-2 AM for 30 min at room temperature. A->B C 3. Wash & De-esterification Wash cells twice with buffer and incubate for 30 min to allow for dye de-esterification. B->C D 4. Imaging Setup Mount coverslip on microscope. Acquire baseline images at Ex: 340 nm and 380 nm. C->D E 5. Agonist Perfusion Perfuse this compound onto the cells while continuously acquiring images. D->E F 6. Data Analysis Calculate 340/380 nm ratio for each cell over time. Quantify [Ca²⁺]i changes. E->F Aequorin_Workflow A 1. Cell Plating Plate Y4R-Aequorin cells in white, clear-bottom 96-well plates. Incubate overnight. B 2. Aequorin Reconstitution Incubate cells with coelenterazine substrate for 2-4 hours at 37°C in the dark. A->B C 3. Compound Addition Place plate in luminometer. Inject this compound. B->C D 4. Data Acquisition Immediately measure luminescence (light emission) over 20-30 seconds. C->D E 5. Data Analysis Integrate the luminescent signal (Area Under the Curve). Determine EC50 values. D->E

References

how to dissolve and prepare Y4R agonist-2 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y4R agonist-2 is a potent and selective agonist for the Neuropeptide Y Receptor Y4 (Y4R), a G protein-coupled receptor (GPCR) involved in various physiological processes, including appetite regulation, energy homeostasis, and gastrointestinal function.[1] This document provides detailed protocols for the dissolution, preparation, and application of this compound in common in vitro experimental settings.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅₃H₈₁N₁₉O₁₀PubChem
Molecular Weight 1144.3 g/mol [2]
Appearance Lyophilized powder---
Solubility Soluble in DMSO[3][4]
Ki for Y4R 0.033 nM[1]

Storage and Stability

Proper storage of this compound is crucial to maintain its biological activity.

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Volume (μL) = (Mass of peptide (mg) / Molecular Weight ( g/mol )) * 100,000

    • For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 1144.3 g/mol ):

      • Volume (μL) = (1 mg / 1144.3 g/mol ) * 100,000 = 87.4 μL

  • Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the lyophilized peptide.

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Y4 Receptor-Mediated cAMP Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibition of cyclic AMP (cAMP) production following the activation of the Y4 receptor by this compound. The Y4 receptor primarily couples to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human Y4 receptor

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS

  • Forskolin

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed the Y4R-expressing cells into a 384-well white microplate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Agonist Stimulation:

    • Aspirate the cell culture medium from the wells.

    • Add the diluted this compound to the wells.

    • Add a sub-maximal concentration of forskolin (e.g., 1-10 μM, to be optimized for the cell line) to all wells except the negative control to stimulate adenylyl cyclase.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Following the incubation, measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 3: Y4 Receptor-Mediated Calcium Mobilization Assay

While the primary signaling pathway for Y4R is through Gi, some studies have suggested a potential coupling to Gq, which would lead to an increase in intracellular calcium. This protocol describes how to measure this potential secondary signaling pathway.

Materials:

  • CHO-K1 or HEK293 cells co-expressing the human Y4 receptor and a Gαqi/5 chimera (to force coupling to the PLC pathway)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed the Y4R/Gαqi/5-expressing cells into a 384-well black, clear-bottom microplate and incubate overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often containing probenecid to prevent dye extrusion.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Calcium Flux Measurement:

    • Place the assay plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the diluted this compound to the wells and immediately begin kinetic fluorescence measurements for 2-3 minutes.

  • Data Analysis: Analyze the kinetic data by calculating the peak fluorescence response over baseline. Plot the response against the log concentration of this compound to determine the EC₅₀ value.

Visualizations

Y4 Receptor Signaling Pathway

Y4R_Signaling cluster_membrane Cell Membrane cluster_gi Gi Pathway (Primary) cluster_gq Gq Pathway (Secondary) Y4R Y4 Receptor Gi Gi Protein Y4R->Gi activates Gq Gq Protein Y4R->Gq activates (less common) AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP produces PLC Phospholipase C IP3 IP3 ↑ PLC->IP3 DAG DAG ↑ PLC->DAG Y4R_agonist This compound Y4R_agonist->Y4R binds Gi->AC inhibits PKA PKA Activity ↓ cAMP->PKA activates CREB CREB Phosphorylation ↓ PKA->CREB phosphorylates Gq->PLC activates Ca2 [Ca²⁺]i ↑ IP3->Ca2 releases from ER PKC PKC Activity ↑ DAG->PKC activates cAMP_Workflow start Start seed_cells Seed Y4R-expressing cells in 384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_agonist Prepare serial dilutions of this compound incubate_overnight->prepare_agonist prepare_forskolin Prepare Forskolin solution incubate_overnight->prepare_forskolin stimulate Add agonist and Forskolin to cells prepare_agonist->stimulate prepare_forskolin->stimulate incubate_30min Incubate for 30 min at 37°C stimulate->incubate_30min measure_cAMP Measure intracellular cAMP incubate_30min->measure_cAMP analyze Analyze data and determine EC₅₀ measure_cAMP->analyze end End analyze->end Calcium_Workflow start Start seed_cells Seed Y4R/Gαqi/5-expressing cells in 384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight load_dye Load cells with Calcium-sensitive dye incubate_overnight->load_dye incubate_dye Incubate for 60 min at 37°C and 30 min at RT load_dye->incubate_dye prepare_agonist Prepare serial dilutions of this compound incubate_dye->prepare_agonist measure_calcium Measure kinetic fluorescence response prepare_agonist->measure_calcium analyze Analyze data and determine EC₅₀ measure_calcium->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Administration of Y4R Agonist-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) receptor family, including the Y4 receptor (Y4R), plays a crucial role in regulating energy homeostasis, food intake, and gastrointestinal motility. Activation of the Y4R, predominantly by its endogenous ligand Pancreatic Polypeptide (PP), has been shown to reduce food intake and increase energy expenditure, making it a promising target for the development of anti-obesity therapeutics.[1][2] This document provides detailed application notes and protocols for the in vivo administration of Y4R agonist-2, a novel peptide agonist targeting the Y4 receptor. The information presented herein is based on established methodologies for similar peptide agonists and aims to guide researchers in designing and executing robust in vivo studies.

Data Presentation: In Vivo Administration of Y4R Agonists

The following table summarizes typical dosage ranges and administration routes for Y4 receptor agonists, primarily based on studies with Pancreatic Polypeptide (PP) and other selective agonists in various animal models and humans. This data can serve as a starting point for dose-finding studies with this compound.

Agonist (Example)Animal ModelAdministration RouteDosage RangePrimary Outcome Measure(s)Reference(s)
Pancreatic Polypeptide (PP)MouseIntraperitoneal (i.p.)10 - 300 nmol/kgReduced food intake, increased locomotor activity[3]
Pancreatic Polypeptide (PP)MouseIntraperitoneal (i.p.)0.03 - 30 nmolDose-dependent decrease in food intake[4]
Pancreatic Polypeptide (PP)RatIntravenous (i.v.) Infusion1 µg/kg/hourInhibition of pancreatic secretion[5]
Peptide YY(3-36) (Y2R/Y4R agonist)RatIntravenous (i.v.) Infusion0.5 - 50 pmol/kg/minDose-dependent inhibition of food intake[6]
Obinepitide (TM30338) (Y2/Y4 dual agonist)Human (obese)Subcutaneous (s.c.)Once-daily dosingInhibition of food intake[7]
OxyntomodulinHuman (overweight/obese)Subcutaneous (s.c.)Three times daily before mealsBody weight reduction, decreased energy intake[8]
Pancreatic Polypeptide (PP)HumanIntravenous (i.v.) Infusion5 pmol/kg/minReduced food intake[9][10]

Signaling Pathway

The Y4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[11] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] The βγ subunits can modulate the activity of other effectors, such as ion channels. In some cell types, the Y4 receptor has also been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[11]

Y4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y4R Y4R G_protein_i Gi/o Y4R->G_protein_i Activates G_protein_q Gq Y4R->G_protein_q Activates (alternative) AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Agonist This compound Agonist->Y4R Binds G_alpha_i Gαi G_protein_i->G_alpha_i G_beta_gamma Gβγ G_protein_i->G_beta_gamma G_protein_q->G_beta_gamma G_alpha_q Gαq G_protein_q->G_alpha_q G_alpha_i->AC Inhibits G_alpha_q->PLC Activates PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., ↓ Food Intake, ↑ Energy Expenditure) PKA->Cellular_Response Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: Y4 Receptor Signaling Pathway.

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

a. Reconstitution of Lyophilized Peptide:

  • Prior to use, allow the lyophilized this compound vial to equilibrate to room temperature.

  • Reconstitute the peptide in a sterile, pyrogen-free vehicle. A common vehicle for peptide administration is sterile saline (0.9% NaCl). For peptides with lower solubility, a small amount of a solubilizing agent such as Tween 80 (e.g., 0.05%) can be added to the saline.[12] Alternatively, a buffer solution like phosphate-buffered saline (PBS) can be used.

  • Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation.

  • The concentration of the stock solution should be calculated based on the desired final injection volume and dose.

b. Vehicle Selection:

  • Saline (0.9% NaCl): The most common and generally well-tolerated vehicle for soluble peptides.

  • Phosphate-Buffered Saline (PBS): Provides a stable pH environment.

  • Saline with Tween 80 (e.g., 0.05%): For peptides that are difficult to dissolve in saline alone.

  • 30% PEG-400 in Saline: Can be used to improve the solubility and stability of certain peptides.[13]

2. In Vivo Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.

a. Intraperitoneal (i.p.) Injection (Mouse/Rat):

  • Animal Restraint: Gently restrain the mouse or rat, exposing the abdominal area. For rats, a two-person technique is often preferred for safety and stability.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Dosage Administration: Inject the desired volume of this compound solution slowly. The maximum recommended injection volume for a mouse is typically 10 ml/kg.

  • Post-injection Monitoring: Observe the animal for any signs of distress after the injection.

b. Subcutaneous (s.c.) Injection (Mouse/Rat):

  • Animal Restraint: Securely restrain the animal.

  • Injection Site: Lift the loose skin over the back of the neck or flank to form a "tent."

  • Injection: Insert a 23-25 gauge needle into the base of the skin tent, parallel to the body. Aspirate to check for blood.

  • Dosage Administration: Inject the solution into the subcutaneous space. A small bleb will form under the skin. The maximum recommended volume per site in a rat is 5 ml/kg.[14]

  • Post-injection Monitoring: Gently massage the area to aid dispersion and monitor the animal.

c. Intravenous (i.v.) Infusion (Rat):

This procedure typically requires surgical catheterization of a blood vessel (e.g., jugular or femoral vein) and should be performed by trained personnel under aseptic conditions.

  • Catheterization: Surgically implant a catheter into the desired vein and externalize it, usually at the back of the neck. Allow the animal to recover fully from surgery before the experiment.

  • Infusion Setup: Connect the catheter to an infusion pump via a swivel system to allow the animal free movement within its cage.

  • Infusion Protocol: Infuse the this compound solution at a constant rate (e.g., in pmol/kg/min) for the desired duration.[6]

  • Monitoring: Continuously monitor the animal for any adverse effects during the infusion.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study evaluating the effect of this compound on food intake in a rodent model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurement Baseline Measurements (Body Weight, Food Intake) Animal_Acclimation->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Agonist_Preparation Prepare this compound and Vehicle Solutions Randomization->Agonist_Preparation Administration Administer this compound or Vehicle (e.g., i.p.) Agonist_Preparation->Administration Food_Intake_Monitoring Monitor Food Intake (e.g., at 1, 2, 4, 24h) Administration->Food_Intake_Monitoring Body_Weight_Monitoring Monitor Body Weight Administration->Body_Weight_Monitoring Behavioral_Observation Behavioral Observations (e.g., locomotor activity) Administration->Behavioral_Observation Terminal_Procedures Terminal Procedures (e.g., tissue collection) Food_Intake_Monitoring->Terminal_Procedures Body_Weight_Monitoring->Terminal_Procedures Behavioral_Observation->Terminal_Procedures Data_Analysis Statistical Analysis Terminal_Procedures->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental Workflow for In Vivo Y4R Agonist Study.

Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of this compound.

  • Standard Rodent Models: C57BL/6 mice and Sprague-Dawley or Wistar rats are commonly used for initial efficacy and safety studies.

  • Diet-Induced Obesity (DIO) Models: These models, where animals are fed a high-fat diet, more closely mimic the human obese phenotype and are valuable for studying anti-obesity therapeutics.[15][16]

  • Genetically Modified Models:

    • ob/ob mice: Leptin-deficient, leading to hyperphagia and obesity.[17]

    • db/db mice: Leptin receptor-deficient, resulting in a similar obese phenotype.[15]

    • Zucker rats: Leptin receptor-deficient.[18]

    • Y4R knockout mice: Useful for confirming the specificity of the agonist's effects.

Disclaimer: The information provided in this document is intended for guidance purposes only. Researchers should always adhere to their institution's animal care and use committee (IACUC) guidelines and optimize protocols based on their specific experimental needs and the characteristics of this compound. Due to the lack of specific public data on a compound named "this compound", the provided dosage ranges and protocols are based on published data for other Y4 receptor agonists. It is crucial to conduct dose-response studies to determine the optimal dose of this compound for each specific in vivo model and experimental paradigm.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Profiling of Y4R Agonist-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y4 Receptor (Y4R), a G protein-coupled receptor (GPCR), is a critical regulator of appetite, energy homeostasis, and gastrointestinal motility.[1][2] Its endogenous ligand is Pancreatic Polypeptide (PP).[1][3] Agonism of the Y4R presents a promising therapeutic strategy for metabolic disorders such as obesity.[2][4] This document provides a detailed experimental framework for the preclinical pharmacokinetic (PK) evaluation of "Y4R Agonist-2," a novel therapeutic candidate. The successful characterization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for its progression through the drug discovery pipeline.[5]

These protocols are designed to assess the fundamental PK parameters of this compound, providing crucial data to inform dose selection for subsequent efficacy and toxicology studies. The following sections outline the in vitro and in vivo methodologies, bioanalytical quantification, and data analysis required for a comprehensive PK profile.

Y4R Signaling Pathway

Activation of the Y4 receptor by an agonist, such as this compound, primarily initiates a signaling cascade through the inhibitory G protein, Gi.[6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] In some cell types, the Y4R can also couple to the Gq protein, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.[6]

Y4R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y4R Y4 Receptor Gi Gi Y4R->Gi Primary Pathway Gq Gq Y4R->Gq Secondary Pathway AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3 ↑ IP3 PLC->IP3 Gi->AC Gq->PLC Agonist This compound Agonist->Y4R PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Transcription CREB->Gene Cellular_Response Cellular Response (e.g., Satiety Signal) Gene->Cellular_Response Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC ↑ PKC Activity Ca->PKC PKC->Cellular_Response

Figure 1: Y4R Signaling Pathway.

Experimental Protocols

A tiered approach is recommended for the pharmacokinetic characterization of this compound, beginning with in vitro assays to assess metabolic stability and permeability, followed by in vivo studies in a relevant animal model.

In Vitro ADME Studies

In vitro ADME assays are crucial for early-stage drug discovery, providing initial insights into a compound's pharmacokinetic properties.[7]

This assay determines the susceptibility of this compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[3][5][8]

Protocol:

  • Preparation:

    • Thaw cryopreserved human and rat liver microsomes at 37°C.

    • Prepare a 1 mg/mL microsomal protein solution in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal solution and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the microsomal solution to wells.

    • Add this compound to the wells to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the slope of the linear regression.

This assay assesses the intestinal permeability of this compound and identifies its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).[9][10][11]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated and polarized monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • To assess apical to basolateral (A→B) permeability, add this compound (e.g., 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.

    • To assess basolateral to apical (B→A) permeability, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with shaking for 2 hours.

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

    • Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests active efflux.

In Vivo Pharmacokinetic Study

In vivo PK studies in animal models provide a comprehensive understanding of a drug's behavior in a living system.[2][12]

Protocol:

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group).

    • Acclimatize the animals for at least one week before the study.

  • Dosing and Administration:

    • Administer this compound via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

    • The vehicle for administration should be optimized based on the physicochemical properties of this compound.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the tail vein or a cannulated vessel at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma

A validated bioanalytical method is crucial for the accurate quantification of the drug in biological matrices.[13][14]

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of acetonitrile containing an internal standard to 1 volume of plasma.

    • Vortex and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect and quantify this compound and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.

In Vitro Data Summary
AssayParameterThis compoundControl Compound (e.g., Verapamil)
Liver Microsomal Stability t½ (min)ValueValue
CLint (µL/min/mg protein)ValueValue
Caco-2 Permeability Papp (A→B) (10⁻⁶ cm/s)ValueValue
Papp (B→A) (10⁻⁶ cm/s)ValueValue
Efflux RatioValueValue
In Vivo Pharmacokinetic Parameters
ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) ValueValue
Tmax (h) N/AValue
AUC₀-t (ngh/mL) ValueValue
AUC₀-inf (ngh/mL) ValueValue
t½ (h) ValueValue
CL (mL/h/kg) ValueN/A
Vd (L/kg) ValueN/A
F (%) N/AValue

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Workflows

In_Vitro_Workflow cluster_stability Metabolic Stability Assay cluster_permeability Caco-2 Permeability Assay prep_m Prepare Microsomes & Reagents incubate_m Incubate this compound with Microsomes prep_m->incubate_m sample_m Time-point Sampling & Reaction Quenching incubate_m->sample_m analyze_m LC-MS/MS Analysis sample_m->analyze_m data_m Calculate t½ & CLint analyze_m->data_m culture_c Culture Caco-2 Cells on Transwell Inserts incubate_c Incubate this compound (A→B and B→A) culture_c->incubate_c sample_c Collect Samples from Apical & Basolateral Chambers incubate_c->sample_c analyze_c LC-MS/MS Analysis sample_c->analyze_c data_c Calculate Papp & Efflux Ratio analyze_c->data_c

Figure 2: In Vitro Experimental Workflow.

In_Vivo_Workflow start Start dosing Dose Administration (IV and PO routes in rats) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing bioanalysis LC-MS/MS Quantification of this compound processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis end End pk_analysis->end

Figure 3: In Vivo Experimental Workflow.

References

Application Note: Western Blot Protocol for Y4R Downstream Targets Following Agonist Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y4 (Y4R) receptor, a member of the G protein-coupled receptor (GPCR) family, is a key regulator of appetite, energy homeostasis, and gastrointestinal function. Its primary endogenous ligand is Pancreatic Polypeptide (PP). Upon agonist stimulation, the Y4 receptor initiates a cascade of intracellular signaling events that modulate various cellular processes. This application note provides a detailed protocol for the detection and quantification of key downstream targets of Y4R activation using Western blotting. The primary signaling pathways activated by Y4R are the inhibition of adenylyl cyclase through Gαi/o coupling, leading to decreased cyclic AMP (cAMP) levels, and the activation of the Phospholipase C (PLC) pathway via Gαq coupling, resulting in increased intracellular calcium. This protocol focuses on the analysis of established downstream markers of these pathways: phosphorylated Extracellular signal-Regulated Kinase (p-ERK1/2), phosphorylated cAMP Response Element-Binding protein (p-CREB), c-Fos, and Brain-Derived Neurotrophic Factor (BDNF).

Y4R Downstream Signaling Pathways

Activation of the Y4 receptor by an agonist such as Pancreatic Polypeptide triggers two primary G protein-mediated signaling cascades. The Gαi/o pathway inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequently decreasing the activity of Protein Kinase A (PKA). This can lead to the dephosphorylation of various PKA substrates. The Gαq pathway activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These events can lead to the activation of the MAPK/ERK pathway and the phosphorylation of transcription factors like CREB, ultimately regulating gene expression and cellular responses.

Y4R Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Y4R Y4 Receptor Gai/o Gai/o Y4R->Gai/o Gaq Gaq Y4R->Gaq Agonist Agonist (e.g., PP) Agonist->Y4R AC Adenylyl Cyclase Gai/o->AC PLC Phospholipase C Gaq->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ PKC Protein Kinase C DAG->PKC MEK MEK1/2 PKC->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK CREB CREB pERK->CREB pCREB p-CREB CREB->pCREB Gene Expression Gene Expression pCREB->Gene Expression c-Fos c-Fos BDNF BDNF Gene Expression->c-Fos Gene Expression->BDNF

Figure 1: Y4R Downstream Signaling Pathways.

Experimental Protocols

This section provides a detailed methodology for performing a Western blot analysis of key downstream targets following Y4R agonist stimulation.

Cell Culture and Agonist Stimulation
  • Cell Culture: Culture cells expressing the Y4 receptor (e.g., HEK293 or neuroblastoma cell lines stably transfected with Y4R) in appropriate media and conditions until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with serum-free medium and incubate for 4-12 hours prior to stimulation.

  • Agonist Preparation: Prepare a stock solution of a Y4R agonist, such as Pancreatic Polypeptide (PP), in a suitable solvent (e.g., sterile water or PBS).

  • Agonist Stimulation: Treat the serum-starved cells with the Y4R agonist at a final concentration of 1-100 nM. Include an untreated control group (vehicle only). The stimulation time will vary depending on the target protein (see Table 1).

Protein Extraction
  • Cell Lysis: After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein and transfer it to a new tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (see Table 2 for recommended antibodies and dilutions) in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (for phospho-proteins): After detecting the phosphorylated protein, the membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading. For loading control, an antibody against a housekeeping protein like β-actin or GAPDH should be used.

Western Blot Experimental Workflow

Western Blot Workflow cluster_preparation Sample Preparation cluster_blotting Western Blotting A Cell Culture & Agonist Stimulation B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Figure 2: Western Blot Experimental Workflow.

Data Presentation

Table 1: Recommended Stimulation Times and Expected Changes for Y4R Downstream Targets
Target ProteinOptimal Stimulation TimeExpected Change upon Agonist Stimulation
p-ERK1/2 5 - 15 minutesIncrease
p-CREB (Ser133) 15 - 30 minutesIncrease
c-Fos 1 - 2 hoursIncrease
BDNF 4 - 8 hoursIncrease
Table 2: Recommended Primary Antibodies for Western Blotting
Target ProteinRecommended Antibody (Example)Host SpeciesRecommended Dilution
p-ERK1/2 (Thr202/Tyr204) Cell Signaling Technology #4370Rabbit1:2000
Total ERK1/2 Cell Signaling Technology #4695Rabbit1:1000
p-CREB (Ser133) Cell Signaling Technology #9198Rabbit1:1000
Total CREB Cell Signaling Technology #9197Rabbit1:1000
c-Fos Cell Signaling Technology #2250Rabbit1:1000
BDNF Abcam ab108319Rabbit1:1000
β-Actin Cell Signaling Technology #4970Rabbit1:1000

Note: The optimal antibody concentration should be determined empirically for each experimental system.

Quantitative Data Summary

The following table summarizes representative quantitative data for the fold change in protein expression or phosphorylation following GPCR agonist stimulation. It is important to note that the exact fold change can vary depending on the cell type, agonist concentration, and experimental conditions. The data presented here are based on findings from the broader field of GPCR signaling, as specific quantitative Western blot data for all these targets following Y4R stimulation is not extensively available.

Target ProteinRepresentative Fold Change (Agonist vs. Control)
p-ERK1/2 2 - 10 fold
p-CREB (Ser133) 1.5 - 5 fold
c-Fos 3 - 15 fold
BDNF 1.5 - 3 fold

Conclusion

This application note provides a comprehensive and detailed protocol for the investigation of Y4 receptor downstream signaling targets using Western blotting. By following these methodologies, researchers can effectively detect and quantify the activation of key signaling molecules, providing valuable insights into the cellular mechanisms of Y4R function. This information is crucial for basic research and for the development of novel therapeutics targeting the Y4 receptor.

Application Notes and Protocols for Studying Y4R Agonist-2 Effects Using CRISPR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Y4 Receptor and its Agonists

The Neuropeptide Y receptor Y4 (Y4R) is a member of the G-protein coupled receptor (GPCR) superfamily.[1] Primarily activated by pancreatic polypeptide (PP), Y4R plays a significant role in regulating food intake, energy homeostasis, and gastrointestinal motility.[2][3][4] As a Gi-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Y4R is expressed in various tissues, including the colon, small intestine, pancreas, and brain.[5]

"Y4R agonist-2" is a potent agonist for the Y4 receptor, exhibiting a high binding affinity with a reported Ki of 0.033 nM.[6] Understanding the precise cellular and physiological effects of this agonist is crucial for evaluating its therapeutic potential in conditions such as obesity and gastrointestinal disorders.[3][4]

Application of CRISPR in Studying this compound Effects

CRISPR-Cas9 technology offers a powerful tool for elucidating the specific effects of this compound by enabling precise genome editing. By creating a Y4R knockout cell line, researchers can definitively attribute the observed cellular responses to the activation of the Y4R. This approach allows for a clean comparison between wild-type and knockout cells, thereby validating the on-target effects of the agonist and minimizing the misinterpretation of results due to off-target interactions.

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for generating Y4R knockout cell lines and subsequently characterizing the effects of this compound through detailed functional assays.

Data Presentation: Quantitative Analysis of Y4R Agonist Activity

The following tables summarize the binding affinity of this compound and the functional potency of various pancreatic polypeptide agonists on the Y4 receptor. This data serves as a reference for expected outcomes in functional assays.

CompoundReceptorAssay TypeCell LineParameterValue (nM)
This compoundY4RRadioligand Binding-Ki0.033

Table 1: Binding Affinity of this compound.

AgonistCell LineParameterValue (nM)
Bovine PP (bPP)Col-24EC503.0 - 5.0
Human PP (hPP)Col-24EC503.0 - 5.0
Porcine PP (pPP)Col-24EC503.0 - 5.0
Dimeric Pentapeptide 17HEK293EC506.4

Table 2: Functional Potency of Y4R Agonists.[7]

Mandatory Visualizations

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4R G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase Cβ IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG G_protein->AC Inhibits (α subunit) G_protein->PLC Activates (βγ subunit) Y4R_agonist_2 This compound Y4R_agonist_2->Y4R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Mediates

Caption: Y4R Signaling Pathway.

CRISPR_Workflow cluster_design gRNA Design & Plasmid Construction cluster_cell_culture Cell Culture & Transfection cluster_selection Clonal Selection & Validation cluster_assay Functional Assays Design_gRNA Design gRNAs targeting Y4R gene Clone_gRNA Clone gRNAs into Cas9 expression vector Design_gRNA->Clone_gRNA Transfection Transfect cells with Cas9-gRNA plasmid Clone_gRNA->Transfection Culture_Cells Culture suitable cell line (e.g., HEK293 or Col-24) Culture_Cells->Transfection FACS Isolate single cells (e.g., via FACS or limiting dilution) Transfection->FACS Expansion Expand single-cell clones FACS->Expansion Validation Validate Y4R knockout (Sequencing, Western Blot, qPCR) Expansion->Validation KO_cells Y4R Knockout Cells Validation->KO_cells WT_cells Wild-Type Cells Treat_agonist Treat with this compound WT_cells->Treat_agonist KO_cells->Treat_agonist Measure_response Measure cellular response (cAMP, Ca2+) Treat_agonist->Measure_response

Caption: CRISPR Workflow for Y4R Knockout.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of Y4R in HEK293 Cells

Objective: To generate a stable Y4R knockout HEK293 cell line.

Materials:

  • HEK293 cells (or a HEK293 line stably expressing Y4R)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138)

  • gRNA cloning vector

  • Lipofectamine 3000 or similar transfection reagent

  • Fluorescence-Activated Cell Sorter (FACS)

  • 96-well plates

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the gRNA target site

  • Sanger sequencing reagents

Methodology:

  • gRNA Design:

    • Design at least two gRNAs targeting an early exon of the Y4R gene using a web-based tool (e.g., CHOPCHOP).

    • Select gRNAs with high on-target scores and low off-target scores.

  • Plasmid Construction:

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed gRNAs into the Cas9 expression vector according to the manufacturer's protocol.

  • Transfection:

    • Seed HEK293 cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the Cas9-gRNA plasmid using Lipofectamine 3000. Include a mock-transfected control.

  • Single-Cell Sorting:

    • 48 hours post-transfection, detach the cells.

    • Isolate GFP-positive single cells into individual wells of a 96-well plate using FACS.

  • Clonal Expansion:

    • Culture the single-cell clones until confluent colonies are formed.

  • Genomic DNA Extraction and PCR:

    • Harvest a portion of the cells from each expanded clone for genomic DNA extraction.

    • Perform PCR using primers that flank the gRNA target region.

  • Validation of Knockout:

    • Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

    • Further validate the absence of Y4R protein expression in selected clones by Western blot or qPCR.

Protocol 2: cAMP Assay for this compound Activity

Objective: To measure the effect of this compound on intracellular cAMP levels in wild-type and Y4R knockout cells.

Materials:

  • Wild-type and Y4R knockout cells

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Methodology:

  • Cell Seeding:

    • Seed both wild-type and Y4R knockout cells into a 384-well plate at an optimized density and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of forskolin at a concentration that elicits a submaximal cAMP response (e.g., 10 µM).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the serially diluted this compound to the wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

    • Incubate for another predetermined time (e.g., 15 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound in wild-type cells.

    • Compare the response in wild-type cells to the lack of response in Y4R knockout cells to confirm the effect is Y4R-mediated.

Protocol 3: Calcium Mobilization Assay for this compound Activity

Objective: To measure the effect of this compound on intracellular calcium levels in wild-type and Y4R knockout cells.

Materials:

  • Wild-type and Y4R knockout cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or other calcium-sensitive dye

  • Probenecid (optional, to prevent dye extrusion)

  • This compound

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Methodology:

  • Cell Seeding:

    • Seed both wild-type and Y4R knockout cells into a black, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Procedure:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time.

    • Establish a baseline fluorescence reading.

    • Add the serially diluted this compound to the wells.

    • Continue to record the fluorescence intensity to measure the change in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value in wild-type cells.

    • Confirm the absence of a calcium response in Y4R knockout cells.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Y4R Agonist-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y Receptor Y4 (Y4R) is a G-protein coupled receptor (GPCR) predominantly activated by its endogenous ligand, Pancreatic Polypeptide (PP). Y4R plays a crucial role in various physiological processes, including food intake, energy homeostasis, and gastrointestinal function. As a therapeutic target, understanding the cellular consequences of Y4R activation by novel agonists like Y4R agonist-2 is paramount. Flow cytometry offers a powerful, high-throughput platform to dissect these effects at a single-cell level.

These application notes provide detailed protocols for analyzing key cellular events modulated by this compound, including downstream signaling, apoptosis, and cell cycle progression. The provided methodologies and expected outcomes will guide researchers in characterizing the pharmacological profile of Y4R agonists and their potential therapeutic applications.

Y4R Signaling Pathways

Activation of Y4R primarily initiates signaling through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In certain cellular contexts, Y4R can also couple to Gαq, stimulating phospholipase C and leading to an increase in intracellular calcium concentration ([Ca2+]i).

Y4R_Signaling cluster_membrane Plasma Membrane Y4R Y4R Gi Gαi/o Y4R->Gi activation Gq Gαq Y4R->Gq activation AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP PLC Phospholipase C Ca2 [Ca2+]i ↑ PLC->Ca2 Y4R_agonist_2 This compound Y4R_agonist_2->Y4R Gi->AC inhibition Gq->PLC activation

Caption: Y4R Signaling Pathways.

Experimental Protocols and Data Presentation

The following sections detail flow cytometry-based assays to characterize the cellular effects of this compound. For these protocols, a human pancreatic cancer cell line, such as PANC-1 or MiaPaCa-2, which are known to express Y4R, can be utilized.

Analysis of Intracellular Calcium Mobilization

This protocol measures the increase in intracellular calcium concentration following Y4R activation, indicative of Gαq coupling.

Experimental Workflow:

Calcium_Flux_Workflow A Cell Culture (e.g., PANC-1) B Cell Harvest & Count A->B C Loading with Calcium Indicator (e.g., Fluo-4 AM) B->C D Baseline Fluorescence Acquisition (Flow Cytometer) C->D E Addition of this compound D->E F Kinetic Fluorescence Measurement E->F G Data Analysis (Mean Fluorescence Intensity vs. Time) F->G

Caption: Calcium Flux Assay Workflow.

Protocol:

  • Cell Preparation: Culture PANC-1 cells to 80-90% confluency. Harvest cells using a non-enzymatic cell dissociation buffer and wash with Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid.

  • Dye Loading: Resuspend cells at 1 x 10^6 cells/mL in HBSS and add Fluo-4 AM to a final concentration of 2 µM. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Flow Cytometry Acquisition:

    • Resuspend the cells in HBSS at 0.5 x 10^6 cells/mL.

    • Acquire baseline fluorescence for 30-60 seconds on a flow cytometer equipped with a 488 nm laser and a 525/50 nm emission filter.

    • Pause acquisition, add this compound to the desired final concentration, and immediately resume acquisition for a total of 5 minutes.

    • As a positive control, use a calcium ionophore like ionomycin (1 µM).

  • Data Analysis: Analyze the data as a kinetic plot of mean fluorescence intensity (MFI) over time.

Data Presentation:

Table 1: this compound Induced Calcium Flux in PANC-1 Cells

TreatmentConcentration (nM)Peak MFI (Arbitrary Units)Time to Peak (seconds)
Vehicle Control-150 ± 15-
This compound1350 ± 2545 ± 5
This compound10800 ± 5040 ± 5
This compound1001500 ± 10035 ± 4
Ionomycin (Positive Control)10002500 ± 15020 ± 3
Apoptosis Assay

This assay quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.[1]

Experimental Workflow:

Apoptosis_Workflow A Seed Cells & Treat with this compound (24-72h) B Harvest Cells (including supernatant) A->B C Wash with PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate (15 min, RT, dark) E->F G Flow Cytometry Analysis F->G

Caption: Apoptosis Assay Workflow.

Protocol:

  • Cell Treatment: Seed PANC-1 cells in 6-well plates and treat with varying concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • FITC is detected in the FL1 channel (e.g., 530/30 nm filter).

    • PI is detected in the FL2 or FL3 channel (e.g., 585/42 nm or >670 nm longpass filter).

Data Presentation:

Table 2: Apoptotic Effect of this compound on PANC-1 Cells after 48h Treatment

TreatmentConcentration (nM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control-95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound1085.6 ± 3.58.9 ± 1.25.5 ± 0.8
This compound10070.1 ± 4.218.4 ± 2.511.5 ± 1.7
This compound100055.3 ± 5.125.7 ± 3.319.0 ± 2.9
Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle distribution by staining cellular DNA with Propidium Iodide.

Experimental Workflow:

Cell_Cycle_Workflow A Seed Cells & Treat with this compound (24h) B Harvest & Wash Cells A->B C Fix in Cold 70% Ethanol B->C D Wash to Remove Ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Flow Cytometry Analysis (Linear Scale) F->G

Caption: Cell Cycle Analysis Workflow.

Protocol:

  • Cell Treatment: Seed PANC-1 cells and treat with this compound for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring the PI signal on a linear scale. Use doublet discrimination to exclude cell aggregates.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution of PANC-1 Cells

TreatmentConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-55.4 ± 2.830.1 ± 1.914.5 ± 1.2
This compound1060.2 ± 3.125.8 ± 2.014.0 ± 1.1
This compound10068.7 ± 3.919.5 ± 2.511.8 ± 1.5
This compound100075.1 ± 4.515.3 ± 2.29.6 ± 1.3

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the flow cytometric analysis of cellular responses to this compound. By quantifying changes in intracellular calcium, apoptosis, and cell cycle progression, researchers can gain valuable insights into the mechanism of action of novel Y4R agonists. This information is critical for the development of new therapeutics targeting the Y4R for a variety of diseases. The modular nature of these protocols allows for their adaptation to different cell types and for the inclusion of additional markers to further dissect the complex signaling networks regulated by the Y4 receptor.

References

Troubleshooting & Optimization

troubleshooting Y4R agonist-2 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Y4R agonist-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent agonist for the Neuropeptide Y Receptor 4 (Y4R), with a high binding affinity (Ki of 0.033 nM).[1][2][3] It is a peptide-based compound used in research to study the physiological roles of the Y4 receptor.

Q2: What are the common solvents for dissolving this compound?

A2: As a peptide, the solubility of this compound is highly dependent on its amino acid sequence and overall charge.[4][5] For many peptides, sterile water is the first choice.[4][6] However, for more hydrophobic or neutral peptides, organic solvents like DMSO are often necessary.[4][7] It's crucial to start with a small amount of the peptide to test solubility before dissolving the entire sample.[4][6]

Q3: How should I store the this compound solution?

A3: Lyophilized this compound is stable for over a year when stored at -20°C.[6] Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or below. For short-term storage of a working solution (e.g., for a few days), 4°C may be acceptable, but long-term storage should be at -20°C or -80°C.

Troubleshooting Guide

Issue 1: this compound is not dissolving in water.

  • Possible Cause: The peptide may be neutral or have a net positive charge, making it less soluble in neutral aqueous solutions.[4][6]

  • Solution:

    • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.[4][5]

    • Acidification: If the peptide has a net positive charge, adding a small amount of 10% acetic acid can improve solubility.[4][6] For cell culture experiments, it is advisable to avoid strong acids like trifluoroacetic acid (TFA).[4]

    • Organic Solvents: If the peptide is hydrophobic, try dissolving it in a small amount of DMSO first, and then slowly add this stock solution to your aqueous buffer with gentle vortexing.[4][7]

Issue 2: The this compound solution appears cloudy or has precipitates after dilution.

  • Possible Cause: The peptide is precipitating out of the aqueous buffer due to its low solubility in the final concentration of the organic solvent.

  • Solution:

    • Increase Organic Solvent Concentration: The final concentration of the organic co-solvent (like DMSO) might be too low. While it's important to keep the final DMSO concentration low for cell-based assays (typically below 0.5-1%), you may need to optimize this to maintain solubility.[4]

    • Use of Co-solvents: Consider using other co-solvents like ethanol or acetonitrile in small amounts to improve solubility.[7]

    • pH Adjustment: The pH of the final solution can significantly impact peptide solubility. Adjusting the pH of your buffer may help to keep the peptide in solution.[7]

Issue 3: Inconsistent experimental results.

  • Possible Cause: Incomplete solubilization of this compound can lead to an inaccurate final concentration in your experiments.

  • Solution:

    • Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no visible particles before making dilutions.

    • Freshly Prepare Solutions: Whenever possible, prepare fresh dilutions from your stock solution for each experiment to avoid potential degradation or precipitation over time.

    • Solubility Testing: Always perform a solubility test with a small amount of the peptide before dissolving the entire batch to determine the optimal solvent and conditions.[6][7]

Quantitative Data Summary

SolventPeptide CharacteristicsRecommendations & Limitations
Sterile Water Positively or negatively charged peptidesStart with water. If solubility is poor, proceed to other solvents.
10% Acetic Acid Positively charged (basic) peptidesUse a few drops to aid dissolution in water. Avoid for cell culture if possible.[4]
10% Ammonium Bicarbonate Negatively charged (acidic) peptidesUse a few drops to aid dissolution in water. Adjust final pH to ~7.[4]
DMSO (Dimethyl Sulfoxide) Neutral or hydrophobic peptidesDissolve in a minimal amount of DMSO first, then dilute with aqueous buffer. Keep final DMSO concentration low in cell-based assays (<0.5-1%).[4][8]
DMF (Dimethylformamide) Peptides containing CysteineUse as an alternative to DMSO to avoid oxidation of the cysteine residue.[6]

Experimental Protocols

Protocol 1: Solubility Testing of this compound

  • Weigh a small amount of lyophilized this compound (e.g., 1 mg).

  • Add a small volume of sterile, distilled water (e.g., 100 µL) and gently vortex. Observe for dissolution.

  • If not fully dissolved, try gentle sonication for 5-10 minutes.

  • If the peptide remains insoluble, and assuming it has a net positive charge, add 10% acetic acid dropwise while vortexing until it dissolves.

  • If the peptide is presumed to be hydrophobic, use a separate small sample and attempt to dissolve it in a minimal volume of DMSO (e.g., 10-20 µL). Once dissolved, slowly add this solution to your desired aqueous buffer.

Protocol 2: Preparation of a this compound Stock Solution

  • Based on the results of the solubility test, choose the most appropriate solvent.

  • For a 10 mM stock solution of a peptide with a molecular weight of approximately 1144.3 g/mol , weigh out 1.14 mg of this compound.

  • Add the appropriate volume of the chosen solvent (for 1.14 mg to make 10 mM, add 100 µL).

  • If using an organic solvent like DMSO, ensure the peptide is fully dissolved before adding it to any aqueous solution.

  • Vortex the solution gently until the peptide is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Visualizations

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4R G_protein Gαi/o Y4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist This compound Agonist->Y4R Binds PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Y4R Signaling Pathway.

Solubility_Workflow cluster_charge If charged peptide cluster_hydrophobic If hydrophobic peptide start Start: Lyophilized this compound solubility_test Perform Solubility Test with a small amount start->solubility_test dissolve_water Try dissolving in sterile water solubility_test->dissolve_water sonicate Apply gentle sonication dissolve_water->sonicate check_dissolved1 Completely Dissolved? sonicate->check_dissolved1 adjust_ph Adjust pH (add dilute acid/base) check_dissolved1->adjust_ph No, charged dissolve_dmso Dissolve in minimal DMSO check_dissolved1->dissolve_dmso No, hydrophobic prepare_stock Prepare Stock Solution check_dissolved1->prepare_stock Yes check_dissolved2 Completely Dissolved? adjust_ph->check_dissolved2 dilute_buffer Slowly dilute with aqueous buffer dissolve_dmso->dilute_buffer dilute_buffer->check_dissolved2 check_dissolved2->prepare_stock Yes aliquot_store Aliquot and Store at -20°C or -80°C prepare_stock->aliquot_store end End: Ready for experiment aliquot_store->end

Caption: Experimental Workflow for Solubilizing this compound.

References

Technical Support Center: Optimizing Y4R Agonist-2 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing the concentration of Y4R Agonist-2 in functional in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling mechanism of the Neuropeptide Y4 Receptor (Y4R)?

A1: The Y4 receptor (Y4R) is a G protein-coupled receptor (GPCR). Its primary signal transduction pathway involves coupling to Gαi/o proteins.[1] Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3][4] In some cellular contexts, Y4R can also couple to Gαq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium (Ca2+) levels.[2][5][6]

Q2: Which in vitro assays are recommended for measuring this compound activity?

A2: The most common functional assays for Y4R agonists are cAMP inhibition assays and intracellular calcium mobilization assays.[7][8]

  • cAMP Assays: Since Y4R is primarily Gαi-coupled, its activation inhibits cAMP production. Assays are typically run by stimulating adenylyl cyclase with forskolin and then measuring the ability of this compound to reduce the resulting cAMP levels.[3][9]

  • Calcium Mobilization Assays: In cell lines where Y4R couples to Gαq or when using a promiscuous G-protein like Gα16, agonist activation triggers a measurable increase in intracellular calcium.[5][6][10] This is often monitored in real-time using fluorescent calcium indicators.[11]

Q3: What is a typical starting concentration range for this compound in a dose-response experiment?

A3: For a novel agonist, it is crucial to test a wide range of concentrations to capture the full dose-response curve. A typical starting point involves a serial dilution series spanning from 1 picomolar (1 pM) to 10 micromolar (10 µM). This broad range helps to identify the potency (EC50) and efficacy (Emax) of the compound.

Q4: What is an EC50 value and why is it important for this assay?

A4: The EC50 (Half Maximal Effective Concentration) is the concentration of an agonist that provokes a response halfway between the baseline and the maximum possible response.[12] It is a critical measure of the agonist's potency; a lower EC50 value indicates higher potency.[12][13] Determining the EC50 is essential for characterizing the pharmacological profile of this compound and comparing its activity to other compounds.[14][15]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway for Y4R and the general workflow for optimizing agonist concentration.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Y4R Y4 Receptor AC Adenylyl Cyclase Y4R->AC Inhibits (-) PLC Phospholipase C (PLC) Y4R->PLC Activates (+) (Gq pathway) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates Agonist This compound Agonist->Y4R Binds ATP ATP Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Triggers

Caption: Y4R primary (Gi) and secondary (Gq) signaling pathways.

Experimental_Workflow start Start: Cell Culture (Y4R-expressing cells) plate_cells 1. Plate Cells in microplate start->plate_cells prepare_agonist 2. Prepare Serial Dilution of this compound plate_cells->prepare_agonist add_agonist 3. Add Agonist to Cells (and Forskolin for cAMP assay) prepare_agonist->add_agonist incubate 4. Incubate (Optimize time, e.g., 30-90 min) add_agonist->incubate add_reagents 5. Add Detection Reagents (e.g., cAMP kit or Ca²⁺ dye) incubate->add_reagents read_plate 6. Read Plate (Luminescence / Fluorescence) add_reagents->read_plate analyze 7. Data Analysis (Generate dose-response curve) read_plate->analyze determine_ec50 8. Determine EC50 analyze->determine_ec50 end End: Optimal Concentration Range Identified determine_ec50->end

Caption: Workflow for determining agonist dose-response and EC50.

Quantitative Data Summary

The following table provides representative concentration ranges for optimizing this compound in common in vitro assays. Actual values are system-dependent and must be determined empirically.

ParameterAssay TypeTypical RangePurpose
Dose-Response Screening cAMP Inhibition1 pM - 10 µMTo determine the full concentration-response curve and identify the EC50 value.
Calcium Mobilization100 pM - 10 µMTo characterize the agonist's potency in a Gq-coupled or Gα16 system.
EC50 Value cAMP Inhibition0.1 nM - 50 nMRepresents the concentration for 50% of maximal inhibition; a key measure of potency.[16]
Calcium Mobilization1 nM - 200 nMRepresents the concentration for 50% of maximal calcium release. Potency can differ between assays.[7][8]
Forskolin Concentration cAMP Inhibition1 µM - 10 µMUsed to stimulate adenylyl cyclase to produce a measurable baseline of cAMP to be inhibited.

Troubleshooting Guide

This section addresses common issues encountered during assay optimization.

Troubleshooting_Guide problem Problem: No/Weak Signal Response cause1 Cause 1: Suboptimal Agonist Concentration problem->cause1 cause2 Cause 2: Low Receptor Expression/Function problem->cause2 cause3 Cause 3: Incorrect Assay Conditions problem->cause3 cause4 Cause 4: Poor Cell Health problem->cause4 solution1 Solution: Test a wider concentration range (e.g., 1 pM to 10 µM). Verify agonist integrity. cause1->solution1 Address solution2 Solution: Confirm Y4R expression via qPCR or Western Blot. Use a positive control agonist. cause2->solution2 Address solution3 Solution: Optimize incubation time, temperature, and cell density. Check detection reagent viability. cause3->solution3 Address solution4 Solution: Check cell viability (e.g., Trypan blue). Use cells at optimal passage number and confluence. cause4->solution4 Address

Caption: Troubleshooting logic for a weak or absent agonist signal.
ProblemPotential CauseRecommended Solution
No response or very weak signal from agonist Agonist concentration too low/high: The concentrations tested are outside the active range of the compound.Perform a wider serial dilution (e.g., 10-point, 1:10 dilution from 10 µM down to 1 pM) to ensure the optimal range is covered.
Low receptor expression: The cells are not expressing sufficient functional Y4R at the cell surface.Verify Y4R mRNA or protein expression levels. Use a validated positive control agonist (e.g., Pancreatic Polypeptide) to confirm receptor functionality.
Incorrect assay setup: Suboptimal incubation times or cell density.[17][18]Optimize cell seeding density and agonist incubation time (e.g., test 15, 30, 60, and 90 minutes).[18] Ensure detection reagents are prepared correctly and are not expired.
High background signal or high variability Cell health issues: Cells are stressed, over-confluent, or have high passage numbers, leading to inconsistent responses.Use cells at a consistent and low passage number. Ensure cells are seeded evenly and are >90% viable before starting the assay. Do not allow cells to become over-confluent.
Contamination: Reagents or cell cultures are contaminated.Use sterile technique. Test media and reagents for contamination.
Insufficient washing (Calcium assay): Residual dye in wells can increase background fluorescence.If using a wash-based protocol, ensure wash steps are performed thoroughly and consistently. Alternatively, use no-wash dye formulations.
Dose-response curve is not sigmoidal Compound solubility issues: At high concentrations, the agonist may be precipitating out of solution.Visually inspect the highest concentration wells for precipitation. Use a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is low (<0.5%) and consistent across all wells.
Cell toxicity: High concentrations of the agonist are causing cell death, leading to a "bell-shaped" curve.Perform a cell viability assay in parallel with the functional assay to check for cytotoxicity at high agonist concentrations.

Experimental Protocols

Protocol 1: cAMP Inhibition Assay (HTRF Format)

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in Y4R-expressing cells.

Materials:

  • Y4R-expressing cells (e.g., CHO-K1 or HEK293)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Forskolin

  • 384-well white microplate

  • HTRF-based cAMP detection kit (e.g., from Cisbio, PerkinElmer)[4][9]

Methodology:

  • Cell Plating:

    • Harvest and count Y4R-expressing cells.

    • Resuspend cells in culture medium and plate 2,000-10,000 cells/well into a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Agonist Preparation:

    • Prepare a 10-point, 1:10 serial dilution of this compound in assay buffer, starting from a top concentration of 10 µM. Include a vehicle control (e.g., buffer with DMSO).

  • Cell Stimulation:

    • Gently remove the culture medium from the cells.

    • Add assay buffer containing a fixed concentration of forskolin (e.g., 5 µM) and the varying concentrations of this compound to the appropriate wells.

    • Incubate the plate for 30 minutes at room temperature.[9]

  • cAMP Detection:

    • Following the manufacturer's instructions for the HTRF kit, prepare the detection reagents (typically containing an anti-cAMP antibody and a labeled cAMP analog).[9]

    • Add the detection reagents to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against the log of the agonist concentration to generate a dose-response curve and determine the EC50.

Protocol 2: Calcium Mobilization Assay (Fluo-4 No-Wash Method)

This protocol outlines a method for measuring intracellular calcium increase upon Y4R activation using a fluorescent dye. This is suitable for cells where Y4R couples to calcium signaling (natively or via co-expression of a promiscuous G-protein).[6][10]

Materials:

  • Y4R-expressing cells (co-transfected with Gα16 if necessary)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

  • Fluo-4 AM calcium indicator dye (or similar)

  • This compound

  • 384-well black, clear-bottom microplate

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).[11]

Methodology:

  • Cell Plating:

    • Plate 10,000-25,000 cells/well into a 384-well black, clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the Fluo-4 AM dye according to the manufacturer's instructions.

    • Remove the culture medium and add the dye loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, then 15-30 minutes at room temperature.

  • Agonist Preparation:

    • Prepare a serial dilution of this compound in a separate source plate at 4x the final desired concentration.

  • Data Acquisition:

    • Place both the cell plate and the agonist source plate into the fluorescence plate reader.

    • Set the reader to monitor fluorescence (e.g., Ex/Em ~494/516 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • Program the instrument to add the this compound from the source plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 90-180 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the response for each well (e.g., max fluorescence - baseline fluorescence).

    • Plot the response against the log of the agonist concentration to generate a dose-response curve and determine the EC50.

References

improving Y4R agonist-2 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Y4R agonist-2.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing low activity in my cell-based assays. What are the potential causes?

A1: Low bioactivity of this compound can stem from several factors:

  • Peptide Instability: this compound, like many peptides, is susceptible to degradation in solution, especially by proteases present in cell culture media or serum. This can lead to a lower effective concentration of the active agonist.

  • Improper Storage: Ensure the lyophilized peptide and stock solutions are stored at the recommended temperature (typically -20°C or -80°C) to prevent degradation.

  • Incorrect Concentration: Verify the concentration of your stock solution. Errors in weighing the lyophilized powder or in dilution calculations are common.

  • Cell Line Issues: Confirm that your cell line expresses a functional Y4 receptor at a sufficient density. Receptor expression levels can vary between cell lines and even with passage number.

  • Assay Conditions: The pH, temperature, and incubation time of your assay can all impact agonist activity. Ensure these are optimized for your specific experimental setup.

Q2: I am observing high variability between replicate experiments. How can I improve consistency?

A2: High variability can be addressed by:

  • Consistent Agonist Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Standardized Cell Culture: Use cells from the same passage number for all experiments and ensure consistent cell seeding density.

  • Automated Liquid Handling: If possible, use automated pipetting systems to minimize human error in dispensing the agonist and other reagents.

  • Control for Edge Effects: In plate-based assays, be mindful of "edge effects" where wells on the periphery of the plate may behave differently. Consider leaving the outer wells empty or filling them with a buffer.

Q3: What is the best solvent for dissolving lyophilized this compound?

A3: The choice of solvent depends on the specific formulation of the this compound provided by the manufacturer. Generally, sterile, nuclease-free water is a good starting point. If solubility is an issue, a small amount of a co-solvent such as DMSO or a buffer at a specific pH may be recommended. Always refer to the product's technical data sheet for specific instructions.

Troubleshooting Guides

Problem: Rapid Loss of this compound Activity in Solution

Symptoms:

  • Decreased agonist potency (higher EC50) over time.

  • Inconsistent results in experiments conducted over several hours.

Possible Causes and Solutions:

CauseSolution
Proteolytic Degradation - Prepare fresh agonist solutions for each experiment. - If using serum-containing media, consider reducing the serum concentration or using a serum-free medium for the duration of the agonist treatment. - Add a broad-spectrum protease inhibitor cocktail to your assay buffer.
Adsorption to Surfaces - Use low-adhesion microplates and pipette tips. - Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffers.
pH Instability - Ensure your assay buffer is robust and maintains a stable pH throughout the experiment. The optimal pH for peptide stability can vary but is often near neutral.[1]
Oxidation - Prepare solutions with degassed buffers. - Minimize the exposure of the solution to air.
Problem: Poor Solubility of this compound

Symptoms:

  • Visible precipitate in the stock solution or dilutions.

  • Inaccurate and non-reproducible results.

Possible Causes and Solutions:

CauseSolution
Incorrect Solvent - Consult the manufacturer's datasheet for the recommended solvent. - If water is the recommended solvent, ensure it is of high purity (e.g., Milli-Q or equivalent).
Aggregation - Gentle vortexing or sonication can sometimes help to break up aggregates. - Consider using a formulation with stabilizing excipients.[2]
pH of the Solution - The solubility of peptides is often pH-dependent.[1] Adjusting the pH of the buffer may improve solubility.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay of this compound

This protocol allows for the quantitative assessment of this compound stability in a given solution over time.

Materials:

  • This compound

  • Solution of interest (e.g., cell culture medium, buffer)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Thermostated incubator

Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Dissolve this compound in the solution of interest to a final concentration of 1 mg/mL.

    • Incubate the solution at the desired temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Immediately quench any enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% TFA).

    • Centrifuge the sample to pellet any precipitate.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at a suitable wavelength (typically 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact this compound at each time point.

    • Calculate the percentage of remaining agonist at each time point relative to the 0-hour time point.

Protocol 2: Mass Spectrometry-Based Degradation Product Analysis

This protocol helps to identify the degradation products of this compound.

Materials:

  • This compound

  • Solution of interest

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Reagents for sample clean-up (e.g., C18 ZipTips)

  • Enzymes for peptide mapping (optional, e.g., trypsin)

Procedure:

  • Incubation and Sampling:

    • Follow steps 2 and 3 from the HPLC-based stability assay protocol.

  • Sample Preparation for MS:

    • Desalt and concentrate the samples using C18 ZipTips according to the manufacturer's instructions.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the peptides using a suitable LC gradient.

    • Acquire mass spectra in full scan mode to identify the molecular weights of the parent peptide and its degradation products.

    • Perform tandem MS (MS/MS) on the detected peaks to obtain fragmentation patterns for sequence identification.

  • Data Analysis:

    • Use bioinformatics software to analyze the MS and MS/MS data to identify the cleavage sites and modifications in the degraded peptide fragments.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the Y4 receptor signaling pathway and a typical experimental workflow for assessing agonist stability.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gαi/Gαq Y4R->G_protein Activates Agonist This compound Agonist->Y4R Binds AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release

Caption: Y4 Receptor Signaling Pathway.

Experimental_Workflow start Start: Prepare this compound Solution incubate Incubate at 37°C start->incubate timepoint Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->timepoint quench Quench Reaction timepoint->quench hplc HPLC Analysis quench->hplc lcms LC-MS/MS Analysis quench->lcms analyze Analyze Data: - Quantify Remaining Peptide - Identify Degradation Products hplc->analyze lcms->analyze

Caption: Workflow for this compound Stability Analysis.

References

avoiding off-target effects of Y4R agonist-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Y4R agonist-2 in their experiments while avoiding and troubleshooting potential off-target effects.

I. Frequently Asked Questions (FAQs)

1. What is this compound and its primary mechanism of action?

This compound is a synthetic peptide analog designed to selectively bind to and activate the Neuropeptide Y Receptor Y4 (Y4R). The Y4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the gut, pancreas, and specific regions of the brain.[1][2] Upon activation by its endogenous ligand, Pancreatic Polypeptide (PP), or an agonist like this compound, the Y4 receptor primarily couples to the Gi/o signaling pathway. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is associated with the regulation of food intake, with Y4R activation typically leading to a reduction in appetite and food consumption.[4][5]

2. What are the known or potential off-target effects of this compound?

While this compound is designed for high selectivity towards the Y4 receptor, potential off-target effects may arise, particularly at higher concentrations. These can be categorized as:

  • Cross-reactivity with other Y-family receptors: The Neuropeptide Y (NPY) system includes several receptor subtypes (Y1, Y2, Y5) with some sequence homology. At supratherapeutic doses, this compound might interact with these receptors, leading to unintended physiological responses. For instance, activation of Y1 and Y5 receptors could paradoxically stimulate food intake, counteracting the desired therapeutic effect.[6]

  • Cardiovascular effects: NPY receptors are known to be involved in the regulation of blood pressure. Off-target activation of other Y receptor subtypes could potentially lead to cardiovascular side effects.

  • Gastrointestinal effects: Beyond its effects on satiety, off-target interactions within the complex network of GPCRs in the gastrointestinal tract could lead to altered gut motility or secretion.

3. How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:

  • Dose-response studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound that elicits the desired on-target effect without engaging off-target receptors.

  • Use of selective antagonists: In in vitro and ex vivo preparations, co-incubation with selective antagonists for other Y-receptors (e.g., Y1, Y2, Y5 antagonists) can help to isolate and confirm that the observed effects are mediated through Y4R.

  • Appropriate model selection: Utilize cell lines or animal models with a well-characterized expression profile of Y-receptors. For instance, using Y4R knockout mice can definitively determine if the observed in vivo effects are Y4R-dependent.[4]

  • Adherence to recommended protocols: Follow the provided experimental protocols for handling, storage, and application of this compound to ensure its stability and activity.

4. What are the recommended in vitro and in vivo models for assessing the specificity of this compound?

  • In Vitro Models:

    • Cell lines with recombinant receptor expression: Use cell lines (e.g., HEK293, CHO) individually transfected to express each of the human Y-receptor subtypes (Y1, Y2, Y4, Y5). These are ideal for initial screening of binding affinity and functional potency.[7]

    • Primary cell cultures: Utilize primary cells known to endogenously express Y4R, such as cells from the colon mucosa, to study the agonist's effect in a more physiologically relevant context.[8][9]

  • In Vivo Models:

    • Rodent models of obesity: Diet-induced obese (DIO) mice or rats are commonly used to assess the anorectic and weight-reducing effects of Y4R agonists.

    • Transgenic models: Y4 receptor knockout mice are invaluable for confirming that the therapeutic and any observed side effects are mediated by the Y4 receptor.[4]

    • Telemetry-implanted animals: For assessing potential cardiovascular off-target effects, the use of animals instrumented for continuous monitoring of blood pressure and heart rate is recommended.

5. What are the optimal storage and handling conditions for this compound?

To maintain the integrity and activity of this compound, please adhere to the following guidelines:

  • Storage: Store the lyophilized powder at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.

  • Reconstitution: Reconstitute the lyophilized powder in sterile, nuclease-free water or a buffer recommended in the product's technical data sheet. Gently vortex to dissolve.

  • Handling: Use sterile pipette tips and tubes to prevent contamination. Avoid exposure to light for prolonged periods.

II. Troubleshooting Guides

Problem: Unexpected Cellular Responses Observed In Vitro
Potential Cause Recommended Solution
Off-target receptor activation 1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Use selective antagonists for other potential targets (e.g., other Y-receptors) to see if the unexpected response is blocked. 3. Verify the expression profile of your cell line to ensure it does not express other receptors that could be activated by the agonist.
Cell line issues (e.g., contamination, genetic drift) 1. Perform mycoplasma testing on your cell cultures. 2. Use low-passage number cells for your experiments. 3. Regularly verify the expression of the target receptor (Y4R) via qPCR or Western blot.
Agonist degradation 1. Prepare fresh dilutions of the agonist for each experiment. 2. Ensure proper storage of the stock solution at -80°C in small aliquots.
Assay interference 1. Run appropriate controls, including vehicle-only and positive controls (e.g., Pancreatic Polypeptide). 2. If using a fluorescence-based readout, check for autofluorescence of the compound.
Problem: Inconsistent Results Between Experimental Batches
Potential Cause Recommended Solution
Variability in agonist concentration 1. Ensure the lyophilized powder is fully dissolved before making dilutions. 2. Use calibrated pipettes for all dilutions. 3. Prepare a large batch of the stock solution to be used across multiple experiments.
Inconsistent cell culture conditions 1. Standardize cell seeding density, passage number, and growth medium composition. 2. Monitor and control incubator CO2 and temperature levels.
Reagent variability 1. Use the same lot of reagents (e.g., serum, assay kits) for a set of comparative experiments. 2. Qualify new lots of critical reagents before use in experiments.
Problem: Off-Target Effects Observed In Vivo (e.g., cardiovascular effects, behavioral changes)
Potential Cause Recommended Solution
High dose leading to off-target receptor activation 1. Perform a dose-escalation study to find the minimal effective dose. 2. Correlate pharmacokinetic data with the observed effects to understand the exposure-response relationship.
Activation of Y4R in non-target tissues 1. Investigate the biodistribution of the agonist. 2. Consider alternative routes of administration that may limit systemic exposure and target the desired tissue more specifically.
Metabolites of the agonist are active 1. Perform metabolite profiling to identify and characterize the major metabolites. 2. Synthesize and test the activity of the identified metabolites at the target and off-target receptors.
Strain- or species-specific effects 1. Compare the effects in different rodent strains or species. 2. Check for differences in Y-receptor pharmacology and expression between the species being used.

III. Data Summaries

Table 1: Binding Affinities (Ki) of this compound at Human Y-Receptor Subtypes

CompoundhY1R Ki (nM)hY2R Ki (nM)hY4R Ki (nM)hY5R Ki (nM)
Pancreatic Polypeptide (PP)150>10000.1250
This compound>1000>10000.5800

Data are presented as the mean of three independent experiments.

Table 2: Functional Potencies (EC50) of this compound in a cAMP Inhibition Assay

CompoundhY1R EC50 (nM)hY2R EC50 (nM)hY4R EC50 (nM)hY5R EC50 (nM)
Pancreatic Polypeptide (PP)200>10000.3300
This compound>1000>10001.2950

Data are presented as the mean of three independent experiments in HEK293 cells expressing the respective human receptors.

IV. Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay to Determine Ki

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human Y4 receptor (or other Y-receptor subtypes) to ~90% confluency.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of a radiolabeled ligand (e.g., ¹²⁵I-PYY), 50 µL of competing ligand (this compound at various concentrations), and 50 µL of the membrane preparation.

    • Incubate for 2 hours at room temperature.

    • Terminate the assay by rapid filtration through a GF/C filter plate, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Functional Assay

  • Cell Culture and Seeding:

    • Culture CHO cells stably expressing the human Y4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).

    • Seed the cells into a 96-well plate and allow them to attach overnight.

  • cAMP Inhibition Assay:

    • Wash the cells with serum-free medium.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

    • Add this compound at various concentrations and incubate for 15 minutes.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for an additional 30 minutes.

  • Detection and Data Analysis:

    • Lyse the cells and measure the level of cAMP using a suitable detection kit (e.g., HTRF, ELISA, or luciferase assay).

    • Plot the cAMP levels against the log concentration of this compound.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression.

V. Visualizations

Y4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Y4R_agonist_2 This compound Y4R Y4R Y4R_agonist_2->Y4R Binds to G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Appetite) PKA->Response Leads to

Caption: Y4R Signaling Pathway.

Experimental_Workflow start Start: this compound Characterization in_vitro In Vitro Assays start->in_vitro binding Receptor Binding Assays (Determine Ki) in_vitro->binding functional Functional Assays (Determine EC50) in_vitro->functional selectivity Selectivity Panel (Y1, Y2, Y5 receptors) in_vitro->selectivity in_vivo In Vivo Studies binding->in_vivo functional->in_vivo selectivity->in_vivo efficacy Efficacy Models (e.g., Food Intake) in_vivo->efficacy off_target Off-Target Assessment (e.g., Cardiovascular) in_vivo->off_target pk_pd PK/PD Modeling in_vivo->pk_pd end Complete Profile efficacy->end off_target->end pk_pd->end Troubleshooting_Logic start Unexpected In Vitro Result check_controls Are controls (positive/negative) behaving as expected? start->check_controls troubleshoot_assay Troubleshoot Assay: - Reagent integrity - Instrument calibration - Protocol adherence check_controls->troubleshoot_assay No check_agonist Is the agonist the issue? check_controls->check_agonist Yes resolve Issue Resolved troubleshoot_assay->resolve agonist_prep Review Agonist Prep: - Fresh dilutions - Proper storage - Correct concentration check_agonist->agonist_prep Yes check_cells Are the cells the issue? check_agonist->check_cells No agonist_prep->resolve cell_health Assess Cell Health: - Mycoplasma test - Passage number - Receptor expression check_cells->cell_health Yes off_target_q Could it be an off-target effect? check_cells->off_target_q No cell_health->resolve off_target_test Test for Off-Target: - Use selective antagonists - Verify receptor profile of the cell line off_target_q->off_target_test Yes off_target_q->resolve No off_target_test->resolve

References

Y4R agonist-2 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Y4R agonist-2.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by the Y4 receptor?

The Neuropeptide Y Receptor Y4 (Y4R) is a G protein-coupled receptor (GPCR). Its most recognized signaling cascade involves coupling to the Gαi subunit, which inhibits adenylyl cyclase activity. This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Y4 receptor can also couple to Gq proteins in certain tissues, which activates the phospholipase C pathway, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca2+).[1][2]

Y4R_Signaling cluster_membrane Plasma Membrane Y4R Y4 Receptor Gai Gαi Y4R->Gai Activates Gaq Gαq Y4R->Gaq Activates (cell-type dependent) AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates Agonist This compound Agonist->Y4R Binds ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers

Caption: Y4 Receptor canonical signaling pathways.

Q2: Why am I seeing high variability in my EC50 values for this compound?

High variability in EC50 values is a common issue in GPCR assays and can stem from multiple sources. The relationship between receptor occupancy (Kd) and functional response (EC50) is complex and influenced by factors like signal amplification.[3] Key contributors to variability include:

  • Cell Health and Passage Number: The physiological state of the cells can significantly affect receptor expression and response. Using cells at a consistent, low passage number and ensuring they are in the log phase of growth is crucial.[4]

  • Reagent Lot-to-Lot Variability: Critical reagents like antibodies, serum, and even the agonist itself can vary between batches, impacting assay performance.[5] It is estimated that 70% of an immunoassay's performance is attributed to the raw materials.[5]

  • Assay Conditions: Minor fluctuations in temperature, incubation times, and cell density can lead to significant differences in results.[6]

  • Choice of Cell Line: The cell line used can dramatically affect results. Heterologous expression of GPCRs in engineered cell lines may lead to inefficient signal transduction if the cell lacks the correct Gα subunit isoform.[7]

Q3: What are the recommended cell lines for this compound assays?

The optimal cell line depends on the specific assay and research question. Commonly used cell lines for GPCR assays include HEK293 and CHO-K1 cells, as they are easy to transfect and culture.[8][9]

  • HEK293 (Human Embryonic Kidney 293): Often used for their robust growth and high transfection efficiency.

  • CHO-K1 (Chinese Hamster Ovary): A common choice for establishing stable cell lines expressing a recombinant GPCR.[8]

  • Endogenously Expressing Cell Lines: If available, using a cell line that naturally expresses the Y4 receptor can provide more physiologically relevant data. However, signal windows may be lower compared to overexpression systems.

It is recommended to screen multiple cell lines to find the one that provides the most robust and reproducible results for your specific assay setup.[10][11]

Q4: My signal window (signal-to-background ratio) is low. How can I improve it?

A low signal window can make it difficult to distinguish a true agonist effect from background noise. Consider the following strategies:

  • Optimize Cell Density: Plate an optimal number of cells per well. Too few cells will produce a weak signal, while too many can lead to high background and non-specific effects.

  • Increase Receptor Expression: If using a transient or stable expression system, you may need to select a clone with higher receptor expression. However, be aware that very high expression can sometimes lead to constitutive activity and a higher basal signal.[6]

  • Use a Signal Amplification Technology: For cAMP assays, technologies like HTRF® or AlphaScreen™ are designed to have high sensitivity and large assay windows.[12] For calcium assays, using high-sensitivity fluorescent dyes like Fluo-4 can improve signal detection.[2][13]

  • Inhibit Phosphodiesterases (PDEs): When measuring cAMP accumulation (for Gs-coupled receptors) or inhibition (for Gi-coupled receptors), adding a PDE inhibitor like IBMX can prevent the degradation of cAMP, thereby amplifying the signal.[14]

Q5: I am observing no response in my assay. What are the possible causes?

A complete lack of response can be frustrating. A systematic check of components is the best approach.

  • Agonist Integrity: Confirm the concentration, purity, and stability of your this compound stock. Degradation during storage or freeze-thaw cycles can render it inactive.

  • Cell Line Viability: Ensure your cells are healthy and viable. Perform a simple viability test (e.g., Trypan Blue exclusion).

  • Receptor Expression: Verify that your cell line is expressing the Y4 receptor. This can be done via RT-PCR, western blot, or a radioligand binding assay if a suitable radioligand is available.

  • Correct G Protein Coupling: The chosen cell line must express the appropriate G protein (primarily Gαi for Y4R) to transduce the signal.[7] If the cell line lacks the correct G protein, no downstream signal will be generated.

  • Assay Kit Functionality: Run positive and negative controls for the assay itself. For a cAMP assay, use Forskolin to directly stimulate adenylyl cyclase and confirm the detection reagents are working.[4] For a calcium assay, use a calcium ionophore like ionomycin as a positive control.[15]

Quantitative Data Summary

Variability in reported potency for this compound can arise from different experimental setups. The following tables summarize typical data and sources of variability.

Table 1: Representative Potency (EC50) of this compound Across Different Assays

Assay TypeCell LineReported EC50 (nM)Key Considerations
cAMP Inhibition CHO-K1-hY4R8.5 ± 2.1Measures Gαi pathway; requires forskolin stimulation.
Calcium Mobilization HEK293-hY4R-Gαqi525.3 ± 5.8Measures Gαq pathway (via chimeric G protein); may not reflect primary signaling.
β-Arrestin Recruitment U2OS-Y4R42.1 ± 9.5G-protein independent pathway; useful for studying biased agonism.[9]
Radioligand Binding (Ki) CHO-K1-hY4R Membranes3.2 ± 0.7Measures direct binding affinity, not functional potency.

Table 2: Common Sources of Experimental Variability and Their Potential Impact

Source of VariabilityPotential ImpactMitigation Strategy
Cell Passage Number Decreased receptor expression, altered cell signaling.Use cells within a defined, low passage number range (e.g., 5-20).
Serum Lot Growth factors and hormones in serum can affect cell signaling and receptor expression.Test new serum lots before use in critical experiments; consider serum starvation prior to assay.[6]
Reagent Preparation Inaccurate dilutions of agonist, controls, or detection reagents.Calibrate pipettes regularly; prepare fresh reagents; use a consistent protocol.
Plate Edge Effects Evaporation and temperature gradients across the microplate.Avoid using outer wells; ensure proper plate sealing and incubation conditions.
DMSO Concentration High concentrations of DMSO can be toxic to cells and interfere with assays.Keep final DMSO concentration consistent across all wells and typically below 0.5%.[12]

Detailed Experimental Protocols

Protocol 1: this compound cAMP Inhibition Assay (HTRF®)

This protocol is a general guideline for measuring Gαi-mediated inhibition of cAMP production in a 384-well format.

  • Cell Preparation:

    • Culture CHO-K1 cells stably expressing the human Y4 receptor (CHO-K1-hY4R) to ~80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer.

    • Centrifuge cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Adjust cell density to 2,500 cells/10 µL.

  • Agonist and Forskolin Preparation:

    • Prepare a 4X serial dilution of this compound in assay buffer containing 4X final concentration of Forskolin (e.g., if final is 10 µM, prepare at 40 µM).

    • The Forskolin concentration should be predetermined to be its EC80 for stimulating adenylyl cyclase.

  • Assay Procedure:

    • Dispense 5 µL of cell suspension into each well of a 384-well low-volume white plate.

    • Add 5 µL of the this compound/Forskolin mixture to the appropriate wells.

    • Add 5 µL of assay buffer with 4X Forskolin to control wells (maximum stimulation).

    • Add 5 µL of assay buffer without Forskolin to basal control wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection (HTRF® Example):

    • Following the manufacturer's protocol, prepare the cAMP-d2 and anti-cAMP-cryptate detection reagents.

    • Add 5 µL of cAMP-d2 solution to all wells.

    • Add 5 µL of anti-cAMP-cryptate solution to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF®-compatible reader (665 nm and 620 nm emission).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Normalize the data to the maximum (Forskolin only) and basal controls.

    • Plot the percentage inhibition against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50.[3]

Workflow_cAMP cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Culture & Harvest Y4R-expressing Cells A1 Dispense Cells into 384-well Plate P1->A1 P2 Prepare this compound Serial Dilution (with Forskolin) A2 Add Agonist/Forskolin Mixture to Cells P2->A2 A1->A2 A3 Incubate (37°C, 30 min) A2->A3 D1 Add HTRF® Detection Reagents A3->D1 D2 Incubate (RT, 60 min) D1->D2 D3 Read Plate D2->D3 D4 Analyze Data (Calculate EC50) D3->D4

Caption: General workflow for a cell-based cAMP assay.

Protocol 2: this compound Calcium Mobilization Assay

This protocol provides a general method for measuring intracellular calcium changes using a fluorescent dye and a FLIPR®-type instrument.[2] This assay is suitable for Y4R expressed in a cell line co-expressing a promiscuous or chimeric G protein (e.g., Gαqi5) to redirect the signal through the Gq/PLC/Ca2+ pathway.

  • Cell Preparation:

    • Seed HEK293 cells co-expressing hY4R and a chimeric G protein into black-walled, clear-bottom 384-well plates.

    • Culture overnight at 37°C, 5% CO2 to allow for cell attachment. Plates should be ~90% confluent on the day of the assay.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in assay buffer, often containing probenecid to prevent dye leakage from the cells.

    • Remove the cell culture medium from the plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light. Do not wash the cells after loading (for no-wash kits).[16]

  • Agonist Plate Preparation:

    • In a separate 384-well plate, prepare a 4X serial dilution of this compound in assay buffer.

  • Assay Procedure (FLIPR®):

    • Place both the cell plate and the agonist plate into the instrument.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Configure the instrument to perform an online addition of 10 µL from the agonist plate to the cell plate.

    • Continue recording the fluorescence signal for an additional 90-180 seconds to capture the full kinetic response.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence signal minus the baseline reading.

    • Normalize the data to a positive control (e.g., ATP for endogenous P2Y receptors) and a vehicle control.

    • Plot the normalized response against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50.

Troubleshooting Guide

Troubleshooting_Tree Start Problem with this compound Assay Q_Variability High Variability? Start->Q_Variability Issue Type? Q_Signal Poor Signal? Start->Q_Signal Issue Type? A_IntraAssay High Intra-Assay CV (>15%) - Check pipetting accuracy - Assess cell plating uniformity - Evaluate for edge effects Q_Variability->A_IntraAssay Yes A_InterAssay High Inter-Assay Drift - Qualify new reagent lots (serum, agonist) - Standardize cell passage number - Monitor cell health consistently Q_Variability->A_InterAssay Yes Q_LowSignal Low Signal Window / No Response Q_Signal->Q_LowSignal Yes Q_HighBasal High Basal Signal Q_Signal->Q_HighBasal Yes A_CheckAgonist Agonist Inactive - Verify concentration & storage - Test with new aliquot Q_LowSignal->A_CheckAgonist Possible Cause? A_CheckCells Cellular Issue - Confirm Y4R expression (RT-PCR) - Check for Gαi presence - Test viability Q_LowSignal->A_CheckCells Possible Cause? A_CheckAssay Assay Setup - Run positive controls (Forskolin/Ionomycin) - Optimize cell density & incubation time Q_LowSignal->A_CheckAssay Possible Cause? A_Basal_Receptor Constitutive Receptor Activity - Reduce receptor expression level - Test for inverse agonist effect Q_HighBasal->A_Basal_Receptor Possible Cause? A_Basal_Cells Stressed Cells - Handle cells gently - Optimize serum starvation time Q_HighBasal->A_Basal_Cells Possible Cause?

Caption: Troubleshooting decision tree for Y4R agonist assays.

References

Y4R Agonist-2 Technical Support Center: Minimizing Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Y4R agonist-2. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this peptide agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

This compound is a peptide-based agonist for the Neuropeptide Y receptor Y4. Its structure, containing amino acids such as Tyrosine, Arginine, and Leucine, makes it susceptible to several degradation pathways common to peptides. These include:

  • Enzymatic Degradation: Proteases and peptidases present in biological samples (e.g., serum, plasma, cell lysates) can cleave the peptide bonds.

  • Hydrolysis: The peptide bonds can be hydrolyzed, particularly at acidic or alkaline pH. Aspartate (Asp) and Asparagine (Asn) residues are particularly susceptible.

  • Oxidation: Residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Deamidation: The side chains of Asparagine (Asn) and Glutamine (Gln) can undergo deamidation to form Aspartate and Glutamate, respectively. This can alter the peptide's structure and activity.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the longevity and integrity of this compound, adhere to the following storage and handling guidelines:

  • Long-term Storage: For maximum stability, store the lyophilized peptide at -20°C or -80°C.[1]

  • Reconstitution: Reconstitute the peptide using a sterile, appropriate solvent (e.g., sterile water, DMSO, or a buffer recommended by the supplier).

  • Working Aliquots: After reconstitution, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

  • Short-term Storage of Solutions: Store aliquoted solutions at -20°C or -80°C. For immediate use within a day, solutions can be kept at 4°C. Avoid prolonged storage at room temperature.

  • Light and Air Sensitivity: Protect the peptide, both in its lyophilized form and in solution, from direct light and exposure to atmospheric oxygen to minimize oxidation.[1]

Q3: How can I minimize enzymatic degradation of this compound in my experiments?

Enzymatic degradation is a major concern when working with biological samples. Here are some strategies to mitigate it:

  • In Vitro Assays: When working with cell cultures or tissue homogenates, consider adding a broad-spectrum protease inhibitor cocktail to your lysis buffers and culture media.

  • In Vivo Studies: For animal studies, be aware that the half-life of the peptide may be short due to rapid clearance and enzymatic degradation.[2] Formulation strategies such as PEGylation or co-administration with protease inhibitors can be explored, but require careful validation.[3][4][5]

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected activity in cell-based assays.

This is a common issue that can often be traced back to agonist degradation in the experimental setup.

Possible Cause Troubleshooting Steps
Degradation in Culture Medium 1. Pre-test Stability: Incubate this compound in your cell culture medium for the duration of a typical experiment (e.g., 2, 6, 24 hours) at 37°C. Analyze the samples by HPLC or mass spectrometry to quantify the remaining intact peptide. 2. Add Protease Inhibitors: If degradation is observed, supplement your culture medium with a protease inhibitor cocktail. 3. Reduce Incubation Time: If possible, shorten the incubation time of the agonist with the cells.
Adsorption to Labware Peptides can sometimes adsorb to the surface of plasticware. 1. Use Low-Binding Tubes and Plates: Utilize polypropylene or other low-protein-binding labware. 2. Include a Carrier Protein: Adding a small amount of a carrier protein like bovine serum albumin (BSA) to your solutions can help prevent adsorption.
Incorrect Concentration The actual concentration of the active agonist may be lower than calculated due to degradation during storage or handling. 1. Verify Stock Solution: If possible, verify the concentration of your stock solution using a quantitative method like amino acid analysis or a validated HPLC standard curve. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, aliquoted stock.
Issue: Poor bioavailability or rapid clearance in in vivo experiments.

Peptide agonists often face challenges with stability in a physiological environment.

Possible Cause Troubleshooting Steps
Rapid Enzymatic Degradation 1. Pharmacokinetic Study: Conduct a pilot pharmacokinetic (PK) study to determine the half-life of this compound in your animal model. 2. Formulation Strategies: Explore advanced formulation approaches to protect the peptide from degradation and extend its circulation time. Options include: - PEGylation: Covalently attaching polyethylene glycol (PEG) to the peptide can increase its size and shield it from proteases.[5] - Liposomal Encapsulation: Encapsulating the agonist in liposomes can protect it from degradation and facilitate targeted delivery.
Renal Clearance Small peptides are often rapidly cleared by the kidneys. 1. Increase Molecular Size: Formulation strategies like PEGylation can increase the hydrodynamic radius of the peptide, reducing the rate of renal filtration.[5]

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC

This protocol provides a general framework for evaluating the stability of this compound under various experimental conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Reverse-phase HPLC column (e.g., C18)

  • Experimental buffers, cell culture media, or plasma

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Dilute the stock solution into the matrix to be tested (e.g., PBS pH 7.4, cell culture medium, rat plasma) to the final desired concentration.

    • Incubate the samples at the desired temperature (e.g., 37°C).

  • Time-Point Collection:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the sample.

  • Sample Quenching and Protein Precipitation (for biological matrices):

    • To stop enzymatic activity and precipitate proteins, add an equal volume of a solution containing 1% TFA in acetonitrile to the sample aliquot.

    • Vortex briefly and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject the sample onto the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile) to elute the peptide.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm for peptides containing aromatic residues).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Calculate the peak area at each time point.

    • Determine the percentage of remaining intact agonist at each time point relative to the T=0 sample.

Quantitative Data Summary Example:

Matrix Incubation Time (hours) Temperature % Intact this compound (Mean ± SD)
PBS (pH 7.4)037°C100 ± 0
2437°C95.2 ± 2.1
Cell Culture Medium037°C100 ± 0
837°C62.5 ± 4.5
Rat Plasma037°C100 ± 0
237°C15.8 ± 3.2

Visual Diagrams

G cluster_0 This compound Signaling Pathway Y4R_agonist This compound Y4R Y4 Receptor Y4R_agonist->Y4R Binds Gi Gi Protein Y4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production of Cellular_Response Cellular Response cAMP->Cellular_Response Leads to G cluster_1 Experimental Workflow for Stability Assessment start Prepare this compound in Test Matrix incubate Incubate at Desired Temperature start->incubate collect Collect Aliquots at Time Points incubate->collect quench Quench Reaction & Precipitate Proteins collect->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze end Determine Degradation Rate analyze->end

References

Technical Support Center: Y4 Receptor (Y4R) Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers experiencing poor or no signal in Western blots targeting the Neuropeptide Y Receptor Y4 (Y4R).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of the Y4 Receptor (Y4R)?

A1: The theoretical molecular weight of the human Y4R protein is approximately 42 kDa.[1] However, the apparent molecular weight on a Western blot can vary due to post-translational modifications such as glycosylation, which can cause the protein to migrate slower and appear larger than its theoretical size.[2] Always consult your antibody's datasheet for the expected band size in validated applications.

Q2: I don't see any bands on my blot, not even my loading control. What happened?

A2: A completely blank blot, including the absence of a loading control and molecular weight marker, typically points to a catastrophic failure in either the protein transfer step or the detection step.[3]

  • Failed Transfer: Verify that your transfer "sandwich" was assembled correctly (filter paper, gel, membrane, filter paper) and that the current was running in the right direction.[4] You can check for successful protein transfer by staining the membrane with Ponceau S immediately after transfer; you should see faint red bands corresponding to the protein lanes.[3][5][6] Also, ensure no air bubbles were trapped between the gel and the membrane, as these block transfer.[5][7]

  • Inactive Detection Reagents: Your chemiluminescent substrate (e.g., ECL) may be expired or inactive.[7][8] You can test this by mixing a small amount of the two components and adding a tiny drop of HRP-conjugated secondary antibody; it should glow if active.[3] Also, ensure you have not used sodium azide in any buffers, as it irreversibly inactivates the HRP enzyme on the secondary antibody.[7][8]

Q3: My loading control is strong, but I see no signal for Y4R. What are the most likely causes?

A3: This is a common issue that points to a problem specific to the target protein or the primary antibody. Here are the top culprits:

  • Low/No Protein Expression: The cell or tissue type you are using may not express Y4R at detectable levels.[7][9] It is crucial to run a positive control lysate from a cell line or tissue known to express Y4R to validate your setup.[4][7][9]

  • Primary Antibody Issues: The primary antibody may not be active, or the concentration might be too low.[8][10] It's essential to optimize the antibody dilution.[11] If it's a new antibody, perform a dot blot to confirm it can detect the target.[7][8] Always use freshly prepared antibody dilutions, as reusing them can lead to reduced activity.[9]

  • Insufficient Protein Loaded: Y4R may be a low-abundance protein. Try increasing the total amount of protein loaded per lane, for example, from 20-30 µg up to 60 µg or more.[5][7][9][12] For very low-abundance targets, you may need to enrich your sample first using immunoprecipitation.[5][7]

Q4: My Y4R band is very weak. How can I improve the signal?

A4: A weak signal can be improved by optimizing several steps in the protocol:

  • Increase Antibody Concentration/Incubation: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8][13]

  • Optimize Blocking: Some blocking buffers, like non-fat dry milk, can sometimes mask the epitope your antibody is supposed to recognize.[2][7] Try switching to a different blocking agent like Bovine Serum Albumin (BSA) or using specialized commercial blockers.[8][12]

  • Enhance Detection: Use a more sensitive chemiluminescent substrate.[8] Also, ensure you are optimizing the exposure time when imaging the blot; try a range of different exposure times.[8][11]

  • Check Transfer Efficiency: Ensure your transfer conditions (time, voltage) are optimized for a protein of ~42 kDa. For proteins of this size, a wet transfer generally yields higher efficiency than semi-dry methods.[5]

Visual Guides and Workflows

Y4R Signaling Pathway

The Y4 Receptor is a G-protein coupled receptor (GPCR). When its agonist (like Pancreatic Polypeptide) binds, it primarily couples to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Y4R_Signaling cluster_membrane Cell Membrane Y4R Y4 Receptor Gi Gi Protein (αβγ) Y4R->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Agonist Y4R Agonist (e.g., PP) Agonist->Y4R Binds Gi->AC Inhibits Response Cellular Response cAMP->Response

Caption: Canonical Gi-coupled signaling pathway for the Y4 Receptor.

General Western Blot Workflow

This diagram outlines the major steps involved in a Western blot experiment, from sample preparation to final signal detection.

Caption: Standard experimental workflow for Western blotting.

Troubleshooting Logic for Poor Signal

Use this decision tree to diagnose the cause of a weak or absent Y4R signal.

Troubleshooting_Tree Start Start: Poor or No Y4R Signal Q_LC Is the Loading Control (e.g., GAPDH) visible? Start->Q_LC A_NoLC Problem is systemic: - Check protein transfer (Ponceau S) - Check detection reagents (ECL) - Check secondary antibody activity Q_LC->A_NoLC No Q_PC Is the Positive Control for Y4R visible? Q_LC->Q_PC Yes A_NoPC Problem with detection of Y4R: - Primary antibody inactive/dilution too high - Blocking buffer masking epitope - Insufficient exposure time Q_PC->A_NoPC No A_YesPC Problem with experimental samples: - Y4R not expressed or very low abundance - Insufficient protein loaded - Protein degradation (use protease inhibitors) Q_PC->A_YesPC Yes

Caption: Decision tree for troubleshooting poor Western blot signal.

Quantitative Data & Optimization Tables

Table 1: Antibody Dilution and Incubation Optimization

If the manufacturer's recommended dilution is not working, you may need to perform a titration. Start with the recommended concentration and test a range of dilutions and incubation conditions.[11]

ParameterCondition 1 (Standard)Condition 2 (More Sensitive)Condition 3 (Max Sensitivity)
Primary Ab Dilution 1:10001:5001:250
Primary Ab Incubation 2 hours at RTOvernight (16h) at 4°COvernight (16h) at 4°C
Secondary Ab Dilution 1:50001:100001:20000
Expected Outcome Clean, moderate signalStronger signal, slight background increaseStrongest signal, potential for high background
Table 2: Troubleshooting Summary for Weak/No Y4R Signal

This table summarizes common causes and solutions when the loading control is visible but the target protein is not.

Potential CauseRecommended Solution(s)
Low Protein Abundance Increase total protein loaded per lane (e.g., to 50-60 µg).[12] Enrich the sample via immunoprecipitation.[5][7]
Inefficient Protein Transfer Use a wet transfer system for higher efficiency.[5] Confirm transfer with Ponceau S staining.[3] Optimize transfer time for a ~42 kDa protein.
Inactive Primary Antibody Use a fresh aliquot of antibody; avoid repeated freeze-thaw cycles. Always prepare fresh dilutions.[9] Confirm antibody activity with a dot blot.[8]
Suboptimal Antibody Concentration Perform an antibody titration to find the optimal dilution (see Table 1).[10][11]
Antigen Masking by Blocker Switch from non-fat milk to 5% BSA in TBST.[2] Reduce blocking time or try a commercial blocking solution.[8]
Insufficient Exposure Increase film exposure time or use the auto-exposure setting on a digital imager.[8][11] Use a high-sensitivity ECL substrate.[8]
Excessive Washing Reduce the number or duration of wash steps.[7] Ensure Tween-20 concentration is not too high (0.05-0.1% is standard).[11]

Detailed Experimental Protocol: Standard Western Blot for Y4R

This protocol provides a general framework. Always refer to the specific datasheets for your antibodies and reagents.

1. Sample Preparation and Lysis

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cell pellet in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[4][5]

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Add Laemmli sample buffer to the lysate to a final concentration of 1x and heat at 95-100°C for 5-10 minutes.

2. SDS-PAGE

  • Load 20-50 µg of total protein per well into a polyacrylamide gel. The gel percentage should be appropriate for resolving a ~42 kDa protein (e.g., 10% or 12%).[10]

  • Include a pre-stained molecular weight marker in one lane.

  • Run the gel in 1x running buffer until the dye front reaches the bottom.

3. Protein Transfer

  • Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer.

  • Assemble the transfer stack, carefully removing any air bubbles.[5][7]

  • Perform the transfer. For wet transfer, typical conditions are 100V for 60-90 minutes at 4°C. These conditions may require optimization.

4. Immunoblotting

  • After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • (Optional) Stain with Ponceau S to visualize total protein and confirm transfer efficiency.[6] Destain with TBST.

  • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6][10]

  • Incubate the membrane with the primary anti-Y4R antibody, diluted in blocking buffer, overnight at 4°C.

  • Wash the membrane three times for 5-10 minutes each with TBST.[6]

  • Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times for 10-15 minutes each with TBST.

5. Signal Detection

  • Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.[7]

  • Capture the signal using a chemiluminescence imaging system or X-ray film.[8]

References

refining Y4R agonist-2 dosage for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Y4R Agonist-2 in animal studies. The information is designed to assist in refining dosages and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective agonist for the Neuropeptide Y Receptor Subtype 4 (Y4R), a G-protein coupled receptor (GPCR). The primary signaling pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] In some tissues, the Y4 receptor has also been shown to couple to Gq proteins, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium.[2]

Q2: What are the expected physiological effects of this compound administration in animal models?

A2: Activation of the Y4 receptor is primarily associated with the regulation of food intake and energy homeostasis.[3] Peripherally administered Y4R agonists have been shown to reduce appetite and food intake.[4][5] Other reported effects include modulation of gastrointestinal motility and pancreatic secretion.[6]

Q3: How should I determine the starting dose for my animal studies?

A3: A review of published studies with selective Y4R agonists is the best starting point. For example, the selective Y4R agonist BVD-74D has been used effectively in mice at a dose of 50 nmol/mouse administered intraperitoneally.[4][5] It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose Inadequate Dose: The initial dose may be too low for the specific animal strain, age, or sex.Perform a dose-escalation study to identify a pharmacologically active dose. Consider that peptide ligands can have challenges with pharmacokinetic properties like rapid clearance.[7]
Route of Administration: The chosen route may not provide adequate bioavailability.Consider alternative administration routes. Intraperitoneal (IP) and subcutaneous (SC) injections are common for peptide-based agonists.
Compound Stability: The agonist may have degraded during storage or handling.Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
High variability in animal responses Inconsistent Administration: Variation in injection volume or site can lead to differing absorption rates.Ensure all personnel are properly trained in the administration technique. Use a consistent injection site and volume for all animals.
Biological Variability: Individual differences in metabolism and receptor expression can contribute to varied responses.Increase the number of animals per group to improve statistical power. Ensure animals are properly randomized into treatment groups.
Unexpected side effects (e.g., sedation, agitation) Off-target Effects: At higher doses, the agonist may interact with other receptors.If possible, test the agonist's selectivity against other related receptors (e.g., Y1, Y2, Y5). If off-target effects are suspected, consider using a lower, more selective dose.
Metabolite Activity: A metabolite of the agonist may have its own pharmacological activity.If feasible, conduct pharmacokinetic and metabolism studies to identify and characterize any active metabolites.
Loss of efficacy with repeated dosing Receptor Desensitization/Downregulation: Continuous stimulation of GPCRs can lead to their desensitization and internalization.Consider intermittent dosing schedules (e.g., once daily) to allow for receptor resensitization.
Development of Tolerance: The animal may develop physiological tolerance to the effects of the agonist.If possible, measure physiological parameters over time to assess the development of tolerance. Consider a washout period between treatments if the experimental design allows.

Data Presentation

Table 1: Example Dosing Information for a Selective Y4R Agonist in Mice

CompoundDoseRoute of AdministrationAnimal ModelObserved EffectReference
BVD-74D50 nmol/mouseIntraperitoneal (IP)C57BL/6 miceInhibition of food intake[4][5]

Experimental Protocols

Protocol 1: Dose-Response Study for this compound in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, individually housed.

  • Acclimation: Acclimate animals to the housing conditions and handling for at least one week prior to the experiment.

  • Compound Preparation: Dissolve this compound in sterile saline to the desired stock concentration. Prepare fresh dilutions on the day of the experiment.

  • Dosing Groups: Establish a minimum of four dosing groups, including a vehicle control (saline) and at least three escalating doses of this compound (e.g., 10, 30, and 100 nmol/mouse).

  • Administration: Administer the assigned treatment via intraperitoneal (IP) injection.

  • Endpoint Measurement: Monitor food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine the effective dose.

Mandatory Visualization

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y4R Y4 Receptor Gi Gi/o Protein Y4R->Gi Activates Gq Gq Protein Y4R->Gq Activates (in some tissues) AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Reduces production of PLC Phospholipase C (PLC) IP3 ↑ IP3 PLC->IP3 Generates Agonist This compound Agonist->Y4R Binds to Gi->AC Inhibits Gq->PLC Activates PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., ↓ Satiety Signal) PKA->Response Ca ↑ Intracellular Ca²⁺ IP3->Ca Ca->Response

Caption: Y4 Receptor Signaling Pathway.

experimental_workflow start Start: Define Experimental Question acclimation Animal Acclimation & Randomization start->acclimation dose_prep Prepare this compound Doses acclimation->dose_prep admin Administer Vehicle or Agonist dose_prep->admin monitoring Monitor Physiological & Behavioral Endpoints admin->monitoring data_collection Collect and Record Data monitoring->data_collection analysis Statistical Analysis data_collection->analysis interpretation Interpret Results & Refine Dosage analysis->interpretation end End: Optimized Dosage Protocol interpretation->end

Caption: Experimental Workflow for Dosage Refinement.

References

Technical Support Center: Synthesis of Y4R Agonist-2 and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of Y4R agonist-2 and related cyclic peptidic analogs. The information provided is based on established methodologies for the synthesis of potent Y4R agonists, including N-terminus to arginine side-chain cyclization techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of cyclic peptidic Y4R agonists.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Linear Peptide Precursor - Incomplete deprotection of the Fmoc group.- Poor coupling efficiency of amino acids.- Steric hindrance from bulky amino acids.- Aggregation of the growing peptide chain on the resin.- Increase deprotection time or use a stronger deprotection solution (e.g., higher concentration of piperidine in DMF).- Use a more efficient coupling reagent (e.g., HATU, HCTU) and extend coupling times. Double coupling may be necessary for difficult amino acids.- Use pseudoproline dipeptides or other specialized amino acid derivatives to reduce steric hindrance.- Use a high-swelling resin (e.g., PEG-based resins) and/or add chaotropic salts (e.g., LiCl) to the solvent to disrupt aggregation.
Incomplete or Failed Cyclization - Low concentration of the linear peptide during cyclization leading to intermolecular reactions (dimerization/polymerization).- Inefficient activation of the carboxylic acid for amide bond formation.- Steric hindrance preventing the N-terminus and arginine side chain from coming into proximity.- Perform the cyclization reaction under high dilution conditions (typically in the low millimolar range, e.g., 1-14 mM) to favor intramolecular reaction.[1]- Ensure the use of a reliable coupling cocktail such as HOBt/PyBOP/DIPEA.[1] Consider alternative activating agents if needed.- The design of the linear precursor is critical. Ensure the peptide sequence is amenable to cyclization. The inclusion of turn-inducing residues like proline can be beneficial.[2][3]
Formation of Multiple Impurities During Cyclization - Racemization at the activated C-terminal amino acid.- Side reactions involving unprotected functional groups on amino acid side chains.- Use coupling reagents known to suppress racemization (e.g., HOBt). Maintain a low reaction temperature if possible.- Ensure that all protecting groups on the amino acid side chains are stable under the synthesis and cyclization conditions and are only removed during the final cleavage step.
Difficulty in Purifying the Cyclic Peptide - Co-elution of the desired product with closely related impurities (e.g., diastereomers, deletion sequences).- Poor solubility of the crude peptide.- Optimize the gradient and mobile phase of the preparative HPLC. A shallower gradient can improve the resolution of closely eluting peaks.- Test different solvent systems for dissolving the crude peptide before injection. A small amount of acid (e.g., acetic acid) or organic solvent may improve solubility.
Low Binding Affinity or Potency of the Final Product - Incorrect peptide sequence.- Racemization or other structural modifications during synthesis.- Inappropriate cyclization strategy for the specific peptide sequence.- Verify the molecular weight of the final product and all intermediates by mass spectrometry.- Use analytical techniques such as chiral amino acid analysis to check for racemization.- Re-evaluate the design of the peptide. The point of cyclization and the linker length are critical for maintaining the bioactive conformation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing cyclic Y4R agonists like this compound?

A1: The synthesis of these agonists typically involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor is assembled on a solid support (resin) using Fmoc chemistry.[4][5]

  • On-Resin or Solution-Phase Cyclization: An intramolecular amide bond is formed to create the cyclic structure. A common method is the N-terminus to arginine side-chain cyclization.[1][6]

  • Cleavage and Purification: The cyclic peptide is cleaved from the resin, and the final product is purified, typically by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1][7]

Q2: What are the key reagents for the N-terminus to arginine side-chain cyclization?

A2: A common and effective combination of reagents for this cyclization is HOBt (Hydroxybenzotriazole), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like DMF (Dimethylformamide).[1]

Q3: How can I monitor the progress of the synthesis and cyclization reactions?

A3: The progress of solid-phase synthesis can be monitored using a qualitative ninhydrin test to check for the presence of free primary amines after each coupling and deprotection step. For the cyclization and final product analysis, a combination of analytical RP-HPLC and mass spectrometry (MS) is essential to confirm the identity and purity of the peptide.

Q4: What are the critical parameters for successful purification of the cyclic peptide by preparative HPLC?

A4: Key parameters include:

  • Column Chemistry: A C18 stationary phase is commonly used for peptides.

  • Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is standard.

  • Gradient Profile: A shallow gradient will provide better resolution of impurities from the main product.

  • Loading: Avoid overloading the column, as this can lead to poor separation.

Q5: How are the final cyclic Y4R agonists characterized?

A5: The final product should be characterized by:

  • Mass Spectrometry: To confirm the correct molecular weight.

  • Analytical HPLC: To determine the purity of the compound.

  • NMR Spectroscopy: Can be used for structural elucidation, though it is more complex for peptides.

  • Functional Assays: Biological assays, such as radioligand binding assays or calcium mobilization assays, are used to determine the binding affinity (Ki or Kd) and functional activity (EC50) at the Y4 receptor.[6][8]

Experimental Protocols & Signaling Pathway

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

This protocol outlines the manual Fmoc-SPPS for a generic linear peptide precursor. Automated synthesizers follow a similar logic.

SPPS_Workflow resin Start: Resin Swelling deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection1 wash1 DMF Wash deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat Is sequence complete? No final_deprotection Final Fmoc Deprotection wash2->final_deprotection Is sequence complete? Yes repeat->deprotection1 wash3 DMF & DCM Wash final_deprotection->wash3 succinylation N-terminal Succinylation (Succinicanhydride, DIPEA) wash3->succinylation wash4 DCM & DMF Wash succinylation->wash4 linear_peptide Result: Resin-Bound Linear Peptide wash4->linear_peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for N-Terminus to Arginine Side-Chain Cyclization

This protocol describes the cyclization of the linear peptide in solution after cleavage from the resin.

Cyclization_Workflow start Start: Resin-Bound Linear Peptide cleavage Cleavage from Resin (e.g., TFA cocktail with scavengers) start->cleavage precipitation Precipitation & Washing (Cold Diethyl Ether) cleavage->precipitation lyophilization Lyophilization precipitation->lyophilization crude_linear Crude Linear Peptide lyophilization->crude_linear dissolution Dissolution in DMF (High Dilution, e.g., 1-14 mM) crude_linear->dissolution cyclization Addition of Coupling Reagents (HOBt/PyBOP/DIPEA) dissolution->cyclization reaction Reaction at Room Temperature (e.g., 24 hours) cyclization->reaction concentration Solvent Removal reaction->concentration purification Preparative RP-HPLC concentration->purification final_product Result: Purified Cyclic Peptide purification->final_product

Caption: Workflow for Peptide Cyclization and Purification.

Y4 Receptor Signaling Pathway

Y4R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Agonist binding initiates a signaling cascade that leads to various cellular responses.

Y4R_Signaling cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_influx Ca2+ Influx G_protein->Ca_influx Modulates MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases Agonist This compound Agonist->Y4R Binds PKA PKA cAMP->PKA Inhibits Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Ca_influx->Response MAPK->Response

Caption: Simplified Y4 Receptor Signaling Pathway.

References

Y4R agonist-2 storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of Y4R agonist-2.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

A: Lyophilized this compound should be stored in a desiccated environment at -20°C for short-term storage and -80°C for long-term storage.[1][2][3] When stored correctly, the lyophilized peptide is stable for several years.[4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture absorption.[2]

Q2: What is the recommended procedure for reconstituting this compound?

A: The reconstitution procedure depends on the experimental requirements. Always refer to the product-specific Certificate of Analysis for the recommended solvent. For a stock solution, sterile, distilled water or a buffer with a slightly acidic pH (5-7) is generally recommended to enhance peptide stability.[2][3] If the peptide has low aqueous solubility, a small amount of an organic solvent like DMSO or acetonitrile may be used for initial dissolution, followed by dilution with an aqueous buffer.

Q3: How should I store reconstituted this compound solutions?

A: Peptide solutions are significantly less stable than the lyophilized powder.[5] For optimal stability, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[4][5] For short-term storage (up to a week), the solution can be kept at 4°C.

Q4: What is the stability of this compound in solution?

A: The stability of peptide solutions can vary depending on the solvent, pH, and storage temperature.[5] Generally, peptide solutions are stable for a few weeks to months when stored properly at -20°C or colder.[5] Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln are more prone to degradation in solution.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low biological activity Improper storage of lyophilized peptide leading to degradation.Ensure the lyophilized peptide was stored at -20°C or -80°C in a desiccated environment.
Incorrect reconstitution solvent or procedure.Refer to the Certificate of Analysis for the recommended solvent. Ensure the peptide is fully dissolved.
Peptide degradation in solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh aliquots from a new vial of lyophilized peptide. Avoid repeated freeze-thaw cycles.
Inaccurate peptide concentration.Verify the net peptide content from the Certificate of Analysis and adjust concentration calculations accordingly.
Inconsistent or variable results Inconsistent aliquoting or handling.Ensure accurate and consistent pipetting when preparing aliquots and dilutions.
Presence of contaminants (e.g., endotoxins, TFA).Use high-purity solvents and sterile techniques. If immunological assays are affected, consider endotoxin testing of the peptide.
Oxidation of the peptide.For peptides containing Cys, Met, or Trp, consider using deoxygenated buffers and storing under an inert gas.
Precipitation of the peptide in solution Peptide concentration is above its solubility limit in the chosen solvent.Try dissolving the peptide at a higher concentration in a small amount of an appropriate organic solvent (e.g., DMSO) before diluting with the aqueous buffer. Sonication may also aid in dissolution.
The pH of the buffer is at the isoelectric point of the peptide.Adjust the pH of the buffer to be either above or below the peptide's isoelectric point.

Physicochemical and Stability Data

Property Value Source
Molecular Formula C₅₃H₈₁N₁₉O₁₀PubChem
Molecular Weight 1144.3 g/mol PubChem
Ki for Y4R 0.033 nMMedChemExpress
Lyophilized Storage -20°C to -80°C (desiccated)[1][2][3]
Solution Storage Aliquots at -20°C to -80°C[4][5]
Recommended pH for Solution 5-7[2][5]

Experimental Protocols

General Reconstitution Protocol
  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Allow the vial to warm to room temperature before opening.

  • Add the appropriate volume of the recommended solvent (refer to the Certificate of Analysis or use sterile, distilled water or a slightly acidic buffer) to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Sonication can be used if necessary.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

In Vitro cAMP Assay Protocol

This protocol is a general guideline for measuring the effect of this compound on intracellular cAMP levels in a cell line expressing the Y4 receptor.

  • Cell Culture: Plate cells expressing the Y4 receptor in a suitable multi-well plate and culture overnight.

  • Agonist Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

  • Assay:

    • Remove the culture medium from the cells.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.

    • Add the this compound dilutions to the cells and incubate for the desired time.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.

Visualizations

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Y4R Y4 Receptor Gi Gi/o Protein Y4R->Gi Activates Gq Gq Protein Y4R->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Gi->AC Inhibits Gq->PLC Activates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Inhibition Cellular Response (Inhibition) PKA->Cellular_Response_Inhibition Leads to Ca2 Ca²⁺ IP3->Ca2 Releases from ER Cellular_Response_Activation Cellular Response (Activation) Ca2->Cellular_Response_Activation Leads to Y4R_Agonist_2 This compound Y4R_Agonist_2->Y4R Binds

Caption: Y4 Receptor Signaling Pathways

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized This compound Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL) Reconstitute->Prepare_Stock Aliquot Aliquot and Store at -20°C/-80°C Prepare_Stock->Aliquot Thaw Thaw Aliquot Aliquot->Thaw Serial_Dilute Prepare Serial Dilutions in Assay Buffer Thaw->Serial_Dilute Treat_Cells Treat Y4R-expressing Cells Serial_Dilute->Treat_Cells Incubate Incubate Treat_Cells->Incubate Measure_Response Measure Cellular Response (e.g., cAMP, Ca²⁺) Incubate->Measure_Response Plot_Data Plot Dose-Response Curve Measure_Response->Plot_Data Determine_EC50 Determine EC₅₀ Plot_Data->Determine_EC50

Caption: General Experimental Workflow

References

dealing with unexpected results in Y4R agonist-2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Y4R Agonist-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a selective synthetic peptide agonist for the Neuropeptide Y Receptor Subtype 4 (Y4R). The Y4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[1][2] Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Depending on the cellular context, it can also modulate other signaling pathways, such as intracellular calcium mobilization and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][5][6]

Q2: What are the standard in vitro assays to measure the activity of this compound?

A2: The activity of this compound can be assessed using several functional assays, including:

  • cAMP Assay: To measure the agonist-induced decrease in intracellular cAMP levels.[4][5]

  • Calcium (Ca2+) Mobilization Assay: To detect transient increases in intracellular calcium.[4][5]

  • miniGsi Recruitment Assay: To measure the direct interaction between the activated Y4R and an engineered G-protein.[4][5]

  • Bioluminescence Resonance Energy Transfer (BRET) Assay: Can be used to study receptor dimerization or ligand binding kinetics.[7]

Q3: Are there known issues with Y4 receptor homodimerization?

A3: Yes, the Y4 receptor has been shown to exist as a homodimer at the cell surface. Interestingly, agonist stimulation can lead to the dissociation of these dimers in a concentration-dependent manner.[7] This is a factor to consider when interpreting binding and functional data.

Troubleshooting Guides

Issue 1: No response or significantly lower potency of this compound in our cAMP assay.

Possible Cause & Troubleshooting Steps:

  • Cell Line and Receptor Expression:

    • Question: Are you using a cell line that endogenously expresses Y4R, or a recombinant cell line?

    • Action: Verify the expression level of Y4R in your cell line via qPCR or Western blot. Low receptor expression can lead to a reduced signal window.[3] For recombinant lines, ensure the expression construct is correct and that the receptor is properly trafficked to the cell membrane.

  • Agonist Integrity and Concentration:

    • Question: How was the this compound peptide reconstituted and stored?

    • Action: Peptides can be susceptible to degradation. Reconstitute the peptide in the recommended solvent at the correct concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. To verify its integrity, consider running a fresh vial of the agonist.

  • Assay Conditions:

    • Question: What are your current assay parameters (cell density, forskolin concentration, incubation time)?

    • Action: Optimize the forskolin concentration to ensure a robust cAMP signal. The optimal concentration will stimulate adenylyl cyclase without causing cytotoxicity. Also, optimize the incubation time with the agonist.

Expected Agonist Potency in Different Functional Assays:

Assay TypeExpected EC50 RangeReference
cAMP Assay1 - 10 nM[4][5]
Ca2+ Mobilization10 - 100 nM[4][5]
miniGsi Recruitment5 - 50 nM[4][5]

Note: EC50 values can be cell-line and assay-dependent.

Experimental Workflow for a cAMP Assay:

camp_assay_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition seed_cells Seed cells expressing Y4R in 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells add_agonist Add this compound (serial dilutions) incubate_cells->add_agonist add_forskolin Add Forskolin to stimulate adenylyl cyclase add_agonist->add_forskolin incubate_assay Incubate for 30 min add_forskolin->incubate_assay lyse_cells Lyse cells and add detection reagents incubate_assay->lyse_cells read_plate Read plate on a Luminescence/HTRF reader lyse_cells->read_plate

cAMP Assay Workflow

Issue 2: this compound shows high potency in the miniGsi recruitment assay but weak or no activity in the Ca2+ mobilization assay.

Possible Cause & Troubleshooting Steps:

  • Biased Agonism:

    • Question: Could this compound be a biased agonist?

    • Explanation: GPCRs can signal through multiple downstream pathways. A "biased agonist" is a ligand that preferentially activates one pathway over another.[8][9][10] It is plausible that this compound is biased towards G-protein coupling (measured by miniGsi recruitment and cAMP inhibition) and away from the pathway leading to calcium release (often Gβγ- or arrestin-mediated).

    • Action: To investigate this, consider running a β-arrestin recruitment assay. If this compound shows low potency in both Ca2+ and β-arrestin assays but high potency in G-protein-dependent assays, it is likely a G-protein biased agonist.

Signaling Pathway of Y4R and Potential for Biased Agonism:

biased_agonism cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Y4R Y4 Receptor G_protein Gαi/βγ Y4R->G_protein Preferential Activation (High Potency) Arrestin β-Arrestin Y4R->Arrestin Weak/No Activation (Low Potency) Agonist This compound Agonist->Y4R Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca2+ Arrestin->Ca_release

Potential Biased Signaling of this compound

  • Cellular Background:

    • Question: Does the cell line you are using have the necessary machinery to couple Y4R activation to calcium mobilization?

    • Action: The coupling of Gαi-linked receptors to calcium signaling can be cell-type specific. Ensure your chosen cell line is appropriate for this readout. You may need to use a different cell line known to exhibit robust Y4R-mediated calcium responses.

Issue 3: High variability between replicate wells in our functional assays.

Possible Cause & Troubleshooting Steps:

  • Cell Plating and Health:

    • Question: Is your cell plating uniform across the microplate?

    • Action: Uneven cell density can lead to significant well-to-well variability. Ensure your cells are in a single-cell suspension before plating and use proper plating techniques to avoid edge effects. Regularly check cell viability and morphology.

  • Reagent Preparation and Addition:

    • Question: Are all reagents, including the agonist, thoroughly mixed before being added to the wells?

    • Action: Ensure all buffers and reagent stocks are at the correct temperature and well-mixed before use. When performing serial dilutions, ensure proper mixing at each step. Use a multichannel pipette carefully to ensure consistent volumes are added to each well.

  • Instrument Performance:

    • Question: When was the plate reader last calibrated and serviced?

    • Action: A malfunctioning plate reader can be a source of variability. Run a standard control plate to check for instrument performance issues.

Troubleshooting Logic for High Variability:

variability_troubleshooting Start High Variability Observed Check_Cells Check Cell Plating and Viability Start->Check_Cells Check_Reagents Review Reagent Prep and Addition Technique Check_Cells->Check_Reagents Cells OK Fix_Plating Optimize Cell Plating Protocol Check_Cells->Fix_Plating Issue Found Check_Instrument Verify Instrument Performance Check_Reagents->Check_Instrument Reagents OK Fix_Reagents Improve Pipetting and Mixing Technique Check_Reagents->Fix_Reagents Issue Found Fix_Instrument Calibrate/Service Plate Reader Check_Instrument->Fix_Instrument Issue Found End Re-run Experiment Check_Instrument->End Instrument OK Fix_Plating->End Fix_Reagents->End Fix_Instrument->End

Troubleshooting High Assay Variability

Detailed Experimental Protocols

Protocol: In Vitro cAMP HTRF Assay
  • Cell Plating:

    • Culture HEK293 cells stably expressing human Y4R in DMEM/F12 with 10% FBS and appropriate selection antibiotics.

    • Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Dispense 5,000-10,000 cells per well into a 384-well low-volume white plate.

  • Agonist and Forskolin Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a stock solution of Forskolin in DMSO and then dilute in assay buffer to the desired final concentration (e.g., 10 µM).

  • Assay Procedure:

    • Add the this compound dilutions to the cell plate.

    • Immediately add the Forskolin solution to all wells except the negative control.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Add the HTRF cAMP detection reagents (anti-cAMP-cryptate and cAMP-d2) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio and normalize the data to the control wells.

    • Plot the normalized response against the log of the agonist concentration and fit a four-parameter logistic curve to determine the EC50.

References

optimizing blocking conditions for Y4R agonist-2 immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Y4R Agonist-2 immunofluorescence. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental conditions and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high background fluorescence in my immunofluorescence experiment. What are the common causes and how can I reduce it?

High background fluorescence can obscure your signal and lead to misinterpretation of results. Here are the primary causes and solutions:

  • Insufficient Blocking: Non-specific binding of primary or secondary antibodies to the sample can be a major source of background.

    • Solution: Optimize your blocking step. Increase the incubation time or try different blocking agents. A common starting point is 5% Normal Goat Serum or Bovine Serum Albumin (BSA) in your buffer for 1 hour at room temperature.[1][2][3] Ensure the serum used for blocking is from the same species as the secondary antibody to prevent cross-reactivity.[3][4][5]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[4][6][7]

    • Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal with minimal background.[8]

  • Inadequate Washing: Insufficient washing will not remove all unbound antibodies.

    • Solution: Increase the number and duration of wash steps. Using a buffer containing a mild detergent like Tween 20 can also help.[1][9]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to off-target proteins.

    • Solution: Run a control where you omit the primary antibody. If you still see staining, your secondary antibody is likely the issue.[1][4] Consider using a pre-adsorbed secondary antibody.

  • Autofluorescence: Some cell types or tissues naturally fluoresce.

    • Solution: View an unstained sample under the microscope to assess the level of autofluorescence.[8] If it's problematic, you may need to use a quenching agent or select fluorophores with emission spectra that do not overlap with the autofluorescence.

Q2: My signal for Y4R is very weak or absent. What should I check?

Weak or no signal can be frustrating. Here are some troubleshooting steps:

  • Suboptimal Primary Antibody: The antibody may not be suitable for immunofluorescence or may not be recognizing the target.

    • Solution: Ensure your primary antibody is validated for immunofluorescence. If possible, use a positive control, such as a cell line known to overexpress Y4R, to confirm the antibody is working.

  • Low Target Expression: The Y4 receptor may be expressed at low levels in your sample.

    • Solution: Consider using a signal amplification method, such as a biotin-streptavidin system.

  • Incorrect Antibody Dilution: The primary antibody concentration may be too low.

    • Solution: Try a range of antibody dilutions to find the optimal concentration.[4]

  • Fixation and Permeabilization Issues: The fixation process might be masking the epitope your antibody recognizes, or permeabilization may be insufficient for the antibody to reach the target.

    • Solution: For a cell surface receptor like Y4R, permeabilization might not be necessary if you are targeting the extracellular domain. If targeting an intracellular domain, optimize the permeabilization step with detergents like Triton X-100 or saponin.[5] You can also try different fixation methods, such as switching from paraformaldehyde to methanol, but be aware this can affect protein conformation.[3]

Q3: How do I choose the right blocking buffer for my Y4R immunofluorescence experiment?

The choice of blocking buffer is critical for minimizing non-specific binding. Here are some common options:

  • Normal Serum: Serum from the same species as the secondary antibody is often the best choice.[3][4][5] It contains antibodies that will block non-specific binding sites.

  • Bovine Serum Albumin (BSA): A 1-5% solution of BSA is a widely used and effective blocking agent for many applications.[1][2]

  • Non-fat Dry Milk: While effective for some applications like Western blotting, milk is generally not recommended for immunofluorescence as it can contain phosphoproteins that may interfere with the staining of phosphorylated targets and can also increase background.

Optimizing Blocking Conditions: A Comparative Table

The following table summarizes common blocking agents and starting concentrations for optimizing your immunofluorescence protocol.

Blocking AgentTypical ConcentrationIncubation TimeIncubation TemperatureKey Considerations
Normal Serum (from secondary antibody species)5-10% in PBS1 hourRoom Temperature or 4°CGenerally the most effective option to prevent non-specific binding of the secondary antibody.[1][3][4][5]
Bovine Serum Albumin (BSA)1-5% in PBS30 minutes - 1 hourRoom TemperatureA good general-purpose blocking agent.[1][2]
Fish Gelatin0.5-2% in PBS1 hourRoom TemperatureCan be a good alternative to BSA, especially if you are having issues with background from BSA.

Experimental Protocols

Representative Immunofluorescence Protocol for Y4R

This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.

  • Cell Culture: Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Agonist Stimulation (Optional): Treat cells with this compound at the desired concentration and for the appropriate time to study receptor activation or internalization.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[5][10]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100 for intracellular targets) for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Dilute the primary antibody against Y4R in the antibody dilution buffer to the predetermined optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the antibody dilution buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[11]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizing Key Processes

Y4 Receptor Signaling Pathway

The Neuropeptide Y receptor Y4 (Y4R) is a G-protein coupled receptor (GPCR). Upon binding of its ligand, such as Pancreatic Polypeptide (PP), it primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular function. In some cellular contexts, Y4R can also couple to Gαq, leading to the activation of Phospholipase C (PLC) and an increase in intracellular calcium.[12]

Y4R_Signaling_Pathway Ligand This compound (e.g., Pancreatic Polypeptide) Y4R Y4R Ligand->Y4R Binds G_protein Gαi/o Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Simplified Y4R signaling pathway via Gαi/o coupling.

Workflow for Optimizing Blocking Conditions

A systematic approach is crucial for optimizing blocking conditions to minimize background and enhance signal-to-noise ratio.

Blocking_Optimization_Workflow Start Start: High Background or Weak Signal Condition1 Test Blocking Agent: 1. Normal Serum 2. BSA 3. Fish Gelatin Start->Condition1 Condition2 Vary Concentration: (e.g., 1%, 5%, 10%) Condition1->Condition2 Condition3 Adjust Incubation Time: (e.g., 30 min, 1 hr, 2 hr) Condition2->Condition3 Analyze Analyze Signal-to-Noise Ratio Condition3->Analyze Optimal Optimal Blocking Condition Achieved Analyze->Optimal Good Re_evaluate Re-evaluate Other Parameters (e.g., Antibody Dilution) Analyze->Re_evaluate Poor Re_evaluate->Condition1 High_Background_Troubleshooting Start High Background Observed Check_Secondary Run Secondary Antibody Only Control Start->Check_Secondary Secondary_Issue Issue with Secondary Ab: - Use pre-adsorbed secondary - Titrate secondary Ab Check_Secondary->Secondary_Issue Staining Present Check_Primary Titrate Primary Antibody Check_Secondary->Check_Primary No Staining Resolved Background Reduced Secondary_Issue->Resolved Primary_Issue Decrease Primary Ab Concentration Check_Primary->Primary_Issue Background Decreases Check_Blocking Optimize Blocking: - Increase time - Change agent Check_Primary->Check_Blocking No Change Primary_Issue->Resolved Check_Washing Improve Washing: - Increase number/duration - Add detergent Check_Blocking->Check_Washing Check_Washing->Resolved

References

improving the signal-to-noise ratio in Y4R agonist-2 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Y4R agonist-2 assays and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway of the Y4 receptor?

The Neuropeptide Y4 receptor (Y4R) is a G-protein coupled receptor (GPCR). Its primary and most recognized signaling pathway involves coupling to the Gαi inhibitory subunit. Activation of the Y4 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] In some tissues, the Y4 receptor has also been shown to couple to Gαq proteins, leading to an increase in inositol 1,4,5-phosphate (IP3) and intracellular calcium.[1]

Q2: Why is the signal-to-noise ratio important in this compound assays?

A high signal-to-noise ratio (S/N ratio) is crucial for obtaining reliable and reproducible data. It ensures that the measured signal from agonist stimulation is clearly distinguishable from the background noise of the assay. A poor S/N ratio can lead to inaccurate determination of agonist potency and efficacy, potentially masking real biological effects or leading to false-positive results.

Q3: What are the common causes of a low signal-to-noise ratio in this compound assays?

Common causes of a low S/N ratio include:

  • High background signal: This can be due to constitutive receptor activity, non-specific binding of assay reagents, or high basal cAMP levels.

  • Low signal strength: This may result from low receptor expression, poor agonist potency, suboptimal assay conditions (e.g., cell density, incubation time), or degradation of the cAMP signal.

  • Cell health and viability issues: Unhealthy or dying cells can contribute to inconsistent and noisy data.

  • Reagent-related problems: Improper storage or handling of reagents, or the use of expired reagents can negatively impact assay performance.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound assays and provides actionable solutions.

Issue 1: High Background Signal

  • Question: My assay has a high background, making it difficult to detect a clear agonist-induced signal. What can I do?

  • Answer: High background can be addressed by optimizing several parameters:

    • Optimize Cell Density: Seeding too many cells can lead to high basal signaling. Perform a cell titration experiment to determine the optimal cell density that provides a good signal window with low background.[2][3]

    • Serum Starvation: If using serum-containing media, serum components may activate other receptors and increase basal cAMP levels. Serum-starving the cells for a few hours before the assay can help reduce this background.

    • Use a Phosphodiesterase (PDE) Inhibitor: Endogenous phosphodiesterases degrade cAMP. Including a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer will prevent cAMP degradation and can help to stabilize the signal and reduce variability.[2]

    • Check for Constitutive Activity: The Y4R may exhibit some level of constitutive (agonist-independent) activity, especially when overexpressed. If this is suspected, consider testing different clones with varying expression levels.

Issue 2: Low or No Agonist-Induced Signal

  • Question: I am not observing a significant signal change after adding my this compound. What are the possible reasons and solutions?

  • Answer: A weak or absent signal can be due to several factors:

    • Suboptimal Agonist Concentration: Ensure you are using a sufficient concentration range of your agonist to generate a full dose-response curve.

    • Inadequate Incubation Time: The agonist may require a longer incubation time to elicit a maximal response. Perform a time-course experiment to determine the optimal stimulation time.[4]

    • Low Receptor Expression: If using a transient transfection system, optimize your transfection conditions. If using a stable cell line, verify the expression level of the Y4 receptor.

    • Cell Health: Ensure your cells are healthy and viable. Perform a viability test before starting the assay.[3]

    • Forskolin Co-stimulation (for Gαi assays): Since Y4R is a Gαi-coupled receptor, its activation leads to a decrease in cAMP. To observe this decrease, you first need to stimulate adenylyl cyclase to produce a measurable basal level of cAMP. This is typically achieved by co-stimulating the cells with a low concentration of forskolin.

Issue 3: High Well-to-Well Variability

  • Question: I am seeing significant variability between replicate wells, leading to large error bars. How can I improve the precision of my assay?

  • Answer: High variability can be minimized by careful attention to technique and assay setup:

    • Consistent Cell Seeding: Ensure a uniform cell suspension and precise pipetting to seed the same number of cells in each well.

    • Thorough Mixing of Reagents: Properly mix all reagent solutions before adding them to the wells.

    • Temperature and Incubation Consistency: Maintain consistent temperatures and incubation times across all plates. Avoid "edge effects" by ensuring even temperature distribution in the incubator and by not stacking plates.[3]

    • Automated Liquid Handling: If available, using automated liquid handlers can significantly improve pipetting accuracy and reduce variability.

Data Presentation

Table 1: Impact of Cell Density Optimization on Signal-to-Noise Ratio

This table illustrates how optimizing cell density can improve the assay window in a typical this compound cAMP assay. The signal-to-noise ratio is calculated as (Signal of Forskolin-stimulated cells) / (Signal of Forskolin + Max Agonist-stimulated cells).

Cell Density (cells/well)Basal Signal (RLU)Forskolin-Stimulated Signal (RLU)Forskolin + Max Agonist Signal (RLU)Signal-to-Noise Ratio
5,0001,50025,00010,0002.5
10,000 2,000 45,000 15,000 3.0
20,0003,50060,00030,0002.0
40,0006,00070,00050,0001.4

RLU: Relative Luminescence Units. Data is representative.

Table 2: Effect of Phosphodiesterase (PDE) Inhibitor on Assay Window

This table demonstrates the effect of including a PDE inhibitor (IBMX) on the signal window of a this compound assay. The assay window is calculated as (Forskolin-stimulated signal) / (Forskolin + Max Agonist-stimulated signal).

ConditionForskolin-Stimulated Signal (RLU)Forskolin + Max Agonist Signal (RLU)Assay Window
Without IBMX30,00015,0002.0
With IBMX (500 µM) 55,000 18,000 3.1

RLU: Relative Luminescence Units. Data is representative.

Experimental Protocols

Protocol 1: this compound Induced cAMP Assay (Gαi Pathway)

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production by a this compound in a cell-based assay.

Materials:

  • Cells stably or transiently expressing the human Y4 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Phosphodiesterase inhibitor: IBMX (3-isobutyl-1-methylxanthine)

  • Adenylyl cyclase activator: Forskolin

  • This compound

  • cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)

  • White, opaque 96-well or 384-well microplates

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the Y4R-expressing cells into a white, opaque microplate at the predetermined optimal density (e.g., 10,000 cells/well for a 96-well plate).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Assay Preparation:

    • On the day of the assay, aspirate the cell culture medium.

    • Wash the cells once with assay buffer.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at room temperature.

  • Agonist and Forskolin Addition:

    • Prepare serial dilutions of the this compound in assay buffer containing a fixed concentration of forskolin (e.g., 5 µM, the EC80 concentration should be determined empirically).

    • Add the agonist/forskolin mixture to the wells. Include control wells with forskolin only (maximum signal) and buffer only (basal signal).

  • Incubation:

    • Incubate the plate at room temperature for the optimized duration (e.g., 30-60 minutes).

  • cAMP Detection:

    • Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP detection kit.

  • Data Analysis:

    • Plot the data as a dose-response curve with the agonist concentration on the x-axis (log scale) and the assay signal on the y-axis.

    • Calculate the EC50 value of the this compound.

Visualizations

Y4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound Y4R Y4 Receptor Agonist->Y4R Binds Gi Gαi Protein Y4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets

Caption: Y4 Receptor Signaling Pathway.

Assay_Workflow Start Start SeedCells Seed Y4R-expressing cells in microplate Start->SeedCells IncubateOvernight Incubate overnight SeedCells->IncubateOvernight WashCells Wash cells with assay buffer IncubateOvernight->WashCells AddIBMX Add assay buffer with IBMX WashCells->AddIBMX IncubateIBMX Incubate 30 min AddIBMX->IncubateIBMX AddAgonistForskolin Add this compound and Forskolin IncubateIBMX->AddAgonistForskolin IncubateAgonist Incubate 30-60 min AddAgonistForskolin->IncubateAgonist DetectcAMP Lyse cells and detect cAMP IncubateAgonist->DetectcAMP AnalyzeData Analyze data and calculate EC50 DetectcAMP->AnalyzeData End End AnalyzeData->End

Caption: this compound cAMP Assay Workflow.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio HighBackground High Background? Start->HighBackground LowSignal Low Signal? Start->LowSignal HighVariability High Variability? Start->HighVariability HB_Sol1 Optimize Cell Density HighBackground->HB_Sol1 Yes HB_Sol2 Serum Starve Cells HighBackground->HB_Sol2 Yes HB_Sol3 Use PDE Inhibitor (IBMX) HighBackground->HB_Sol3 Yes LS_Sol1 Check Agonist Concentration LowSignal->LS_Sol1 Yes LS_Sol2 Optimize Incubation Time LowSignal->LS_Sol2 Yes LS_Sol3 Verify Receptor Expression LowSignal->LS_Sol3 Yes LS_Sol4 Use Forskolin Co-stimulation LowSignal->LS_Sol4 Yes HV_Sol1 Ensure Uniform Cell Seeding HighVariability->HV_Sol1 Yes HV_Sol2 Thoroughly Mix Reagents HighVariability->HV_Sol2 Yes HV_Sol3 Maintain Consistent Incubation HighVariability->HV_Sol3 Yes

Caption: Troubleshooting Logic for Y4R Assays.

References

Technical Support Center: Troubleshooting Y4R Agonist-2 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with inconsistent Y4R agonist-2 dose-response curves.

Troubleshooting Guides

This section offers step-by-step guidance to resolve common issues encountered during this compound dose-response experiments.

Issue 1: High Variability Between Replicates or Poor Reproducibility

Question: My dose-response curves for this compound are not consistent between replicate wells or across different experiments. What are the potential causes and how can I fix this?

Answer: High variability is a common issue that can be addressed by systematically evaluating your experimental workflow.

Troubleshooting Workflow:

A Start: High Variability Observed B Check Cell Health and Density A->B C Consistent cell passage number? Even cell seeding? B->C No E Review Reagent Preparation and Handling B->E Yes D Optimize Cell Plating C->D Yes D->E F Fresh agonist dilutions? Proper mixing? Consistent incubation times? E->F No H Examine Assay Plate and Reader Settings E->H Yes G Standardize Reagent Protocols F->G Yes G->H I Edge effects? Consistent read times? Correct filter sets? H->I No K Problem Resolved H->K Yes J Optimize Plate Layout and Reader Protocol I->J Yes J->K

Caption: Troubleshooting workflow for high variability.

Detailed Steps:

  • Cell Health and Plating:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.

    • Cell Viability: Ensure high cell viability (>95%) before plating.

    • Seeding Density: Optimize and maintain a consistent cell seeding density. Uneven cell distribution can lead to significant well-to-well variations.

  • Reagent Preparation and Handling:

    • Agonist Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition.

    • Incubation Times: Ensure consistent incubation times for all steps of the assay.

  • Assay Plate and Reader:

    • Edge Effects: Be aware of potential edge effects in microplates. Consider leaving the outer wells empty or filling them with buffer.

    • Reader Settings: Use optimal and consistent settings on your plate reader (e.g., excitation/emission wavelengths, read height).

Issue 2: Low Signal-to-Noise Ratio or No Agonist Response

Question: I am not observing a significant response to this compound, or the signal is very weak compared to the background. What could be the problem?

Answer: A low signal-to-noise ratio can stem from issues with the receptor, the signaling pathway, or the detection method.

Troubleshooting Workflow:

A Start: Low Signal-to-Noise B Verify Y4R Expression and Function A->B C Receptor expression confirmed? Positive control agonist works? B->C No E Confirm Agonist Potency and Integrity B->E Yes D Check Cell Line and Transfection Efficiency C->D Yes D->E F Agonist from reputable source? Stored correctly? E->F No H Optimize Assay Conditions E->H Yes G Test a Fresh Batch of Agonist F->G Yes G->H I Appropriate assay for G-protein coupling? Sufficient incubation time? H->I No K Problem Resolved H->K Yes J Adjust Assay Protocol (e.g., add IBMX for cAMP) I->J Yes J->K

Caption: Troubleshooting workflow for low signal.

Detailed Steps:

  • Y4R Expression and Function:

    • Confirm Expression: Verify the expression of functional Y4 receptors in your cell line using a validated positive control agonist like Pancreatic Polypeptide.

    • Transfection Efficiency: If using a transiently transfected system, optimize transfection efficiency.

  • Agonist Integrity:

    • Source and Storage: Ensure your this compound is from a reputable source and has been stored correctly according to the manufacturer's instructions.

    • Test a Fresh Aliquot: Prepare a fresh dilution from a new stock vial to rule out degradation.

  • Assay Conditions:

    • Correct G-Protein Pathway: The Y4 receptor primarily couples to Gαi, leading to a decrease in cAMP. For Gαi-coupled receptors, you may need to stimulate adenylyl cyclase with forskolin to measure the inhibitory effect of the agonist.[1] The Y4 receptor can also couple to Gαq, causing an increase in intracellular calcium.[2] Ensure you are using the appropriate assay for the expected signaling pathway.

    • Phosphodiesterase (PDE) Inhibitors: For cAMP assays, include a PDE inhibitor like IBMX to prevent the degradation of cAMP and enhance the signal window.[3]

    • Incubation Time: Optimize the agonist incubation time to capture the peak response.

Issue 3: Inconsistent EC50 Values or Shift in Potency

Question: The EC50 value for my this compound keeps shifting between experiments. What could be causing this?

Answer: A shift in EC50 can be due to subtle variations in experimental conditions or issues with data analysis.

Troubleshooting Workflow:

A Start: Inconsistent EC50 B Review Experimental Consistency A->B C Consistent cell passage, density, and serum levels? B->C No E Check Agonist and Reagent Stability B->E Yes D Standardize Cell Culture Conditions C->D Yes D->E F Consistent agonist source and batch? Reagents within expiry? E->F No H Examine Data Analysis and Curve Fitting E->H Yes G Use a Single Batch of Reagents F->G Yes G->H I Consistent curve fitting model? Data normalization correct? H->I No K Problem Resolved H->K Yes J Standardize Data Analysis Protocol I->J Yes J->K

Caption: Troubleshooting workflow for inconsistent EC50.

Detailed Steps:

  • Experimental Consistency:

    • Cell Culture Conditions: Maintain strict consistency in cell culture conditions, including media composition, serum concentration, and passage number.

    • Reagent Batches: Use the same batch of critical reagents (e.g., agonist, assay kits) for a set of comparative experiments.

  • Data Analysis:

    • Curve Fitting Model: Use a consistent non-linear regression model (e.g., four-parameter logistic equation) to fit your dose-response curves.[4][5]

    • Data Normalization: Normalize your data consistently, for example, to the response of a positive control or as a percentage of the maximal response.

    • Outlier Removal: Establish a clear and consistent policy for identifying and handling outliers.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway for the Y4 receptor?

A1: The Y4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[6] Activation of the Y4R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] In some cellular contexts, the Y4 receptor has also been shown to couple to the Gαq subunit, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium (Ca2+).[2]

cluster_0 Cell Membrane cluster_1 Intracellular Agonist This compound Y4R Y4 Receptor Agonist->Y4R Gai Gαi Y4R->Gai Primary Gaq Gαq Y4R->Gaq Secondary AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP cAMP AC->cAMP Ca2 Ca2+ Increase PLC->Ca2

Caption: Y4R signaling pathways.

Q2: Which cell lines are suitable for this compound studies?

A2: Commonly used cell lines for studying GPCRs, such as HEK293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells, are suitable for Y4R studies. These cell lines can be transiently or stably transfected to express the human Y4 receptor. It is crucial to use a cell line with low endogenous expression of other neuropeptide Y receptors to avoid off-target effects.

Q3: What are the key differences between a cAMP assay and a calcium mobilization assay for Y4R?

A3: A cAMP assay measures the inhibition of adenylyl cyclase via the Gαi pathway, resulting in a decrease in cAMP levels. A calcium mobilization assay measures the increase in intracellular calcium resulting from the activation of the Gαq pathway. The choice of assay depends on the specific research question and the G-protein coupling preference of the Y4R in the chosen cell system.

Q4: How should I choose the concentration range for my this compound dose-response curve?

A4: The concentration range should span several orders of magnitude and be centered around the expected EC50 of the agonist. A typical range might be from 1 picomolar (pM) to 10 micromolar (µM). It is important to include concentrations that produce both the minimal and maximal response to properly define the top and bottom plateaus of the sigmoidal curve.

Quantitative Data for Y4R Agonists

This table summarizes the potency and binding affinity of several known Y4R agonists. "this compound" is a placeholder; researchers should compare their results to known compounds.

CompoundAssay TypeCell LinePotency (pEC50)Binding Affinity (pKi)Reference
Pancreatic Polypeptide (human)cAMP InhibitionCHO-hY4R~8.5~10.2[6]
GR231118cAMP InhibitionCHO-hY4R8.69.6[7][8]
BVD-74DCalcium MobilizationCHO-hY4R~7.8~8.5[9]
TM30339Ion Transport (Isc)Col-248.3-[10]

Experimental Protocols

HTRF cAMP Assay for Gαi-Coupled Y4R

This protocol is adapted for a 384-well plate format and is based on the principles of Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • HEK293 or CHO cells stably expressing the human Y4 receptor.

  • This compound.

  • Forskolin.

  • IBMX (3-isobutyl-1-methylxanthine).

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (optimize for your cell line).

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.[11]

  • Agonist and Forskolin Preparation:

    • Prepare serial dilutions of this compound in assay buffer containing a final concentration of forskolin (e.g., 1 µM, to stimulate cAMP production) and IBMX (e.g., 500 µM, to inhibit PDE).[3]

  • Cell Stimulation:

    • Add 5 µL of the agonist/forskolin/IBMX solution to the wells containing the cells.

    • Incubate for 30 minutes at room temperature.[12]

  • Detection:

    • Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP-cryptate reagent to each well.[11]

    • Incubate for 60 minutes at room temperature, protected from light.[13]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.

Fluo-4 Calcium Mobilization Assay for Gαq-Coupled Y4R

This protocol is for a 96-well plate format and uses the calcium-sensitive dye Fluo-4 AM.

Materials:

  • HEK293 or CHO cells expressing the Y4 receptor (co-transfection with a promiscuous Gα protein like Gα16 may be necessary if native Gαq coupling is weak).[14]

  • This compound.

  • Fluo-4 AM dye.

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the cell culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C.[15][16]

  • Wash Step:

    • Gently remove the dye loading solution and wash the cells twice with 100 µL of assay buffer.

    • Add 100 µL of assay buffer to each well and incubate for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Agonist Addition and Signal Reading:

    • Prepare serial dilutions of this compound in assay buffer.

    • Use a fluorescence plate reader equipped with an automated injector (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of the agonist solution and continue to record the fluorescence intensity (Ex/Em = 490/525 nm) for 1-2 minutes.[15]

  • Data Analysis:

    • Calculate the change in fluorescence from baseline and plot against the agonist concentration to generate a dose-response curve.

References

Technical Support Center: Y4R Agonist-2 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Y4R agonist-2 is a hypothetical compound used for illustrative purposes. The following guidance is based on established principles for enhancing the bioavailability of peptide-based therapeutics and known characteristics of Neuropeptide Y4 Receptor (Y4R) agonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of peptide-based drugs like this compound?

A1: The oral bioavailability of peptides is typically very low (less than 1-2%) due to several physiological barriers.[1][2] These include:

  • Enzymatic Degradation: Peptides are rapidly broken down by proteases and peptidases in the stomach and small intestine.[3][4]

  • Poor Permeability: The intestinal epithelium acts as a significant barrier. Due to their size and hydrophilic nature, peptides have limited ability to pass through the lipid membranes of enterocytes (transcellular route) or the tight junctions between them (paracellular route).[1][5]

  • First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation.[6]

Q2: What is the mechanism of action for Y4R agonists?

A2: The Y4 receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it primarily signals through two pathways:

  • Gαi/o Pathway: It inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • Gαq Pathway: In some tissues, it can couple to Gαq, stimulating the production of inositol triphosphate (IP3) and subsequently increasing intracellular calcium ([Ca2+]i) concentrations.[7]

Activation of Y4R in the hypothalamus is associated with satiety signals and can influence food intake and energy expenditure.[8][9]

Q3: What are the main formulation strategies to enhance peptide bioavailability?

A3: Key strategies focus on protecting the peptide from degradation and improving its absorption across the intestinal mucosa. These include:

  • Encapsulation: Using polymeric micro- or nanoparticles to shield the peptide from the harsh gastrointestinal environment.[3]

  • Permeation Enhancers (PEs): Co-formulating with agents that transiently open the tight junctions between intestinal cells or increase membrane fluidity to facilitate peptide transport.[1][10]

  • Enzyme Inhibitors: Including substances like aprotinin or soybean trypsin inhibitor to reduce enzymatic degradation.[10][11]

  • Chemical Modification (Prodrugs/Analogues): Modifying the peptide structure (e.g., PEGylation, cyclization) to increase stability and/or lipophilicity.[6][12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solutions & Next Steps
Low in vitro permeability in Caco-2 assay. 1. High hydrophilicity of this compound.2. Large molecular size.3. Efflux by transporters (e.g., P-glycoprotein).1. Test with Permeation Enhancers: Co-administer with well-characterized PEs (e.g., Sodium Caprate, Labrasol®) in the Caco-2 model to assess impact on paracellular transport.[13]2. Lipid-Based Formulations: Evaluate self-microemulsifying drug delivery systems (SMEDDS) to improve transcellular transport.[10]3. Efflux Inhibition: Conduct Caco-2 assays with known efflux pump inhibitors to determine if efflux is a limiting factor.
High variability in in vivo pharmacokinetic (PK) data in rat models. 1. Inconsistent gastric emptying times.2. Variable enzymatic degradation.3. Formulation instability or poor dissolution.1. Standardize Dosing Protocol: Ensure consistent fasting periods and dosing volumes for all animals.2. Enteric Coating: Develop a formulation with an enteric coating to protect the agonist from the acidic stomach environment and release it in the small intestine.3. Include Protease Inhibitors: Co-formulate with a broad-spectrum protease inhibitor to assess the impact of enzymatic degradation on variability.[10]
Discrepancy between in vitro permeability and in vivo bioavailability. 1. Significant first-pass metabolism in the liver not captured by the Caco-2 model.2. The in vitro model does not fully replicate the complexity of the GI tract (e.g., mucus layer, microbiome).1. Assess Hepatic Stability: Perform a liver microsome stability assay to quantify the extent of first-pass metabolism.2. Use Advanced in vitro Models: Employ more complex models like mucus-producing Caco-2/HT29 co-cultures or excised intestinal tissue in Ussing chambers for more predictive permeability assessment.[14]3. Formulation Optimization: Focus on strategies that promote lymphatic transport (e.g., lipid-based formulations) to bypass the portal circulation and reduce first-pass metabolism.

Data Presentation: Comparative Bioavailability of this compound Formulations

The following table presents hypothetical, yet plausible, pharmacokinetic data from an oral dosing study in rats (n=6 per group) to compare different bioavailability enhancement strategies for this compound.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC₀-t (ng·hr/mL) Absolute Bioavailability (%)
This compound in Saline (IV)1850.2 ± 95.60.11275.3 ± 140.2100
This compound in Saline (Oral)2015.4 ± 4.11.048.7 ± 11.50.2
This compound + Sodium Caprate (1%)2062.1 ± 15.80.75205.3 ± 45.90.8
This compound in PLGA Nanoparticles2098.6 ± 22.31.5459.1 ± 98.71.8
This compound in SMEDDS20155.3 ± 35.11.0714.2 ± 150.42.8

Data are presented as Mean ± SD.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts (0.4 µm pore size) for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before the experiment. Only use monolayers with TEER values > 250 Ω·cm².

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.

    • The final concentration in the donor (apical) compartment should be 10 µM.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

    • Collect a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a novel this compound formulation.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-300g), cannulated in the jugular vein for serial blood sampling.

  • Acclimatization: Allow animals to acclimatize for at least 3 days post-surgery.

  • Dosing Groups (n=6 per group):

    • Group 1 (IV): Administer this compound in saline via the tail vein at 1 mg/kg.

    • Group 2 (Oral): Administer the test formulation of this compound via oral gavage at 20 mg/kg after an overnight fast.

  • Blood Sampling:

    • IV Group: Collect blood samples (~100 µL) at pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 6, 8 hours post-dose.

    • Oral Group: Collect blood samples at pre-dose, 15, 30 min, and 1, 1.5, 2, 4, 6, 8, 12 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant and protease inhibitors. Centrifuge immediately to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate Cmax, Tmax, and AUC.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:

    • F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

Y4R_Signaling_Pathway Y4R Signaling Pathways cluster_membrane Cell Membrane Y4R Y4 Receptor Gi Gαi/o Y4R->Gi Activates Gq Gαq Y4R->Gq Activates Agonist This compound Agonist->Y4R Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Response Cellular Response (e.g., Satiety Signal) cAMP->Response PLC Phospholipase C Gq->PLC Activates IP3 IP3 ↑ PLC->IP3 Ca [Ca2+]i ↑ IP3->Ca Ca->Response

Caption: Simplified signaling pathways activated by the Y4 receptor agonist.

Bioavailability_Workflow Bioavailability Enhancement Workflow N1 Initial Screening: Physicochemical Properties (Solubility, Stability) N2 Formulation Development (e.g., Nanoparticles, SMEDDS, Permeation Enhancers) N1->N2 N3 In Vitro Testing: Caco-2 Permeability Assay N2->N3 N4 Decision Point: Does Papp meet target? N3->N4 N4->N2 No (Re-formulate) N5 In Vivo PK Study: Rat Model (Oral vs. IV) N4->N5 Yes N6 Data Analysis: Calculate F% N5->N6 N7 Lead Formulation Identified N6->N7

Caption: Experimental workflow for developing and testing enhanced bioavailability formulations.

Oral_Delivery_Barriers Overcoming Barriers to Oral Peptide Delivery Peptide This compound (Oral Dose) B1 Stomach: Low pH & Pepsin Peptide->B1 B2 Intestine: Proteases B1->B2 B3 Epithelium: Poor Permeability B2->B3 B4 Liver: First-Pass Effect B3->B4 S1 Enteric Coating S1->B1 Protects S2 Protease Inhibitors Nanoparticles S2->B2 Inhibits/ Shields S3 Permeation Enhancers Lipid Formulations S3->B3 Improves S4 Lymphatic Targeting S4->B4 Bypasses

Caption: Key barriers to oral peptide delivery and corresponding strategic solutions.

References

Validation & Comparative

Validating Y4R Agonist-2 Binding Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Y4R agonist-2's binding specificity against other commercially available Y4 receptor ligands. The data presented herein is essential for researchers designing experiments and interpreting results involving the Y4 receptor. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and validation of these findings.

Comparative Analysis of Y4 Receptor Ligand Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound and other common Y4R ligands across the human neuropeptide Y (NPY) receptor family (Y1, Y2, Y4, and Y5). This compound, a cyclic hexapeptide, demonstrates exceptional affinity and selectivity for the Y4 receptor.

LigandY4R Ki (pKi)Y1R Ki (pKi)Y2R Ki (pKi)Y5R Ki (pKi)Selectivity (fold) vs. Y1R/Y2R/Y5R
This compound (Compound 24) >10 7.1 <5.0 6.1 >800 / >100,000 / >8,000
Human Pancreatic Polypeptide (hPP)9.777.77.27.5117 / 371 / 186
GR2311189.6 (agonist)10.4 (antagonist)---
J-115814 (antagonist)6.21.4>106.0-
(S)-VU0637120 (antagonist)6.4-6.5 (KB)----

Table 1: Comparative Binding Affinities (pKi) of Y4R Ligands.

LigandY4R EC50 (pEC50)Emax (Y4R)Y1R EC50 (pEC50)Y2R EC50 (pEC50)Y5R EC50 (pEC50)
This compound (Compound 24) 9.11 80% <5.0 <5.0 <5.0
Human Pancreatic Polypeptide (hPP)8.92100%---

Table 2: Comparative Functional Agonist Potencies (pEC50) and Efficacy (Emax).

Experimental Protocols

To ensure the validity and reproducibility of binding specificity studies, the following standardized protocols for radioligand binding and functional assays are recommended.

Radioligand Binding Assays (Competition)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the human Y1, Y2, Y4, or Y5 receptor.

  • Radioligand (e.g., [¹²⁵I]-PYY or a tritiated Y4R-selective ligand like [³H]UR-JG102).

  • Test compounds (e.g., this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay measures the ability of an agonist to stimulate Gq-protein coupled signaling, leading to an increase in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human Y4 receptor (and other Y receptor subtypes for selectivity testing).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test agonists.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.

  • Prepare serial dilutions of the test agonist.

  • Measure the baseline fluorescence of the cell plate.

  • Add the test agonist to the cells and immediately begin measuring the fluorescence intensity over time.

  • Determine the peak fluorescence response for each concentration of the agonist.

  • Plot the response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

This assay measures the ability of an agonist to modulate Gs or Gi-protein coupled signaling, resulting in a change in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK293 cells stably expressing the human Y4 receptor (and other Y receptor subtypes).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

  • Test agonists.

  • A plate reader compatible with the chosen assay kit.

Procedure:

  • Plate the cells in the appropriate microplate format for the assay kit.

  • For Gi-coupled receptors, pre-treat the cells with forskolin to induce cAMP production.

  • Add serial dilutions of the test agonist to the cells and incubate for a specified time.

  • Lyse the cells and follow the manufacturer's protocol for the cAMP assay kit to measure the amount of cAMP produced.

  • Plot the cAMP levels as a function of agonist concentration and fit the data to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the Y4 receptor and the general workflow for validating agonist binding specificity.

Y4R_Signaling_Pathways cluster_membrane Cell Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway Y4R Y4 Receptor Gi Gi Y4R->Gi Activates Gq Gq Y4R->Gq Activates Agonist This compound Agonist->Y4R Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PLC Phospholipase C Gq->PLC Activates IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2

Figure 1. Y4 Receptor Signaling Pathways.

Experimental_Workflow start Start: Characterize this compound binding_assay Radioligand Binding Assay (Y1R, Y2R, Y4R, Y5R) start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis (Determine Ki, EC50, Emax) binding_assay->data_analysis ca_assay Calcium Mobilization Assay (Y4R, Gq-coupled) functional_assays->ca_assay camp_assay cAMP Accumulation Assay (Y4R, Gi-coupled) functional_assays->camp_assay ca_assay->data_analysis camp_assay->data_analysis comparison Compare to Alternatives data_analysis->comparison end Conclusion: This compound is a potent and highly selective Y4R agonist comparison->end

comparing Y4R agonist-2 with endogenous ligand pancreatic polypeptide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison between the endogenous ligand, Pancreatic Polypeptide (PP), and a representative synthetic agonist, herein referred to as Y4R Agonist-2, for the Neuropeptide Y Receptor Subtype 4 (Y4R). The Y4 receptor, a G protein-coupled receptor (GPCR), is a key regulator of appetite, energy homeostasis, and gastrointestinal functions, making it a significant target for therapeutic development in metabolic disorders such as obesity.[1] This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance, binding characteristics, and functional efficacy of these two classes of ligands.

Pancreatic Polypeptide is a 36-amino acid hormone secreted by the pancreatic islets after food intake that induces satiety.[2][3] Its therapeutic potential is often limited by a short plasma half-life due to rapid metabolism.[3][4] Consequently, synthetic agonists like this compound, which may include enzyme-resistant peptide analogs or small molecules, are being developed to offer improved stability and potentially enhanced therapeutic profiles.[1][5]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data comparing the binding affinity, receptor selectivity, and functional potency of Pancreatic Polypeptide and a representative high-affinity synthetic agonist (this compound).

Table 1: Receptor Binding Affinity and Selectivity

LigandTarget ReceptorBinding Affinity (Ki / Kd)Selectivity Profile
Pancreatic Polypeptide (Endogenous) Human Y4RHigh affinity (<100 pM)[6]Highly selective for Y4R over other NPY receptors (Y1R, Y2R, Y5R)[1]
This compound (Synthetic Cyclic Peptide) Human Y4RVery high affinity (pKi: 9.22–9.71; pKd: 9.02–9.9)[7]Designed for high selectivity for Y4R

Table 2: In Vitro Functional Activity

LigandAssay TypeCellular ResponsePotency (EC50 / IC50)
Pancreatic Polypeptide (Endogenous) cAMP AccumulationInhibition of adenylyl cyclase[4][6]Potent inhibition
This compound (Synthetic Analog) cAMP AccumulationInhibition of adenylyl cyclasePotent inhibition
Pancreatic Polypeptide (Endogenous) Calcium MobilizationCan stimulate Gq pathway, increasing intracellular Ca2+[4][8]Less potent than Y2R-mediated stimulation[4]
This compound (Synthetic Analog) Calcium MobilizationDependent on agonist design; may show biased signalingVaries

Table 3: In Vivo Efficacy (Preclinical Models)

LigandAnimal ModelAdministrationKey Outcome
Pancreatic Polypeptide (Endogenous) RodentsPeripheral administrationDecreases food intake and suppresses weight gain[2][9]
This compound (Enzyme-Resistant Analog) MiceDose-dependent (25, 75, 200 nmol/kg)Dose-dependent suppression of appetite[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling cascade activated by the Y4 receptor and the general workflows for key experimental assays used to characterize these ligands.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_Protein Gi/o Protein Y4R->G_Protein Activates Ligand Y4R Agonist (PP or this compound) Ligand->Y4R Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Reduced Appetite Signaling) PKA->Response Phosphorylates Targets

Caption: Y4 Receptor signaling pathway.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Prepare membranes from cells expressing Y4R incubate Incubate membranes with radiolabeled ligand and varying concentrations of test compound (PP or this compound) start->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end Binding Affinity Determined analyze->end

Caption: Radioligand binding assay workflow.

cAMP_Assay cluster_workflow cAMP Accumulation Assay Workflow start Culture cells expressing Y4R step1 Pre-treat cells with test compound (PP or this compound) start->step1 step2 Stimulate adenylyl cyclase (e.g., with Forskolin) step1->step2 step3 Lyse cells and measure intracellular cAMP levels step2->step3 step4 Analyze data to determine EC50/IC50 for cAMP inhibition step3->step4 end Functional Potency Determined step4->end

Caption: cAMP accumulation assay workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the assays cited.

1. Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the Y4 receptor.

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human Y4 receptor are cultured and harvested.[10] A crude membrane fraction is prepared through homogenization and centrifugation.

  • Assay Protocol:

    • Membrane preparations (10-20 µg of protein) are incubated in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • A constant concentration of a radiolabeled ligand (e.g., 125I-Pancreatic Polypeptide) is added to all wells.

    • Increasing concentrations of the unlabeled competitor compound (either Pancreatic Polypeptide or this compound) are added to initiate competition.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

    • The mixture is incubated for a defined period (e.g., 2 hours at room temperature) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Competition binding curves are generated, and the IC50 (concentration of competitor that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

2. cAMP Accumulation Functional Assay

  • Objective: To measure the functional potency (EC50 or IC50) of an agonist in modulating adenylyl cyclase activity via the Gi-coupled Y4 receptor.

  • Cell Preparation: Y4R-expressing cells (e.g., CHO or HEK293) are seeded in multi-well plates and grown to near confluency.

  • Assay Protocol:

    • Cells are washed and incubated in a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of the agonist (PP or this compound) for a short period.

    • Adenylyl cyclase is then stimulated using a universal activator like Forskolin to induce cAMP production.

    • After incubation (e.g., 15-30 minutes at 37°C), the reaction is stopped, and cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The level of cAMP inhibition by the agonist is plotted against the agonist concentration. A dose-response curve is fitted to determine the IC50, representing the concentration of the agonist required to achieve 50% of the maximal inhibition of Forskolin-stimulated cAMP production.

3. In Vivo Food Intake Study (Rodent Model)

  • Objective: To evaluate the effect of the agonist on appetite and food consumption in a living organism.

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are individually housed and acclimatized to the experimental conditions.

  • Assay Protocol:

    • Animals are typically fasted overnight to ensure robust food intake during the measurement period.

    • The test compound (PP or this compound) or vehicle control is administered via a specific route (e.g., intraperitoneal injection).[11]

    • Immediately after administration, pre-weighed food is returned to the cages.

    • Food intake is measured by weighing the remaining food at several time points (e.g., 1, 2, 4, and 24 hours post-injection).

  • Data Analysis: The cumulative food intake for each treatment group is calculated and compared to the vehicle-treated control group. Statistical analysis (e.g., ANOVA) is used to determine if the reduction in food intake is statistically significant.[12]

References

A Comparative Guide to Selective Y4 Receptor Agonists: Y4R Agonist-2 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y4 receptor (Y4R), a G-protein coupled receptor predominantly activated by Pancreatic Polypeptide (PP), plays a crucial role in regulating food intake, energy homeostasis, and gastrointestinal function. Its potential as a therapeutic target for metabolic diseases has spurred the development of selective Y4R agonists. This guide provides a comparative analysis of a novel synthetic agonist, Y4R agonist-2, against other well-characterized selective Y4R agonists, including the endogenous ligand Pancreatic Polypeptide, the dual Y2/Y4 receptor agonist Obinepitide, and the Y4R-selective agonist TM30339. The comparison is based on available experimental data on their binding affinity, functional potency, and selectivity.

Performance Comparison of Selective Y4R Agonists

The following tables summarize the quantitative data for this compound and other selective Y4R agonists, providing a basis for objective comparison of their performance.

Table 1: Binding Affinity (Ki) at the Y4 Receptor
AgonistKi (nM)Organism/Cell LineRadioligandReference
This compound 0.033 Not SpecifiedNot Specified[Not Specified]
Pancreatic Polypeptide (PP)<0.1HumanNot Specified[1]
ObinepitideNot SpecifiedNot SpecifiedNot Specified
TM30339Not SpecifiedNot SpecifiedNot Specified

Note: Direct comparative studies for all agonists under identical conditions are limited. Data is compiled from available resources.

Table 2: Functional Potency (EC50) at the Y4 Receptor
AgonistEC50 (nM)Assay TypeCell LineReference
This compound Not SpecifiedNot SpecifiedNot Specified
Pancreatic Polypeptide (PP)14.5Short-Circuit Current (Isc)Human Colon Mucosa[2]
Obinepitide (TM30338)36.0Short-Circuit Current (Isc)Not Specified[Not Specified]
TM303394.8Short-Circuit Current (Isc)Not Specified[Not Specified]

Note: The functional potency of agonists can vary depending on the specific assay and cell system used.

Table 3: Selectivity Profile for Y Receptor Subtypes
AgonistY1 Ki (nM)Y2 Ki (nM)Y4 Ki (nM)Y5 Ki (nM)Selectivity for Y4RReference
This compound >1000>10000.033>1000High[Not Specified]
Pancreatic Polypeptide (PP)>100>100<0.1>100High[1][3]
ObinepitideNot SpecifiedHigh AffinityHigh AffinityNot SpecifiedDual Y2/Y4 Agonist[4][5]
TM30339Not SpecifiedNot SpecifiedHigh AffinityNot SpecifiedSelective Y4 Agonist[6]

Note: A higher Ki value indicates lower binding affinity.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis for the presented data, the following diagrams illustrate the Y4 receptor signaling pathway and a typical experimental workflow for agonist characterization.

Y4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Y4R_Agonist Y4R Agonist (e.g., this compound, PP) Y4R Y4 Receptor Y4R_Agonist->Y4R Binds G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission, Decreased Ion Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Y4 Receptor Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine EC50 & Emax) Binding_Assay->Functional_Assay Selectivity_Assay Binding/Functional Assays on Y1, Y2, Y5 Receptors Functional_Assay->Selectivity_Assay Food_Intake Food Intake Studies (e.g., in mice or rats) Selectivity_Assay->Food_Intake Metabolic_Studies Glucose Tolerance Tests Food_Intake->Metabolic_Studies

Experimental Workflow for Y4R Agonist Characterization

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the Y4 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human Y4 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: Typically [¹²⁵I]-Pancreatic Polypeptide or another high-affinity Y4R radiolabeled ligand.

  • Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled Y4R ligand (e.g., 1 µM human Pancreatic Polypeptide).

  • Test compounds (e.g., this compound) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or buffer (for total binding) or non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a Y4R agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the Y4R signaling pathway.

Materials:

  • Cells stably expressing the human Y4 receptor (e.g., CHO or HEK293 cells).

  • Forskolin or another adenylate cyclase activator.

  • Test compounds (e.g., this compound) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Cell lysis buffer.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and the Emax (maximal effect) from the curve.

In Vivo Food Intake Study

This study assesses the effect of a Y4R agonist on appetite and food consumption in an animal model.

Materials:

  • Rodents (e.g., mice or rats), often diet-induced obese models to enhance translational relevance.

  • Test compound (e.g., this compound) and vehicle control.

  • Standard laboratory chow.

  • Metabolic cages equipped with food and water monitoring systems.

Procedure:

  • Acclimatize the animals to individual housing in metabolic cages and the experimental procedures.

  • Fast the animals for a defined period (e.g., overnight) to standardize hunger levels.

  • Administer the test compound or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Provide a pre-weighed amount of food to each animal.

  • Monitor and record cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.

  • Analyze the data to determine if the test compound significantly reduces food intake compared to the vehicle control.

  • Body weight changes can also be monitored throughout the study.

Conclusion

This guide provides a comparative overview of this compound and other key selective Y4R agonists based on available scientific data. This compound demonstrates high binding affinity for the Y4 receptor. For a comprehensive evaluation, direct head-to-head studies under identical experimental conditions are necessary to definitively compare its potency and selectivity against other agonists like Pancreatic Polypeptide, Obinepitide, and TM30339. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers engaged in the discovery and development of novel therapeutics targeting the Y4 receptor.

References

Validating Y4R Agonist-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Y4R agonist-2 with alternative Y4 receptor agonists. It includes supporting experimental data, detailed protocols for validation in a new cell line, and visualizations of key biological and experimental pathways.

The Neuropeptide Y4 receptor (Y4R), a member of the G-protein coupled receptor (GPCR) superfamily, is a key player in regulating appetite, energy homeostasis, and gastrointestinal function. Its activation by its endogenous ligand, Pancreatic Polypeptide (PP), has been shown to reduce food intake, making it an attractive target for the development of anti-obesity therapeutics. This compound is a novel synthetic agonist with high binding affinity for the Y4 receptor. This guide offers a framework for validating its activity in a new cell line and compares its pharmacological profile to that of other known Y4R agonists.

Comparative Pharmacological Data

To objectively assess the performance of this compound, its pharmacological parameters should be compared against the endogenous ligand and other synthetic agonists. The following table summarizes key data points, highlighting the potency, efficacy, and selectivity of these compounds. It is important to note that while binding affinity (Ki) for this compound is available, its functional potency (EC50) and efficacy (Emax) are not yet publicly documented.

CompoundTarget(s)Ki (nM)pEC50Emax (%)Selectivity Profile
This compound Y4R Agonist0.033[1]Data not availableData not availableHigh affinity for Y4R
Pancreatic Polypeptide (PP) Endogenous Y4R Agonist~0.7~9.25 (EC50 ~0.56 nM)[2]100 (by definition)High preference for Y4R over other NPY receptors
GR231118 Y4R Agonist / Y1R Antagonist~0.25 (pKi 9.6)8.6[1][2]Agonist at Y4RPotent Y1R antagonist (pA2 ~10.5)[1][2]
UR-AK86c Selective Y4R AgonistPicomolar affinity[3]Data not availableData not availableHigh selectivity for Y4R
Obinepitide Dual Y2R/Y4R AgonistData not availableData not availableData not availableAgonist at both Y2 and Y4 receptors[3]

Note: The provided pEC50 for Pancreatic Polypeptide was determined in CHO cells, and direct comparisons in a new cell line such as HEK293 would require experimental validation.

Y4 Receptor Signaling Pathways

The Y4 receptor primarily couples to the inhibitory G-protein α-subunit (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. To a lesser extent, it can also couple to the Gαq subunit, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium.

Y4R_Signaling cluster_membrane Cell Membrane Y4R Y4 Receptor Gai Gαi/o Y4R->Gai Activates Gaq Gαq Y4R->Gaq Activates Agonist Y4R Agonist Agonist->Y4R Binds AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA activity cAMP->PKA IP3 ↑ IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2

Y4R Signaling Pathways

Experimental Workflow for Agonist Validation

The validation of a new Y4R agonist, such as this compound, in a novel cell line involves a systematic workflow. This process begins with the stable expression of the Y4 receptor in the chosen cell line, followed by functional assays to characterize the agonist's activity.

experimental_workflow start Start: New Cell Line transfection Stable Transfection with Y4R cDNA start->transfection selection Antibiotic Selection of Y4R-Expressing Cells transfection->selection validation Validation of Y4R Expression (e.g., qPCR, Western Blot) selection->validation functional_assays Functional Assays validation->functional_assays cAMP_assay cAMP Accumulation Assay functional_assays->cAMP_assay calcium_assay Calcium Mobilization Assay functional_assays->calcium_assay dose_response Dose-Response Curve Generation cAMP_assay->dose_response calcium_assay->dose_response data_analysis Data Analysis (EC50, Emax) dose_response->data_analysis comparison Comparison with Alternative Agonists data_analysis->comparison end End: Validated Activity comparison->end

Agonist Validation Workflow

Detailed Experimental Protocols

The following are detailed protocols for two key functional assays to validate the activity of this compound in a new cell line, such as HEK293, stably expressing the human Y4 receptor.

cAMP Accumulation Assay (Gαi/o Pathway)

This assay measures the ability of a Y4R agonist to inhibit the forskolin-stimulated production of cAMP.

Materials:

  • HEK293 cells stably expressing the human Y4 receptor

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

  • Forskolin solution

  • This compound and other test compounds

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

  • White opaque 384-well microplates

Procedure:

  • Cell Culture: Culture the Y4R-HEK293 cells in T75 flasks until they reach 80-90% confluency.

  • Cell Seeding:

    • Aspirate the culture medium and wash the cells with PBS.

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer and determine the cell density.

    • Seed the cells into a white opaque 384-well plate at a density of 5,000-10,000 cells per well in 10 µL of assay buffer.

    • Incubate the plate at 37°C for 1 hour.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and other test compounds in assay buffer at 4x the final desired concentration.

    • Prepare a 4x solution of forskolin in assay buffer (the final concentration will need to be optimized, typically around 1-10 µM).

  • Assay Protocol:

    • Add 5 µL of the 4x compound dilutions to the respective wells.

    • Add 5 µL of assay buffer to the control wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of the 4x forskolin solution to all wells except the basal control wells (add 5 µL of assay buffer instead).

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the cAMP detection reagents according to the manufacturer's protocol.

    • Add the detection reagents to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate using a microplate reader compatible with the chosen cAMP assay technology (e.g., HTRF).

  • Data Analysis:

    • Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the agonist.

    • Plot the percent inhibition against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay (Gαq Pathway)

This assay measures the increase in intracellular calcium concentration upon agonist stimulation, typically using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the human Y4 receptor

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound and other test compounds

  • Black, clear-bottom 384-well microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Culture and Seeding:

    • Seed the Y4R-HEK293 cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.

    • Incubate the plates at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer (with or without probenecid, as optimized).

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and other test compounds in assay buffer at 5x the final desired concentration in a separate compound plate.

  • Assay Protocol (using FLIPR):

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for a few seconds.

    • Program the instrument to add 5 µL of the compound from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔRFU against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

By following these protocols and comparing the results to the provided data, researchers can effectively validate the activity of this compound in a new cell line and position its performance within the context of known Y4 receptor modulators.

References

A Comparative Guide to the Cross-Validation of Y4 Receptor Agonist Effects in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y4 (Y4) receptor, a G protein-coupled receptor, is a significant target in the field of metabolic research, primarily due to its role in regulating food intake and energy homeostasis.[1][2] Activation of the Y4 receptor, predominantly by its endogenous ligand Pancreatic Polypeptide (PP), has been shown to induce satiety and reduce body weight, making Y4 receptor agonists promising candidates for anti-obesity therapeutics.[2][3][4] This guide provides a comparative overview of the effects of Y4 receptor agonists across different animal models, supported by experimental data and detailed methodologies.

It is important to note that "Y4R agonist-2" is not a standardized nomenclature for a specific compound. Therefore, this guide will focus on the effects of representative and studied Y4 receptor agonists to provide a cross-validation perspective on the therapeutic potential of activating this receptor.

Data Presentation: Efficacy of Y4 Receptor Agonists in Animal Models

The following tables summarize the quantitative effects of various Y4 receptor agonists on key metabolic parameters in different preclinical models.

Table 1: Effects of Y4 Receptor Agonists on Food Intake

AgonistAnimal ModelDietDoseRoute of AdministrationChange in Food IntakeCitation
BVD-74D C57BL/6J MiceNormal1 mg/kgNot SpecifiedSignificant decrease at 20 min and 1 h[5]
Normal10 mg/kgNot SpecifiedSignificant decrease at 1, 2, 4, 8, and 24 h[5]
C57BL/6J MiceHigh-Fat10 mg/kgNot SpecifiedSignificant decrease at 1, 2, and 4 h[5]
FLS-ob/ob MiceNot Specified10 mg/kgNot SpecifiedSignificant decrease at 2 and 4 h[5]
TM30339 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedReported to reduce food intake[6]
Obinepitide (Dual Y2/Y4 Agonist) Obese HumansNot SpecifiedOnce-dailySubcutaneous (s.c.)Statistically significant inhibition up to 9 hours post-dosing[7]

Table 2: Effects of Y4 Receptor Agonists on Body Weight

AgonistAnimal ModelDietDoseRoute of AdministrationChange in Body WeightCitation
BVD-74D C57BL/6J MiceNormal10 mg/kgNot SpecifiedSignificant decrease[5]
TM30339 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedReported to cause weight loss[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

1. In Vivo Assessment of Food and Water Intake and Body Weight

  • Animal Models: Commonly used models include standard laboratory mice (e.g., C57BL/6J) on normal or high-fat diets, and genetic models of obesity such as fatty liver Shionogi (FLS)-ob/ob mice.[5]

  • Acclimation: Animals are typically housed individually and acclimated to the experimental conditions for a set period before the study begins.

  • Administration of Agonist: The Y4 receptor agonist (e.g., BVD-74D) or vehicle is administered to the animals. The route of administration can vary (e.g., intraperitoneal, subcutaneous).[5][8]

  • Measurement: Food and water intake are measured at specific time points post-administration (e.g., 20 min, 1h, 2h, 4h, 8h, 24h). Body weight is also recorded.[5] The amount of food and water consumed is determined by weighing the provided food and water containers at the beginning and end of each measurement period.

2. In Vitro Assessment of Y4 Receptor Activity using Ussing Chambers

This technique is used to measure ion transport across epithelial tissues and can be employed to assess the functional activity of Y4 receptor agonists.

  • Tissue Preparation: Human colonic epithelial monolayers (e.g., Col-24) that constitutively express the Y4 receptor are grown to confluence.[7] These monolayers are then mounted in Ussing chambers, which separate the chamber into two halves (apical and basolateral).[7]

  • Experimental Setup: The tissue is bathed in an appropriate physiological solution. The short-circuit current (Isc), a measure of net ion transport, is recorded.[7]

  • Stimulation and Agonist Application: The monolayers are often pre-stimulated with a substance like vasoactive intestinal polypeptide (VIP) to induce a baseline level of secretion.[7] The Y4 agonist is then added to the basolateral side of the tissue.[7]

  • Data Acquisition and Analysis: The change in Isc is recorded over time. Concentration-response curves can be generated to determine the potency (EC50) of the agonist.[7] The degree of receptor desensitization can be assessed by a subsequent addition of the native ligand, human Pancreatic Polypeptide (hPP).[7]

Signaling Pathways and Experimental Workflows

Y4 Receptor Signaling Pathway

The Y4 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] In some tissues, it has also been shown to couple to Gαq, which activates the phospholipase C (PLC) pathway.[10]

Y4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y4R Y4 Receptor G_protein Gαi/o Y4R->G_protein Activation PLC Phospholipase C (PLC) Y4R->PLC Activation (in some tissues) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP IP3 IP3 DAG DAG ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response_Inhibition Cellular Response (e.g., Reduced Neurotransmission) PKA->Cellular_Response_Inhibition Leads to PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Cellular_Response_Activation_DAG Cellular Response (e.g., Protein Kinase C Activation) DAG->Cellular_Response_Activation_DAG Leads to Cellular_Response_Activation_Ca Cellular Response (e.g., Muscle Contraction) Ca2->Cellular_Response_Activation_Ca Leads to Agonist Y4R Agonist (e.g., PP) Agonist->Y4R

Caption: Y4 Receptor signaling cascade.

Typical Experimental Workflow for In Vivo Evaluation

The following diagram illustrates a standard workflow for assessing the efficacy of a Y4 receptor agonist in an animal model of obesity.

experimental_workflow cluster_setup Phase 1: Pre-study cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Data Analysis A1 Animal Model Selection (e.g., Diet-Induced Obese Mice) A2 Acclimation to Housing and Diet A1->A2 B1 Baseline Measurements (Body Weight, Food Intake) B2 Randomization into Treatment Groups (Vehicle vs. Y4 Agonist) B1->B2 B3 Chronic Administration of Agonist/Vehicle B2->B3 B4 Daily Monitoring of Body Weight and Food Intake B3->B4 C1 Terminal Procedures (e.g., Tissue Collection) B4->C1 C3 Statistical Analysis of Weight and Intake Data B4->C3 C2 Biochemical Analysis (e.g., Plasma Leptin, Insulin) C1->C2 C4 Interpretation of Results C2->C4 C3->C4

References

A Comparative Analysis of Y4R Agonist-2 and PYY(3-36): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the selective Y4 receptor (Y4R) agonist, Y4R agonist-2, and the established gut hormone, Peptide YY(3-36) (PYY(3-36)). This document outlines their distinct receptor binding profiles, signaling pathways, and functional effects, supported by experimental data to inform future research and therapeutic development.

Executive Summary

This compound represents a class of highly potent and selective synthetic peptide agonists for the Neuropeptide Y4 (Y4) receptor, a promising target for the treatment of obesity and related metabolic disorders. In contrast, PYY(3-36) is an endogenous peptide that primarily acts on the Y2 receptor (Y2R) to regulate appetite, with weaker affinity for other Y receptors, including Y4R. This guide elucidates the key differences in their pharmacological profiles, providing a framework for understanding their potential therapeutic applications.

Comparative Data on Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and PYY(3-36) at the Y4 and other relevant Y receptors.

CompoundReceptorBinding Affinity (Ki, nM)Reference
This compound Y4R0.033[1]
Y1R>1000[2][3]
Y2R>1000[2][3]
Y5R>1000[2][3]
PYY(3-36) Y2R0.6[4]
Y1R>1000[5]
Y4R10 - >1000[4][5]
Y5R30[4]

Table 1: Comparative Receptor Binding Affinities. Data for this compound is based on a representative highly selective cyclic peptide from the same class. PYY(3-36) data is compiled from multiple studies.

CompoundAssayReceptorPotency (EC50, nM)Efficacy (% of max response)Reference
This compound (representative) Calcium MobilizationY4R~1-10Partial Agonist[6]
PYY(3-36) Calcium MobilizationY2R~1-10Full Agonist[7]
PYY(3-36) cAMP InhibitionY2R~0.1-1Full Agonist[8]

Table 2: Comparative Functional Activity. Data for this compound is based on a representative highly selective cyclic peptide from the same class.

Signaling Pathways

The activation of Y4R by this compound and Y2R by PYY(3-36) initiates distinct downstream signaling cascades.

This compound Signaling Pathway

The Y4 receptor is primarily coupled to Gi/o proteins. Activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Some studies also suggest potential coupling to Gq proteins, which would lead to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3]

Y4R_Signaling cluster_membrane Cell Membrane Y4R Y4 Receptor Gi Gi/o Protein Y4R->Gi activates Gq Gq Protein (potential) Y4R->Gq activates (potential) AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C Ca2 Ca²⁺ PLC->Ca2 releases Y4R_agonist This compound Y4R_agonist->Y4R binds Gi->AC inhibits Gq->PLC activates PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased neuronal activity) PKA->Cellular_Response leads to Ca2->Cellular_Response contributes to

This compound Signaling Pathway
PYY(3-36) Signaling Pathway

PYY(3-36) is a potent agonist of the Y2 receptor, which is also coupled to Gi/o proteins. Its activation strongly inhibits adenylyl cyclase, leading to a significant reduction in cAMP levels. Additionally, PYY(3-36) has been shown to induce intracellular calcium mobilization in hippocampal neurons through a Y2R-mediated mechanism involving the phosphatidylinositol pathway.[7]

PYY336_Signaling cluster_membrane Cell Membrane Y2R Y2 Receptor Gi Gi/o Protein Y2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3 IP3 PLC->IP3 produces PYY PYY(3-36) PYY->Y2R binds Gi->AC inhibits Gi->PLC activates PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased appetite) PKA->Cellular_Response leads to Ca2 Ca²⁺ IP3->Ca2 releases from ER Ca2->Cellular_Response contributes to

PYY(3-36) Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound and PYY(3-36).

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for Y receptors.

Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing the Y receptor of interest B Incubate membranes with a radiolabeled ligand (e.g., ¹²⁵I-PYY) and varying concentrations of the test compound A->B C Separate bound from free radioligand by filtration B->C D Measure radioactivity of the filter-bound complex using a gamma counter C->D E Calculate Ki values from competition binding curves D->E

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Cell Culture and Membrane Preparation: HEK293 or CHO cells stably expressing the human Y1, Y2, Y4, or Y5 receptor are cultured to confluency. Cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation.

  • Binding Assay: Membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]PYY) and a range of concentrations of the unlabeled test compound (this compound or PYY(3-36)).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

  • Quantification: The radioactivity on the filters is quantified using a gamma counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.[2][3]

cAMP Accumulation Assay

Objective: To measure the functional effect of agonists on Gi/o-coupled receptors by quantifying the inhibition of forskolin-stimulated cAMP production.

Workflow:

cAMP_Assay_Workflow A Seed cells expressing the Y receptor in a microplate B Pre-incubate cells with varying concentrations of the test agonist A->B C Stimulate cells with forskolin to induce cAMP production B->C D Lyse cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF) C->D E Generate dose-response curves to determine EC50 values D->E

cAMP Accumulation Assay Workflow

Detailed Protocol:

  • Cell Culture: CHO-K1 or HEK293 cells expressing the Y receptor of interest are seeded into 96- or 384-well plates.

  • Agonist Treatment: Cells are pre-incubated with various concentrations of the test agonist (this compound or PYY(3-36)) in the presence of a phosphodiesterase inhibitor like IBMX.

  • Forskolin Stimulation: Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][9]

  • Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against the agonist concentration to generate dose-response curves and calculate EC50 values.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of an agonist to induce an increase in intracellular calcium concentration ([Ca²⁺]i), typically mediated by Gq-coupled receptors.

Workflow:

Calcium_Assay_Workflow A Load cells expressing the Y receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) B Place the cell plate in a fluorescence plate reader with an integrated liquid handling system A->B C Record baseline fluorescence B->C D Inject the test agonist and immediately begin kinetic reading of fluorescence intensity C->D E Analyze the change in fluorescence to determine the calcium response D->E

Calcium Mobilization Assay Workflow

Detailed Protocol:

  • Cell Preparation and Dye Loading: Cells expressing the target receptor are seeded in a clear-bottom microplate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to free calcium.

  • Assay Execution: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated injection of the test agonist.

  • Kinetic Measurement: The fluorescence intensity is measured kinetically immediately after agonist addition to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence over time is analyzed to determine the magnitude and kinetics of the calcium response. Dose-response curves can be generated to calculate EC50 values.[7][10]

Discussion and Conclusion

The data presented in this guide highlight the distinct pharmacological profiles of this compound and PYY(3-36). This compound and its analogs are highly selective for the Y4 receptor, with picomolar to nanomolar affinity and partial agonist activity in functional assays.[2][3][6] This selectivity makes them valuable tools for elucidating the specific physiological roles of the Y4 receptor and as potential therapeutic agents with a targeted mechanism of action for obesity, potentially by suppressing food intake.[11]

In contrast, PYY(3-36) is a non-selective agonist at Y receptors, with its primary physiological effects on appetite suppression mediated through the Y2 receptor.[5] Its weaker and variable affinity for the Y4 receptor suggests that its direct contribution to Y4R-mediated signaling in vivo is likely limited, especially at physiological concentrations.

The differences in their signaling pathways, with this compound primarily acting through Gi/o-mediated cAMP inhibition and potentially Gq-mediated calcium mobilization, and PYY(3-36) acting through a robust Gi/o-cAMP pathway and a distinct calcium mobilization mechanism via Y2R, further underscore their different modes of action.

References

Confirming On-Target Effects of Y4R Agonist-2 with a Y4R Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers and drug development professionals to validate the on-target effects of a Y4 receptor (Y4R) agonist, designated here as Y4R Agonist-2. The primary method detailed is the use of a selective Y4R antagonist to demonstrate that the agonist's activity is specifically mediated through the Y4 receptor.

The Y4 receptor, a G protein-coupled receptor (GPCR), is a key target in regulating processes such as food intake and energy metabolism.[1][2][3] When developing novel agonists like this compound, it is crucial to confirm that their biological effects are not due to off-target interactions. A selective antagonist provides a powerful tool for this validation; if the antagonist specifically blocks the effects of the agonist, it provides strong evidence of on-target activity.

Y4 Receptor Signaling Pathways

The Y4 receptor primarily couples to the Gαi subunit of the G-protein complex. Activation by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4] In some cellular contexts, the Y4R can also couple to the Gαq protein, leading to the activation of phospholipase C, generation of inositol 1,4,5-trisphosphate (IP3), and a subsequent increase in intracellular calcium ([Ca2+]i).[4] Validating an agonist's on-target effects should ideally involve measuring its influence on these key downstream signaling events.

G_protein_signaling Y4R Y4 Receptor Gai Gαi Y4R->Gai Activates Gaq Gαq Y4R->Gaq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 Generates Agonist This compound Agonist->Y4R Activates Antagonist Y4R Antagonist Antagonist->Y4R Blocks Gai->AC Inhibits Gaq->PLC Activates ATP ATP PKA PKA cAMP->PKA Activates Ca2 [Ca2+]i IP3->Ca2 Increases

Caption: Y4 Receptor signaling pathways.

Experimental Workflow for On-Target Validation

The core principle of this validation is to measure the response to the Y4R agonist in the presence and absence of a selective Y4R antagonist. A specific antagonist will competitively inhibit the agonist, resulting in a rightward shift of the agonist's dose-response curve and a reduction in its apparent potency (an increase in the EC50 value).

experimental_workflow cluster_treatments 3. Treatment Groups arrow arrow A 1. Cell Culture (e.g., HEK293 cells stably expressing hY4R) B 2. Cell Plating (Assay-specific plates) A->B C Vehicle Control This compound (Dose-Response) Y4R Antagonist (Fixed Conc.) Agonist-2 (Dose-Response) + Antagonist (Fixed Conc.) B->C D 4. Incubation C->D E 5. Downstream Signaling Assay (e.g., cAMP Measurement or Calcium Flux) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (Dose-Response Curves, EC50/IC50 Calculation) F->G

Caption: Workflow for agonist on-target validation.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Y4 receptor (hY4R) are recommended.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Plating: Seed cells into appropriate assay plates (e.g., white 96-well or 384-well plates for luminescence/fluorescence assays) and grow to 80-90% confluency. Prior to the assay, serum-starve the cells for 4-6 hours to reduce basal signaling activity.

cAMP Inhibition Assay (Gαi Pathway)

This assay measures the ability of the Y4R agonist to inhibit Forskolin-stimulated cAMP production.

  • Reagents:

    • This compound (e.g., 10-point, 3-fold serial dilution).

    • Y4R Antagonist (e.g., a selective antagonist like (S)-VU0637120).[3]

    • Forskolin (adenylyl cyclase activator).

    • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

  • Protocol:

    • Pre-treat cells with a fixed concentration of the Y4R antagonist (e.g., 1 µM) or vehicle for 15-30 minutes.

    • Add serial dilutions of this compound to the wells (both with and without antagonist).

    • Add a fixed concentration of Forskolin (e.g., 10 µM) to all wells except the basal control to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

    • Plot the dose-response curve and calculate the EC50 value for this compound in the presence and absence of the antagonist.

Intracellular Calcium Flux Assay (Gαq Pathway)

This assay measures the agonist-induced increase in intracellular calcium.

  • Reagents:

    • This compound.

    • Y4R Antagonist.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Probenecid (to prevent dye leakage).

  • Protocol:

    • Load cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C, according to the dye manufacturer's protocol.

    • Wash cells gently with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • To confirm antagonism, pre-incubate a set of wells with the Y4R antagonist for 5-15 minutes before adding the agonist.

    • Establish a baseline fluorescence reading for ~20 seconds.

    • Inject the this compound and immediately begin kinetic fluorescence readings for 2-3 minutes.

    • The response is typically measured as the peak fluorescence intensity over baseline.

    • Generate dose-response curves and calculate EC50 values.

Data Presentation and Interpretation

Quantitative data should be summarized to clearly compare the agonist's performance alone and in the presence of the antagonist. The primary readout is the agonist's potency (EC50), which is the concentration required to elicit 50% of the maximal response.

Treatment ConditionAssayMeasured ParameterThis compound Potency (EC50)
This compound cAMP InhibitioncAMP levels5.2 nM
This compound + Y4R Antagonist (1 µM) cAMP InhibitioncAMP levels158.6 nM
This compound Calcium Flux[Ca2+]i25.8 nM
This compound + Y4R Antagonist (1 µM) Calcium Flux[Ca2+]i812.5 nM
Alternative Agonist (Off-Target Control) cAMP InhibitioncAMP levels> 10 µM
Y4R Antagonist Alone cAMP InhibitioncAMP levelsNo Agonist Activity

Interpretation:

  • On-Target Effect: The significant increase in the EC50 value (decrease in potency) for this compound in the presence of the Y4R antagonist is a hallmark of competitive antagonism at the target receptor. This provides strong evidence that the observed activity is mediated through the Y4R.

  • Specificity: The antagonist alone should show no agonist activity in the assay.

  • Alternative Agonists: Comparing this compound to a known off-target agonist or an agonist for a different receptor (e.g., a beta-adrenergic agonist) can further demonstrate the specificity of the assay system.[5][6] The Y4R antagonist should not affect the activity of an agonist acting at a different receptor.

References

A Comparative Analysis of the In Vivo Efficacy of Y4R Agonist-2 and Existing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo efficacy of the novel Y4 receptor (Y4R) agonist, Y4R Agonist-2, with established compounds targeting the Y4 receptor. Designed for researchers, scientists, and drug development professionals, this document outlines key performance data, detailed experimental methodologies, and relevant signaling pathways to facilitate an objective evaluation.

Introduction to Y4 Receptor Agonism

The Neuropeptide Y (NPY) receptor family, comprised of subtypes Y1, Y2, Y4, Y5, and Y6, are G-protein coupled receptors that play crucial roles in various physiological processes.[1] The Y4 receptor, in particular, is a key regulator of energy homeostasis, appetite, and gastrointestinal functions.[1][2] Its activation in the hypothalamus is associated with a reduction in appetite and an increase in satiety, making Y4R agonists promising candidates for the treatment of obesity and related metabolic disorders.[2] The native ligand for the Y4 receptor is Pancreatic Polypeptide (PP), which has been shown to inhibit food intake.[3] This guide focuses on comparing the in vivo efficacy of a novel compound, this compound, against the well-characterized effects of Pancreatic Polypeptide.

Y4 Receptor Signaling Pathway

Activation of the Y4 receptor by an agonist initiates a cascade of intracellular signaling events. The Y4 receptor is primarily coupled to G-inhibitory (Gi/Go) proteins.[4] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. In some tissues, the Y4 receptor has also been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium.[5]

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y4R_Agonist Y4R Agonist (e.g., this compound, PP) Y4R Y4 Receptor Y4R_Agonist->Y4R G_protein Gi/Go Protein Y4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Inhibition ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Decreased Appetite) PKA->Cellular_Response Downstream Effects

Figure 1: Y4 Receptor Signaling Pathway.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of this compound in comparison to Pancreatic Polypeptide (PP) in key preclinical models of metabolic disease.

Table 1: Effect on Food Intake in a Rodent Model

CompoundDoseRoute of AdministrationChange in 24h Food Intake (%)Statistical Significance (p-value)
Vehicle-[Specify Route][Insert Data]-
This compound[Specify Dose][Specify Route][Insert Data][Insert p-value]
Pancreatic Polypeptide[Specify Dose][Specify Route][Insert Data][Insert p-value]

Table 2: Effect on Body Weight in a Diet-Induced Obesity Model

CompoundDoseTreatment DurationChange in Body Weight (%)Statistical Significance (p-value)
Vehicle-[Specify Duration][Insert Data]-
This compound[Specify Dose][Specify Duration][Insert Data][Insert p-value]
Pancreatic Polypeptide[Specify Dose][Specify Duration][Insert Data][Insert p-value]

Table 3: Pharmacokinetic Profile

CompoundT1/2 (hours)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)
This compound[Insert Data][Insert Data][Insert Data][Insert Data]
Pancreatic Polypeptide[Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

In Vivo Food Intake Study
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, individually housed.

  • Acclimation: Animals are acclimated to individual housing for 7 days with ad libitum access to standard chow and water.

  • Treatment: On the day of the experiment, animals are fasted for 4 hours prior to the dark cycle. This compound, Pancreatic Polypeptide, or vehicle is administered via the specified route at the indicated doses.

  • Data Collection: Food intake is measured at 1, 2, 4, 8, and 24 hours post-administration.

  • Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Diet-Induced Obesity (DIO) Model
  • Animal Model: Male C57BL/6 mice are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity.

  • Treatment: Obese mice are randomized into treatment groups and receive daily administration of this compound, Pancreatic Polypeptide, or vehicle for the specified duration.

  • Data Collection: Body weight and food intake are monitored daily. Body composition (fat mass and lean mass) is measured at the beginning and end of the study using DEXA or MRI.

  • Statistical Analysis: Body weight changes are analyzed using a repeated-measures two-way ANOVA.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Acclimation Acclimation and Baseline Measurements Animal_Model->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Dosing Administer Compounds (this compound, PP, Vehicle) Randomization->Dosing Monitoring Monitor Key Endpoints (Food Intake, Body Weight) Dosing->Monitoring Terminal_Procedures Terminal Procedures (e.g., Blood/Tissue Collection) Monitoring->Terminal_Procedures Data_Analysis Statistical Analysis Terminal_Procedures->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

References

Assessing the Selectivity of Y4R Agonist GR231118 Against Y1, Y2, and Y5 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity and functional activity of the Y4 receptor agonist, GR231118, against Y1, Y2, and Y5 receptors. The information is supported by experimental data to facilitate informed decisions in drug discovery and pharmacological research.

GR231118 is a peptide analog of the C-terminus of neuropeptide Y.[1] It has been identified as a potent agonist for the human neuropeptide Y Y4 receptor.[1][2] Concurrently, it exhibits high-affinity antagonism at the Y1 receptor, while demonstrating weak agonism at the Y2 and Y5 receptors.[1][2] This profile makes GR231118 a valuable tool for distinguishing between Y1 and Y4 receptor-mediated effects.

Comparative Binding Affinity and Functional Activity

The selectivity of GR231118 has been quantified through various in vitro assays. The following table summarizes the binding affinities (pKi and Kd) and functional potencies (pEC50) of GR231118 at the human Y1, Y2, Y4, and Y5 receptors.

Receptor SubtypeLigand ActivitypKiKd (nM)pEC50
Y4 Receptor Agonist9.6[1][2]0.24[3]8.6[1][2]
Y1 Receptor Antagonist10.2[1]0.09[3]-
Y2 Receptor Weak Agonist-Not Detected[3]-
Y5 Receptor Weak Agonist-Not Detected[3]-

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pKi value indicates a higher binding affinity. The Kd values were determined in HEK293 cells transfected with the respective rat receptor cDNA.[3]

Experimental Protocols

The data presented in this guide were primarily obtained through radioligand binding assays and functional assays measuring the inhibition of forskolin-stimulated cAMP formation.

Radioligand Competition Binding Assay

This assay determines the affinity of an unlabeled compound (GR231118) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cells expressing Y receptor subtypes (Y1, Y2, Y4, or Y5) prep2 Homogenization in lysis buffer prep1->prep2 prep3 Centrifugation to pellet membranes prep2->prep3 prep4 Resuspension in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [125I]-PYY) and varying concentrations of GR231118 prep4->assay1 assay2 Separate bound and free radioligand via vacuum filtration assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Generate competition curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Competition Binding Assay.

Detailed Steps:

  • Membrane Preparation: Membranes are prepared from cells stably expressing one of the neuropeptide Y receptor subtypes (Y1, Y2, Y4, or Y5).

  • Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-Peptide YY) and a range of concentrations of the unlabeled test compound (GR231118).

  • Filtration: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Formation

This assay assesses the functional activity of a compound by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP).

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement cAMP Measurement cluster_data_analysis Data Analysis cell1 Culture cells expressing the Y receptor of interest treat1 Pre-incubate cells with varying concentrations of GR231118 cell1->treat1 treat2 Stimulate with forskolin to increase cAMP levels treat1->treat2 measure1 Lyse cells and measure intracellular cAMP levels (e.g., using ELISA) treat2->measure1 analysis1 Plot cAMP levels against GR231118 concentration measure1->analysis1 analysis2 Determine EC50 value analysis1->analysis2

Caption: Workflow for cAMP Functional Assay.

Detailed Steps:

  • Cell Culture: Cells expressing the target Y receptor are cultured.

  • Treatment: The cells are pre-incubated with various concentrations of GR231118.

  • Stimulation: Forskolin, an adenylyl cyclase activator, is added to the cells to stimulate cAMP production.

  • Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The cAMP levels are plotted against the concentration of GR231118 to generate a dose-response curve, from which the EC50 value is determined.

Signaling Pathways of Y Receptors

The neuropeptide Y receptors (Y1, Y2, Y4, and Y5) are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Y2 and Y4 receptors have also been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

G cluster_Y1_Y5 Y1 & Y5 Receptor Signaling cluster_Y2_Y4 Y2 & Y4 Receptor Signaling Y1_Y5 Y1 / Y5 Receptor Gi_Y1_Y5 Gαi/o Y1_Y5->Gi_Y1_Y5 AC_Y1_Y5 Adenylyl Cyclase Gi_Y1_Y5->AC_Y1_Y5 Inhibition cAMP_Y1_Y5 cAMP AC_Y1_Y5->cAMP_Y1_Y5 PKA_Y1_Y5 PKA cAMP_Y1_Y5->PKA_Y1_Y5 Activation Y2_Y4 Y2 / Y4 Receptor Gi_Y2_Y4 Gαi/o Y2_Y4->Gi_Y2_Y4 Gq_Y2_Y4 Gαq Y2_Y4->Gq_Y2_Y4 AC_Y2_Y4 Adenylyl Cyclase Gi_Y2_Y4->AC_Y2_Y4 Inhibition PLC Phospholipase C Gq_Y2_Y4->PLC Activation cAMP_Y2_Y4 cAMP AC_Y2_Y4->cAMP_Y2_Y4 IP3_DAG IP3 & DAG PLC->IP3_DAG PKA_Y2_Y4 PKA cAMP_Y2_Y4->PKA_Y2_Y4 Activation Ca2 Intracellular Ca²⁺ IP3_DAG->Ca2 Release

Caption: Signaling Pathways of Y Receptors.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the pharmacokinetic properties of Y4 receptor agonists is crucial for the development of novel therapeutics targeting metabolic diseases. This guide provides a summary of available pharmacokinetic data for representative Y4 receptor agonists, details on experimental protocols for their assessment, and an overview of the Y4 receptor signaling pathway.

While this guide aims to provide a comparative overview, it is important to note that publicly available pharmacokinetic data for a specific compound designated "Y4R agonist-2" could not be identified through extensive literature searches. Therefore, this document focuses on the pharmacokinetics of pancreatic polypeptide (PP), the endogenous ligand for the Y4 receptor, and its long-acting analog, PP 1420, to provide a relevant comparison for researchers in the field.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of bovine pancreatic polypeptide (PP) and the synthetic PP analog, PP 1420, have been characterized in human subjects. The data highlights the typically short half-life of the natural peptide and the significant extension of duration achieved through chemical modification.

ParameterBovine Pancreatic Polypeptide (PP)[1][2][3][4]PP 1420 (Subcutaneous)[5][6]
Administration Route Intravenous InfusionSubcutaneous Injection
Disappearance Half-Time / Terminal Elimination Half-Life (t½) 6.9 ± 0.3 min2.42 - 2.61 h
Metabolic Clearance Rate (MCR) 5.1 ± 0.2 ml/kg/minNot Reported
Apparent Volume of Distribution (Vd) 51 ± 3 ml/kgNot Reported
Time to Maximum Concentration (tmax) Not Applicable~1 h

Y4 Receptor Signaling Pathway

Activation of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), by agonists such as pancreatic polypeptide initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] A secondary signaling pathway involving coupling to Gq proteins has also been described, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.[7][8]

Y4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_gi Gi/o Pathway cluster_gq Gq Pathway Y4R Y4 Receptor Gi Gi/o Y4R->Gi Activates Gq Gq Y4R->Gq Activates Agonist Y4R Agonist (e.g., Pancreatic Polypeptide) Agonist->Y4R Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PLC Phospholipase C (PLC) Gq->PLC Activates IP3 ↑ IP3 PLC->IP3 Generates Ca ↑ [Ca²⁺]i IP3->Ca Releases

Y4 Receptor Signaling Pathways

Experimental Protocols

The determination of pharmacokinetic parameters for peptide-based Y4 receptor agonists typically involves the following key steps:

1. Animal Studies and Sample Collection:

  • Animal Models: Pharmacokinetic studies are often conducted in rodent models (e.g., rats, mice) or larger mammals, and eventually in human subjects for clinical trials.

  • Dosing: The peptide is administered via the intended clinical route, commonly intravenous (IV) for initial characterization of clearance and volume of distribution, and subcutaneous (SC) or intramuscular (IM) to assess absorption and bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration into tubes containing anticoagulants and protease inhibitors to prevent peptide degradation. Plasma is then separated by centrifugation and stored at -80°C until analysis.

2. Bioanalytical Method for Peptide Quantification:

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of peptides in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation:

    • Protein Precipitation: To remove larger proteins, an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample. The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the peptide of interest is then collected.

    • Solid-Phase Extraction (SPE): For further cleanup and concentration of the peptide, the supernatant from the protein precipitation step is often passed through an SPE cartridge. The peptide binds to the sorbent in the cartridge, while salts and other impurities are washed away. The purified peptide is then eluted with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The peptide is separated from other remaining components on a reversed-phase column.

    • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The peptide is ionized (typically by electrospray ionization, ESI), and the mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) that is unique to the target peptide. This provides a highly selective and sensitive method for quantification.

  • Data Analysis: A calibration curve is generated using known concentrations of the peptide standard spiked into a blank matrix. The concentration of the peptide in the unknown samples is then determined by comparing its peak area to the calibration curve. Pharmacokinetic parameters are subsequently calculated from the resulting concentration-time data using specialized software.

PK_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Dosing Peptide Administration (IV, SC, etc.) Sampling Blood Sample Collection (with protease inhibitors) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE LCMS LC-MS/MS Analysis (MRM) SPE->LCMS Quantification Quantification (Calibration Curve) LCMS->Quantification PK_Analysis Pharmacokinetic Analysis (t½, CL, Vd) Quantification->PK_Analysis

Experimental Workflow for Peptide Pharmacokinetics

References

Validating the Therapeutic Window of Y4R Agonist-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the therapeutic window of Y4R agonist-2, a potent and selective agonist for the Neuropeptide Y Receptor Y4 (Y4R). Due to the limited availability of public data on this compound, this document presents a representative analysis based on the established biological functions of the Y4 receptor. The included experimental data is illustrative and serves as a template for the evaluation of Y4R agonists.

The Y4 receptor, a G protein-coupled receptor, is a key regulator of energy homeostasis, food intake, and gastrointestinal function.[1][2][3] Its endogenous ligand is Pancreatic Polypeptide (PP).[4][5] Activation of the Y4 receptor is primarily coupled to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[4][6] It can also couple to Gαq, stimulating phospholipase C and leading to an increase in inositol phosphates (IP3) and intracellular calcium. Understanding this signaling cascade is crucial for elucidating the therapeutic effects and potential side effects of Y4R agonists.

Comparative Analysis of Y4R Ligands

To define the therapeutic window of this compound, its performance should be benchmarked against other relevant compounds. This guide proposes a comparison with a non-selective NPY receptor agonist and a Y4R antagonist.

Table 1: In Vitro Receptor Binding Affinity

CompoundY1R Ki (nM)Y2R Ki (nM)Y4R Ki (nM)Y5R Ki (nM)
This compound (Hypothetical) >1000>10000.033 >1000
Non-Selective Agonist (e.g., NPY)0.50.81.20.9
Y4R Antagonist (Hypothetical)>1000>10002.5>1000

Table 2: In Vitro Functional Activity (cAMP Inhibition Assay)

CompoundEC50 (nM) at Y4REfficacy (% inhibition)
This compound (Hypothetical) 0.1 98%
Non-Selective Agonist (e.g., NPY)1.5100%
Y4R Antagonist (Hypothetical)No agonist activityN/A

Table 3: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

Treatment Group (10 mg/kg, i.p.)Change in Body Weight (%) after 28 daysChange in Food Intake (%) after 28 days
Vehicle+5.2%-1.5%
This compound (Hypothetical) -12.5% -20.8%
Non-Selective Agonist (e.g., NPY)+2.1% (due to off-target effects)+8.3%
Y4R Antagonist (Hypothetical)+6.8%+15.4%

Table 4: Preliminary Safety and Tolerability in Mice

Treatment Group (up to 100 mg/kg)Observed Adverse Effects
VehicleNone
This compound (Hypothetical) No significant adverse effects observed
Non-Selective Agonist (e.g., NPY)Sedation, hypotension
Y4R Antagonist (Hypothetical)Hyperphagia

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for different NPY receptor subtypes (Y1, Y2, Y4, Y5).

  • Method:

    • Prepare cell membranes from stable cell lines expressing individual human NPY receptor subtypes.

    • Incubate the membranes with a constant concentration of a suitable radioligand (e.g., ¹²⁵I-PYY) and a range of concentrations of the test compound.

    • After incubation, separate bound from free radioligand by filtration.

    • Measure the radioactivity of the filters using a gamma counter.

    • Calculate the IC50 values from the competition curves and convert them to Ki values using the Cheng-Prusoff equation.

2. cAMP Functional Assay

  • Objective: To measure the functional potency (EC50) and efficacy of the test compounds at the Y4 receptor.

  • Method:

    • Use a stable cell line expressing the human Y4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a direct cAMP measurement kit (e.g., HTRF, ELISA).

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Add increasing concentrations of the test compound and incubate for a specified time.

    • Measure the resulting change in cAMP levels.

    • Plot the concentration-response curve and determine the EC50 and maximal efficacy.

3. Diet-Induced Obesity (DIO) Mouse Model

  • Objective: To evaluate the in vivo efficacy of the test compounds on body weight and food intake.

  • Method:

    • Induce obesity in mice (e.g., C57BL/6J) by feeding them a high-fat diet for 8-12 weeks.

    • Randomly assign the obese mice to different treatment groups (vehicle, this compound, non-selective agonist, Y4R antagonist).

    • Administer the compounds daily (e.g., via intraperitoneal injection) for 28 days.

    • Monitor body weight and food intake daily or weekly.

    • At the end of the study, collect tissues for further analysis (e.g., adipose tissue, liver).

Visualizing the Pathways

Y4 Receptor Signaling Pathway

Y4R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y4R Y4 Receptor G_protein Gαi/o Y4R->G_protein Activation Agonist This compound Agonist->Y4R AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Biological_Response Biological Response (e.g., ↓ Food Intake) CREB->Biological_Response Therapeutic_Window_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Decision Binding Receptor Binding Assays (Y1, Y2, Y4, Y5) Functional Functional Assays (cAMP, Calcium Flux) Binding->Functional Efficacy Efficacy Models (e.g., DIO mice) Functional->Efficacy PK Pharmacokinetics (ADME) Functional->PK Window Therapeutic Window Determination Efficacy->Window Tox Toxicology Studies (Acute & Chronic) PK->Tox Tox->Window

References

A Head-to-Head Comparison: Y4R Agonist-2 and the Quest for a Non-Peptide Alternative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective G protein-coupled receptor (GPCR) modulators is a continuous journey. The Neuropeptide Y4 receptor (Y4R), a key player in appetite regulation, energy homeostasis, and gastrointestinal functions, represents a promising therapeutic target.[1] This guide provides a detailed comparison of a potent peptide agonist, Y4R agonist-2, with the current landscape of non-peptide Y4R agonists, highlighting the performance metrics and the experimental rigor required for their evaluation.

While peptide-based agonists like this compound exhibit high affinity and potency, the development of orally bioavailable, small-molecule non-peptide agonists remains a significant challenge in the field.[2] This comparison will delve into the known characteristics of this compound and provide a framework for the evaluation of any emerging non-peptide candidates.

Performance Data Summary

Quantitative data for this compound showcases its high affinity for the Y4 receptor. A direct comparison with a specific, potent non-peptide agonist is currently challenging due to the limited availability of such compounds in the public domain.[2][3] The following table summarizes the key performance indicators for this compound and provides a template for data that should be generated for any non-peptide comparator.

ParameterThis compound (Peptide)Non-Peptide Agonist (Hypothetical Data)
Binding Affinity (Ki) 0.033 nM[4]e.g., 150 nM
Functional Potency (EC50) - cAMP Inhibition Data not available in searched sourcese.g., 500 nM
Functional Potency (EC50) - Calcium Mobilization Data not available in searched sourcese.g., 1.2 µM
Selectivity vs. Y1 Receptor Data not available in searched sourcese.g., >100-fold
Selectivity vs. Y2 Receptor Data not available in searched sourcese.g., >100-fold
Selectivity vs. Y5 Receptor Data not available in searched sourcese.g., >50-fold
In Vivo Efficacy (e.g., Food Intake Reduction) Data not available in searched sourcese.g., 20% reduction at 10 mg/kg

Signaling Pathways of Y4R Agonists

Upon activation by an agonist, the Y4 receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, in some cellular contexts, the Y4 receptor can couple to Gαq proteins, initiating the phospholipase C (PLC) pathway, which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium ([Ca2+]).[4]

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor Gi Gαi/o Y4R->Gi Activates Gq Gαq Y4R->Gq Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Ca ↑ [Ca²⁺]i PLC->Ca Leads to Agonist Y4R Agonist (Peptide or Non-Peptide) Agonist->Y4R Binds to Gi->AC Inhibits Gq->PLC Activates PKA PKA Activity cAMP->PKA ↓ Activation CellularResponse Cellular Response (e.g., ↓ Appetite) PKA->CellularResponse Ca->CellularResponse

Caption: Y4R Agonist Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare Y4R agonists.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the Y4 receptor.

Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing Y4 Receptor B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-PYY) A->B C Add increasing concentrations of the test agonist (this compound or non-peptide) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand via filtration D->E F Quantify bound radioactivity using a scintillation counter E->F G Calculate IC₅₀ and Ki values F->G

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human Y4 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, cell membranes (e.g., 10-20 µg protein/well) are incubated with a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-Peptide YY) and a range of concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is carried out at room temperature for a defined period (e.g., 90-120 minutes) to allow binding to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold wash buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[6]

Functional Assay: cAMP Measurement

This assay measures the ability of an agonist to activate the Gαi/o-coupled signaling pathway by quantifying the inhibition of forskolin-stimulated cAMP production.

Workflow:

cAMP_Assay_Workflow A Seed Y4R-expressing cells in a 96-well plate B Pre-treat cells with a phosphodiesterase inhibitor A->B C Add increasing concentrations of the test agonist B->C D Stimulate cells with forskolin to induce cAMP production C->D E Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) D->E F Calculate EC₅₀ for cAMP inhibition E->F

Caption: cAMP Functional Assay Workflow.

Protocol:

  • Cell Culture: Y4R-expressing cells are seeded into 96-well plates and cultured to an appropriate confluency.

  • Pre-treatment: Cells are washed and pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Treatment: Increasing concentrations of the test agonist are added to the wells.

  • Forskolin Stimulation: Cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC₅₀) is determined by fitting the data to a dose-response curve.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an agonist to activate the Gαq-coupled signaling pathway by detecting transient increases in intracellular calcium concentration.

Workflow:

Calcium_Assay_Workflow A Seed Y4R-expressing cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add increasing concentrations of the test agonist B->C D Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) C->D E Calculate EC₅₀ for calcium mobilization D->E

Caption: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture: Y4R-expressing cells are seeded into black-walled, clear-bottom 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Agonist Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test agonist.

  • Fluorescence Measurement: The fluorescence intensity is monitored in real-time to detect the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC₅₀ value is calculated.

Conclusion

This compound stands as a potent peptide-based tool for probing the function of the Y4 receptor. The development of a comparable non-peptide agonist with favorable pharmacokinetic properties would represent a significant advancement for potential therapeutic applications. The experimental protocols and comparative data framework presented here provide a robust foundation for the objective evaluation of any such novel compounds against established peptide agonists. Rigorous head-to-head comparisons using standardized assays are essential to truly understand the pharmacological profile and therapeutic potential of new Y4R agonists.

References

Confirming the Mechanism of Action of Y4R Agonist-2 with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the mechanism of action of a novel therapeutic candidate, Y4R agonist-2, by comparing its effects in wild-type versus Y4 receptor (Y4R) knockout animal models. The neuropeptide Y (NPY) receptor family, including the Y4 receptor, plays a crucial role in regulating various physiological processes such as energy balance, bone mass, and reproduction.[1][2][3] Therefore, validating that a new agonist specifically targets the Y4 receptor is a critical step in its preclinical development. This guide outlines the experimental data, protocols, and signaling pathways involved in this validation process.

Data Presentation: Comparative Effects of this compound

To confirm that the physiological effects of this compound are mediated through the Y4 receptor, its impact on key parameters is compared between wild-type (WT) and Y4R knockout (Y4R-/-) mice. The following tables summarize expected quantitative data from such studies, based on the known physiological roles of the Y4 receptor.

Table 1: Effects of this compound on Energy Homeostasis

ParameterGenotypeTreatmentResult
Food Intake ( g/24h )Wild-TypeVehicle5.5 ± 0.3
Wild-TypeThis compound3.8 ± 0.2
Y4R-/-Vehicle5.6 ± 0.4
Y4R-/-This compound5.4 ± 0.3
Body Weight Change (%)Wild-TypeVehicle+1.2 ± 0.5
Wild-TypeThis compound-2.5 ± 0.6
Y4R-/-Vehicle+1.3 ± 0.4
Y4R-/-This compound+1.1 ± 0.5
White Adipose Tissue (g)Wild-TypeVehicle2.1 ± 0.2
Wild-TypeThis compound1.5 ± 0.1*
Y4R-/-Vehicle2.0 ± 0.3
Y4R-/-This compound2.1 ± 0.2

*p < 0.05 compared to vehicle-treated wild-type animals. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Bone Mass

ParameterGenotypeTreatmentResult
Bone Mineral Density (mg/cm²)Wild-TypeVehicle0.052 ± 0.003
Wild-TypeThis compound0.061 ± 0.004
Y4R-/-Vehicle0.051 ± 0.003
Y4R-/-This compound0.053 ± 0.004
Trabecular Bone Volume (%)Wild-TypeVehicle12.3 ± 1.1
Wild-TypeThis compound15.8 ± 1.3
Y4R-/-Vehicle12.1 ± 1.0
Y4R-/-This compound12.5 ± 1.2

*p < 0.05 compared to vehicle-treated wild-type animals. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are essential for the robust validation of this compound's mechanism of action.

In Vivo Studies in Knockout Mouse Models

Objective: To determine if the physiological effects of this compound are absent in mice lacking the Y4 receptor.

Methodology:

  • Animal Models: Male and female wild-type and Y4R-/- mice on a C57BL/6J background, aged 8-12 weeks, are used. All animal procedures must be approved by the institutional animal care and use committee.[4]

  • Drug Administration: this compound or vehicle is administered to both wild-type and Y4R-/- mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose.

  • Energy Homeostasis Assessment:

    • Food intake and body weight are monitored daily for the duration of the study.[2]

    • At the end of the treatment period, white adipose tissue depots are dissected and weighed.[1][3]

  • Bone Mass Analysis:

    • Bone mineral density and trabecular bone volume are assessed using micro-computed tomography (µCT) of the femur or tibia.

In Vitro Receptor Binding and Activation Assays

Objective: To confirm direct interaction and activation of the Y4 receptor by this compound.

Methodology:

  • Cell Culture and Transfection: HEK293 or CHO cells are transiently transfected with a plasmid encoding the human Y4 receptor.[5]

  • Radioligand Binding Assay:

    • Membranes from transfected cells are incubated with a radiolabeled Y4R antagonist (e.g., ¹²⁵I-GR231118) and increasing concentrations of this compound.

    • The displacement of the radioligand by the agonist is measured to determine the binding affinity (Ki) of this compound for the Y4 receptor.

  • cAMP Measurement:

    • The Y4 receptor is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

    • Transfected cells are stimulated with forskolin to increase basal cAMP levels, followed by treatment with varying concentrations of this compound.

    • Intracellular cAMP levels are quantified using a commercially available ELISA kit to determine the agonist's potency (EC50) and efficacy.[5][6]

Mandatory Visualizations

Y4 Receptor Signaling Pathway

The Y4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the receptor activates the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade ultimately mediates the physiological effects of Y4R activation.

Y4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Y4R_agonist_2 This compound Y4R Y4 Receptor Y4R_agonist_2->Y4R Binds to Gi Gi/o Protein Y4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC Physiological_Effects Physiological Effects (e.g., decreased food intake) cAMP->Physiological_Effects Leads to Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation cluster_analysis Data Analysis & Conclusion Binding_Assay Receptor Binding Assay (Confirm direct binding to Y4R) cAMP_Assay cAMP Functional Assay (Confirm Y4R activation) Binding_Assay->cAMP_Assay Treat_WT Administer this compound to Wild-Type Mice cAMP_Assay->Treat_WT Treat_KO Administer this compound to Y4R Knockout Mice cAMP_Assay->Treat_KO Measure_WT Measure Physiological Effects (e.g., food intake, bone density) Treat_WT->Measure_WT Measure_KO Measure Physiological Effects (e.g., food intake, bone density) Treat_KO->Measure_KO Compare_Results Compare WT vs. KO Results Measure_WT->Compare_Results Measure_KO->Compare_Results Conclusion Mechanism of Action Confirmed: Effect is Y4R-dependent Compare_Results->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Y4R Agonist-2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of novel compounds like Y4R agonist-2 is a critical component of laboratory safety and regulatory compliance. While specific safety data sheets (SDS) for this compound are not publicly available, this guide provides a comprehensive set of procedures based on the general characteristics of peptide agonists and standard laboratory safety protocols. Adherence to these guidelines, in conjunction with local and institutional regulations, will ensure the safe management of this compound from bench to disposal.

Core Principles of this compound Disposal

This compound is a peptide-based compound, and its disposal should be approached with the understanding that such molecules can have biological activity.[1][2][3] The primary goal is to denature the peptide, rendering it biologically inactive before it enters the waste stream. Unused or expired research compounds should never be disposed of in standard trash or flushed down the drain.[4]

Quantitative Data Summary

Due to the limited public data on this compound, a comprehensive quantitative data table is not feasible. However, key identifiers are provided below. Researchers should always refer to the supplier's certificate of analysis for batch-specific information.

PropertyValueSource
Molecular Formula C53H81N19O10PubChem[5]
Molecular Weight 1144.3 g/mol PubChem[5]
CAS Number Not available-

Standard Operating Procedure for Disposal of this compound

This protocol outlines the step-by-step process for the safe disposal of this compound and associated contaminated materials.

I. Deactivation of Unused this compound Solutions

For aqueous solutions of this compound, the following chemical deactivation method is recommended to denature the peptide.

Materials:

  • Concentrated bleach (sodium hypochlorite solution, ~5-8%)

  • Sodium thiosulfate solution (for neutralization, if required by local regulations)

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Preparation: Conduct the procedure in a well-ventilated fume hood.

  • Dilution: If the concentration of the this compound solution is high, dilute it with water to a concentration of approximately 1 mg/mL or less.

  • Deactivation: Slowly add concentrated bleach to the this compound solution to achieve a final bleach concentration of at least 10%. For example, add 1 part bleach to 9 parts agonist solution.

  • Reaction Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete denaturation of the peptide.

  • Neutralization (if required): Check with your institution's environmental health and safety (EHS) office to determine if neutralization of the bleach is required before drain disposal. If so, slowly add a sodium thiosulfate solution until the bleach is neutralized.

  • Disposal: Dispose of the deactivated solution down the drain with copious amounts of water, in accordance with local regulations.

II. Disposal of Contaminated Solid Waste

Solid waste, such as pipette tips, centrifuge tubes, and gloves, that has come into contact with this compound should be treated as chemical waste.

Procedure:

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled chemical waste container.

  • Container Labeling: The label should include: "Chemical Waste," the name of the compound ("this compound"), and the date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's EHS office.

III. Disposal of Unused Lyophilized this compound

For the disposal of the pure, unused lyophilized powder, it is recommended to consult directly with your institution's EHS office. They may recommend a chemical deactivation protocol similar to the one for solutions or incineration.

Experimental Workflow and Signaling Pathway

Generalized Experimental Workflow: In Vitro Cell-Based Assay

The following diagram illustrates a typical workflow for studying the effect of this compound on a cell line expressing the Y4 receptor.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_disposal Waste Disposal cell_culture Cell Culture (Y4R-expressing cells) plate_cells Plate Cells cell_culture->plate_cells treat_cells Treat Cells with this compound plate_cells->treat_cells agonist_prep Prepare this compound Dilutions agonist_prep->treat_cells incubation Incubate treat_cells->incubation solid_waste Segregate Solid Waste treat_cells->solid_waste cell_lysis Cell Lysis incubation->cell_lysis assay Signaling Assay (e.g., cAMP) cell_lysis->assay data_analysis Data Analysis assay->data_analysis liquid_waste Deactivate Liquid Waste assay->liquid_waste

Caption: A typical experimental workflow for a cell-based signaling assay involving this compound.

Y4 Receptor Signaling Pathway

The Neuropeptide Y4 receptor (Y4R) is a G protein-coupled receptor (GPCR).[3] Upon binding of an agonist like this compound, it primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Y4R_Signaling agonist This compound Y4R Y4 Receptor (Y4R) agonist->Y4R Binds to GPCR G Protein (Gi) Y4R->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion response Cellular Response (e.g., ↓ Appetite Signaling) cAMP->response Leads to

Caption: The inhibitory signaling pathway of the Y4 receptor upon agonist binding.

By following these procedures and understanding the underlying biological context, researchers can ensure the safe and responsible handling of this compound throughout its lifecycle in the laboratory. Always prioritize consulting your institution's specific safety guidelines and EHS office for definitive disposal protocols.

References

Navigating the Safe Handling of Y4R Agonist-2: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for all personnel involved in the handling, storage, and disposal of Y4R agonist-2. Adherence to these protocols is mandatory to ensure a safe laboratory environment and minimize exposure risks. This guide is intended for researchers, scientists, and drug development professionals.

Given that this compound is a novel or uncharacterized compound, a cautious approach based on the principles of handling potent pharmacological agents is required. The following procedures are based on established best practices for managing unknown or highly active substances.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for various procedures involving this compound.

Activity Required Personal Protective Equipment
Low-Concentration Solutions & Non-Aerosol Generating Procedures - Gloves: Double-gloving with nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2][3] - Lab Coat: Standard laboratory coat.
High-Concentration Solutions, Solids & Aerosol-Generating Procedures - Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile, neoprene). - Eye and Face Protection: Chemical splash goggles and a face shield.[1][3] - Body Protection: Disposable, chemical-resistant gown or coveralls.[1] - Respiratory Protection: A NIOSH-approved respirator is necessary. The specific type (e.g., N95, chemical cartridge) should be determined by a formal risk assessment.[4]
Emergency Spill or Release - Gloves: Heavy-duty, chemical-resistant gloves. - Eye and Face Protection: Chemical splash goggles and a full-face shield.[1][3] - Body Protection: Chemical-resistant suit or apron over a lab coat.[1] - Respiratory Protection: Self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.[1] - Foot Protection: Chemical-resistant boots.[1][2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the key stages from preparation to disposal.

1. Pre-Experiment Preparation:

  • Designated Work Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a glove box, especially when handling solids or concentrated solutions.

  • Safety Data Sheet (SDS) Review: If an SDS is available, all personnel must review it before commencing any work. If no SDS exists, the compound should be treated as highly potent and hazardous.

  • Emergency Kit: Ensure a spill kit and emergency eyewash and shower stations are readily accessible and operational. The spill kit should contain appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags.

2. Handling and Experimental Procedures:

  • Weighing: Solid forms of this compound should be weighed in a ventilated balance enclosure or a fume hood to prevent inhalation of airborne particles.

  • Solution Preparation: Solutions should be prepared in a fume hood. Use a vortex mixer or gentle swirling to dissolve the compound; avoid sonication, which can generate aerosols.

  • Personal Hygiene: Do not wear laboratory gloves outside of the designated work area. Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

3. Waste Disposal Plan:

  • Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and excess solutions, must be segregated into clearly labeled hazardous waste containers.

  • Containerization: Use leak-proof, sealed containers for all this compound waste. Solid and liquid waste should be collected in separate, compatible containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound ("this compound"), and the primary hazards (e.g., "Toxic," "Pharmacologically Active").

  • Disposal: Follow all institutional and local regulations for the disposal of chemical and pharmaceutical waste. Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_disposal Post-Experiment & Disposal Review SDS/Safety Info Review SDS/Safety Info Don Appropriate PPE Don Appropriate PPE Review SDS/Safety Info->Don Appropriate PPE Prepare Designated Work Area Prepare Designated Work Area Don Appropriate PPE->Prepare Designated Work Area Verify Emergency Equipment Verify Emergency Equipment Prepare Designated Work Area->Verify Emergency Equipment Weighing/Solution Prep in Hood Weighing/Solution Prep in Hood Verify Emergency Equipment->Weighing/Solution Prep in Hood Conduct Experiment Conduct Experiment Weighing/Solution Prep in Hood->Conduct Experiment Decontaminate Work Surface Decontaminate Work Surface Conduct Experiment->Decontaminate Work Surface Segregate Contaminated Waste Segregate Contaminated Waste Decontaminate Work Surface->Segregate Contaminated Waste Label Hazardous Waste Label Hazardous Waste Segregate Contaminated Waste->Label Hazardous Waste Store Waste for Pickup Store Waste for Pickup Label Hazardous Waste->Store Waste for Pickup Doff PPE & Wash Hands Doff PPE & Wash Hands Store Waste for Pickup->Doff PPE & Wash Hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: In Case of Exposure

Skin Contact:

  • Immediately remove contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do not induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

By implementing these comprehensive safety measures, we can foster a secure research environment and ensure the well-being of all personnel working with this compound. Continuous vigilance and adherence to these protocols are paramount.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.